Product packaging for Bicyclo[2.2.1]heptane-2-carbaldehyde(Cat. No.:CAS No. 19396-83-9)

Bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B074555
CAS No.: 19396-83-9
M. Wt: 124.18 g/mol
InChI Key: UAQYREPFSVCDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[2.2.1]heptane-2-carbaldehyde is a highly valuable and versatile chemical scaffold in advanced organic synthesis and medicinal chemistry research. This compound features a rigid, three-dimensional norbornane core, which is instrumental in the design and synthesis of conformationally restricted analogs and complex molecular architectures. The presence of the reactive aldehyde functional group at the 2-position provides a critical synthetic handle for further derivatization, enabling efficient access to a wide array of derivatives such as alcohols, amines, hydrazones, and olefins via condensation, reduction, or nucleophilic addition reactions. Its primary research value lies in its application as a key building block for the development of novel pharmacophores, where the norbornane framework is used to pre-organize functional groups in three-dimensional space, thereby enhancing binding affinity and selectivity towards biological targets such as enzymes, receptors, and ion channels. This makes it particularly useful in fragment-based drug discovery, the synthesis of peptide mimetics, and the construction of chiral ligands for asymmetric catalysis. The compound's inherent rigidity also aids in the study of structure-activity relationships (SAR) and intramolecular strain, providing critical insights into molecular recognition and bioactivity. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B074555 Bicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 19396-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]heptane-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQYREPFSVCDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941094
Record name Bicyclo[2.2.1]heptane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19396-83-9, 3574-54-7
Record name Bicyclo[2.2.1]heptane-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19396-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)heptane-2-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019396839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC110584
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]heptane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]heptane-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Bicyclo[2.2.1]heptane-2-carbaldehyde, a valuable bicyclic aldehyde in organic synthesis and drug discovery. The document details experimental protocols, presents quantitative data for key reactions, and illustrates the synthetic pathways.

Introduction

This compound, also known as norbornane-2-carboxaldehyde, possesses a rigid bicyclic scaffold that is a desirable feature in medicinal chemistry for the design of constrained analogues of bioactive molecules. Its synthesis predominantly relies on the Diels-Alder reaction, a powerful tool for the construction of six-membered rings. This guide will focus on the most common and efficient synthetic strategies, providing detailed methodologies and comparative data.

Primary Synthetic Pathways

The synthesis of this compound is most effectively achieved through two primary pathways originating from the Diels-Alder reaction of cyclopentadiene.

  • Route A: Direct Synthesis via Acrolein. This is a direct approach where cyclopentadiene reacts with acrolein to form an unsaturated aldehyde intermediate, which is subsequently hydrogenated.

  • Route B: Indirect Synthesis via Maleic Anhydride. This multi-step route involves the formation of a dicarboxylic anhydride adduct, followed by a series of functional group transformations to yield the target aldehyde.

The overall synthetic logic is depicted in the workflow diagram below.

Synthesis_Workflow cluster_route_A Route A cluster_route_B Route B CPD Cyclopentadiene DielsAlderA Diels-Alder Reaction CPD->DielsAlderA DielsAlderB Diels-Alder Reaction CPD->DielsAlderB Acrolein Acrolein Acrolein->DielsAlderA MaleicAnhydride Maleic Anhydride MaleicAnhydride->DielsAlderB UnsaturatedAldehyde Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde HydrogenationA Hydrogenation UnsaturatedAldehyde->HydrogenationA Hydrogenation TargetAldehyde This compound AnhydrideAdduct cis-Norbornene-5,6-endo-dicarboxylic Anhydride Hydrolysis Hydrolysis AnhydrideAdduct->Hydrolysis Hydrolysis Diacid cis-Norbornene-5,6-endo-dicarboxylic Acid Reduction1 Reduction Diacid->Reduction1 Reduction Alcohol Bicyclo[2.2.1]hept-5-ene-2-ylmethanol HydrogenationB Hydrogenation Alcohol->HydrogenationB Hydrogenation HydrogenatedAlcohol Bicyclo[2.2.1]heptan-2-ylmethanol Oxidation Oxidation HydrogenatedAlcohol->Oxidation Oxidation DielsAlderA->UnsaturatedAldehyde HydrogenationA->TargetAldehyde DielsAlderB->AnhydrideAdduct Hydrolysis->Diacid Reduction1->Alcohol HydrogenationB->HydrogenatedAlcohol Oxidation->TargetAldehyde

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Preparation of Cyclopentadiene

Cyclopentadiene is prepared by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene.

Protocol:

  • Set up a fractional distillation apparatus.

  • Place dicyclopentadiene in the distillation flask.

  • Heat the dicyclopentadiene to its boiling point (170 °C).

  • Slowly distill the cyclopentadiene monomer, which boils at 41-42 °C.

  • Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath.

  • Use the cyclopentadiene immediately due to its propensity to dimerize at room temperature.

Route A: Direct Synthesis via Acrolein

This route provides a more direct synthesis of an aldehyde precursor.

Protocol:

  • Cool a solution of freshly distilled cyclopentadiene in a suitable solvent (e.g., diethyl ether or dichloromethane) in an ice bath.

  • Add an equimolar amount of acrolein dropwise to the cyclopentadiene solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure to yield crude bicyclo[2.2.1]hept-5-ene-2-carbaldehyde.

  • The product is typically a mixture of endo and exo isomers, with the endo isomer being the major product under kinetic control.[1]

  • Purify the product by vacuum distillation.

Protocol:

  • Dissolve bicyclo[2.2.1]hept-5-ene-2-carbaldehyde in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (5-10 wt. %).

  • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain this compound.

  • Purify the product by vacuum distillation if necessary.

Route B: Indirect Synthesis via Maleic Anhydride

This is a longer but often higher-yielding and more stereoselective route.

Protocol: [2]

  • Dissolve maleic anhydride in ethyl acetate with gentle warming.[2]

  • Add an equal volume of hexane and cool the solution in an ice bath.[2]

  • Add freshly distilled cyclopentadiene dropwise with swirling.[2]

  • Allow the product, cis-norbornene-5,6-endo-dicarboxylic anhydride, to crystallize.[2]

  • Collect the crystals by vacuum filtration and wash with cold petroleum ether.[2]

  • Recrystallize the product from a mixture of ethyl acetate and hexane.[2]

Protocol: [2]

  • Dissolve the cis-norbornene-5,6-endo-dicarboxylic anhydride in hot water.[2]

  • Cool the solution to allow the corresponding diacid, cis-norbornene-5,6-endo-dicarboxylic acid, to crystallize.

  • Collect the diacid by vacuum filtration and dry.

Protocol:

  • Suspend the diacid in a dry aprotic solvent like tetrahydrofuran (THF).

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol.

This step can be challenging due to the potential for over-oxidation. A mild oxidizing agent is required. A more controlled approach involves monoprotection of the diol, oxidation of the unprotected alcohol, and then deprotection, though this adds steps. A direct partial oxidation is also possible. For the synthesis of the target mono-aldehyde, a different reduction strategy from the diacid is often preferred, such as conversion to a monoester, then reduction.

Alternatively, and more directly for the target compound, the diacid can be converted to the corresponding diacyl chloride, which is then subjected to a Rosenmund reduction. However, a more common laboratory-scale approach is the oxidation of the corresponding mono-alcohol.

To obtain the mono-alcohol, a different starting dienophile or modification of the diacid is necessary. A more practical indirect route involves the reduction of the monoester of the diacid or the carboxylic acid obtained from a different Diels-Alder reaction (e.g., with acrylic acid).

Assuming the synthesis of the corresponding mono-alcohol, bicyclo[2.2.1]heptan-2-ylmethanol:

Protocol (Swern Oxidation): [3]

  • To a solution of oxalyl chloride in dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.[3]

  • After stirring for a few minutes, add a solution of bicyclo[2.2.1]heptan-2-ylmethanol in dichloromethane.[3]

  • Stir the mixture at -78 °C for 1-2 hours.[3]

  • Add triethylamine to the reaction mixture and allow it to warm to room temperature.[3]

  • Add water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Data Presentation

The following tables summarize typical quantitative data for the key reaction steps.

Table 1: Diels-Alder Reaction of Cyclopentadiene with Dienophiles

DienophileProductTypical Yield (%)Endo/Exo RatioReference
AcroleinBicyclo[2.2.1]hept-5-ene-2-carbaldehyde70-85~3:1 to 4:1[1]
Maleic Anhydridecis-Norbornene-5,6-endo-dicarboxylic anhydride>90Predominantly endo[2][4]

Table 2: Subsequent Transformations for Route B

ReactionStarting MaterialProductReagentsTypical Yield (%)
Hydrolysiscis-Norbornene-5,6-endo-dicarboxylic anhydridecis-Norbornene-5,6-endo-dicarboxylic acidH₂O>95
OxidationBicyclo[2.2.1]heptan-2-ylmethanolThis compoundDMSO, (COCl)₂, Et₃N70-90

Table 3: Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₈H₁₂O
Molecular Weight124.18 g/mol
Boiling Point75-76 °C at 25 Torr
¹H NMR (CDCl₃)δ ~9.6 (d, 1H, CHO), 2.8-1.2 (m, 11H)
¹³C NMR (CDCl₃)δ ~204 (CHO), 50-20 (aliphatic carbons)
IR (neat)~2950, 2870, 2710, 1725 (C=O) cm⁻¹

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Diels-Alder reaction is a key logical relationship in this synthesis. The preference for the endo product is kinetically controlled due to secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing groups of the dienophile.

Endo_Exo_Selectivity Reactants Cyclopentadiene + Dienophile Endo_TS Endo Transition State (Lower Energy) Reactants->Endo_TS Lower Ea Exo_TS Exo Transition State (Higher Energy) Reactants->Exo_TS Higher Ea Endo_Product Endo Product (Kinetic Product) Endo_TS->Endo_Product Faster Rate Exo_Product Exo Product (Thermodynamic Product) Exo_TS->Exo_Product Slower Rate Endo_Product->Exo_Product Isomerization (High Temp)

Caption: Kinetic vs. thermodynamic control in the Diels-Alder reaction.

Conclusion

The synthesis of this compound can be accomplished through several routes, with the Diels-Alder reaction of cyclopentadiene being the cornerstone. The direct route using acrolein is more atom-economical, while the indirect route via maleic anhydride is often more stereoselective and can be higher yielding, albeit with more synthetic steps. The choice of route will depend on the desired purity, stereochemical outcome, and available resources. The detailed protocols and data provided in this guide serve as a valuable resource for researchers in the planning and execution of this important synthesis.

References

Structural Analysis of Bicyclo[2.2.1]heptane-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of Bicyclo[2.2.1]heptane-2-carbaldehyde, a bicyclic organic compound of significant interest in synthetic and medicinal chemistry. Its rigid, strained ring system provides a unique scaffold for the design of novel molecules with specific stereochemical and conformational properties. This document outlines the key structural features, including stereoisomerism, and presents available spectroscopic and crystallographic data, alongside relevant experimental protocols.

Core Structural Features and Stereoisomerism

This compound, also known as norbornane-2-carboxaldehyde, is a saturated bicyclic aldehyde with the chemical formula C₈H₁₂O. The core of the molecule is the bicyclo[2.2.1]heptane (norbornane) ring system, which is a highly rigid and strained structure. This rigidity limits the conformational freedom of the molecule, making it an excellent scaffold for studying stereochemical effects.

The key structural feature of this molecule is the presence of a chiral center at the carbon atom to which the aldehyde group is attached (C2). This gives rise to two diastereomers, designated as endo and exo, depending on the orientation of the aldehyde group relative to the six-membered ring of the bicyclic system. In the exo isomer, the substituent points away from the longer bridge (C7), while in the endo isomer, it is oriented towards it. This stereoisomerism significantly influences the molecule's physical, chemical, and biological properties.

Spectroscopic and Structural Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray crystallography for solid-state analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2-Substituted Bicyclo[2.2.1]heptane Derivatives

Protonendo-Isomer (approx.)exo-Isomer (approx.)
H-2 (proton on carbon with substituent)~2.5 - 3.0~2.2 - 2.7
Aldehydic Proton (-CHO)~9.5 - 9.8~9.4 - 9.7
Bridgehead Protons (H-1, H-4)~2.8 - 3.2~2.7 - 3.1
Bridge Proton (H-7)~1.2 - 1.8~1.1 - 1.7

Note: These are approximate values based on data for various 2-substituted norbornane derivatives and may vary depending on the specific substituent and solvent.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 2-Substituted Bicyclo[2.2.1]heptane Derivatives

Carbonendo-Isomer (approx.)exo-Isomer (approx.)
C-2 (carbon with substituent)~50 - 55~48 - 53
Carbonyl Carbon (-CHO)~200 - 205~200 - 205
Bridgehead Carbons (C-1, C-4)~40 - 45~38 - 43
Bridge Carbon (C-7)~35 - 40~34 - 39

Note: These are approximate values and are highly dependent on the nature of the substituent at the 2-position.

X-ray Crystallography

Table 3: Selected Bond Lengths and Angles from a Representative Bicyclo[2.2.1]heptane Derivative [1]

ParameterValue
Bond Lengths (Å)
C1-C21.54
C2-C31.55
C3-C41.54
C4-C51.55
C5-C61.54
C1-C61.55
C1-C71.56
C4-C71.56
**Bond Angles (°) **
C1-C2-C3103.1
C2-C3-C4102.9
C1-C6-C5103.2
C6-C1-C7101.8
C1-C7-C493.1

Data from a derivative, (1R,2R,4S)-2-benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, and are representative of the core bicyclo[2.2.1]heptane structure.[1]

Experimental Protocols

The synthesis and structural analysis of this compound often involve the oxidation of the corresponding alcohol, (bicyclo[2.2.1]heptan-2-yl)methanol. A common and mild method for this transformation is the Swern oxidation.

Synthesis of this compound via Swern Oxidation[2]

Objective: To oxidize (bicyclo[2.2.1]heptan-2-yl)methanol to this compound.

Materials:

  • (Bicyclo[2.2.1]heptan-2-yl)methanol (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous dimethyl sulfoxide (DMSO) (2.2 eq)

  • Triethylamine (5.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Water

  • Standard glassware for inert atmosphere reactions (flame-dried flask, dropping funnel, etc.)

  • Magnetic stirrer and stirring bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirring bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried flask, prepare a solution of dimethyl sulfoxide (2.2 eq) in anhydrous dichloromethane.

  • Add the DMSO solution dropwise to the cooled oxalyl chloride solution over a period of 15 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for an additional 15 minutes.

  • Prepare a solution of (Bicyclo[2.2.1]heptan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the alcohol solution to the reaction mixture at -78 °C. Stir the reaction for 30-60 minutes at this temperature.

  • Add triethylamine (5.0 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired this compound.[2]

Visualization of Synthetic Workflow

As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a typical experimental workflow for its synthesis and the separation of its endo and exo isomers.

G Workflow for Synthesis and Isomer Separation of this compound cluster_synthesis Synthesis cluster_separation Isomer Separation cluster_analysis Structural Analysis start Bicyclo[2.2.1]heptan-2-one reduction Reduction (e.g., NaBH4) start->reduction alcohol (Bicyclo[2.2.1]heptan-2-yl)methanol (endo/exo mixture) reduction->alcohol oxidation Swern Oxidation alcohol->oxidation aldehyde_mix This compound (endo/exo mixture) oxidation->aldehyde_mix separation Column Chromatography aldehyde_mix->separation endo_isomer endo-Isomer separation->endo_isomer Separated Isomer 1 exo_isomer exo-Isomer separation->exo_isomer Separated Isomer 2 analysis NMR Spectroscopy X-ray Crystallography Computational Modeling endo_isomer->analysis exo_isomer->analysis

Caption: Synthetic and analytical workflow for this compound.

This guide provides a foundational understanding of the structural analysis of this compound. Further research, particularly the acquisition of high-resolution spectroscopic and crystallographic data for both the endo and exo isomers, will be invaluable for a more complete characterization of this important synthetic building block.

References

Spectroscopic Profile of Bicyclo[2.2.1]heptane-2-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[2.2.1]heptane-2-carbaldehyde, a key bicyclic aldehyde with applications in organic synthesis and materials science. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which exists as a mixture of endo and exo isomers. The presented data is a composite from available spectral databases and may represent one or both isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
9.6 - 9.8d~2.0Aldehydic proton (CHO)
2.8 - 3.0m-H2
2.4 - 2.6m-H1 (bridgehead)
2.2 - 2.4m-H4 (bridgehead)
1.2 - 1.8m-Methylene protons (H3, H5, H6, H7)

Note: The complex multiplet in the 1.2-1.8 ppm region is due to the overlapping signals of the methylene protons in the bicyclic system. Specific assignments for endo and exo isomers would require advanced 2D NMR techniques.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) (ppm)Assignment
~204C=O (aldehyde)
~55C2
~42C1 (bridgehead)
~36C4 (bridgehead)
~35C7 (bridge)
~29C3
~28C5
~24C6

Note: The chemical shifts are approximate and can vary slightly based on the solvent and the specific isomer (endo/exo).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H stretch (alkane)
2820 - 2720MediumC-H stretch (aldehyde)
1725 - 1705StrongC=O stretch (aldehyde)
1470 - 1450MediumC-H bend (methylene)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.

m/zRelative IntensityAssignment
124Moderate[M]⁺ (Molecular ion)
95High[M - CHO]⁺
80High[C₆H₈]⁺
67High[C₅H₇]⁺

Note: The fragmentation pattern can be complex due to rearrangements common in bicyclic systems.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Place the NMR tube in a spinner turbine and insert it into the spectrometer's magnet.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm, centered around 5 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to approximately 220 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans compared to the ¹H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • FTIR spectrometer with NaCl or KBr salt plates

  • Pipette

  • Volatile solvent for cleaning (e.g., acetone or isopropanol)

Procedure:

  • Sample Preparation (Neat Thin Film):

    • Ensure the salt plates are clean and dry.

    • Place a small drop of liquid this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum Acquisition:

    • Place the prepared salt plates in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Vial and syringe for sample injection

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a suitable volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).

    • Set the injector temperature to 250°C.

    • Set the mass spectrometer to electron ionization (EI) mode with a standard energy of 70 eV.

    • Set the mass scan range from m/z 40 to 300.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Acquisition: The GC will separate the components of the sample before they enter the mass spectrometer for analysis.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Thin Film Sample->IR_Prep MS_Prep Dilute in Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry (GC-MS) MS_Prep->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_Structure Confirmed Structure & Purity Structure->Final_Structure Functional_Groups->Final_Structure Mol_Weight->Final_Structure

Spectroscopic Analysis Workflow

Exo and endo isomers of Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Exo and Endo Isomers of Bicyclo[2.2.1]heptane-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and spectroscopic properties of the exo and endo isomers of this compound. These saturated bicyclic aldehydes are valuable building blocks in medicinal chemistry and materials science due to their rigid, well-defined three-dimensional structures.

The primary synthetic route to this compound involves a two-step process: a Diels-Alder reaction to form the unsaturated precursor, followed by catalytic hydrogenation.

Step 1: Diels-Alder Reaction of Cyclopentadiene and Acrolein

The initial step is the [4+2] cycloaddition of freshly cracked cyclopentadiene with acrolein. This reaction typically yields a mixture of the endo and exo isomers of 5-norbornene-2-carboxaldehyde. The endo isomer is generally the kinetic product and is favored under standard reaction conditions due to secondary orbital interactions.

Diels_Alder_Reaction cluster_reactants Reactants cluster_products Products Cyclopentadiene Cyclopentadiene Endo_Unsaturated endo-5-Norbornene-2-carboxaldehyde (Kinetic Product) Cyclopentadiene->Endo_Unsaturated + Acrolein Acrolein Acrolein Exo_Unsaturated exo-5-Norbornene-2-carboxaldehyde (Thermodynamic Product) Endo_Unsaturated->Exo_Unsaturated Isomerization (Heat or Base)

Figure 1: Diels-Alder synthesis of 5-norbornene-2-carboxaldehyde isomers.

Step 2: Catalytic Hydrogenation

The mixture of endo and exo 5-norbornene-2-carboxaldehyde is then hydrogenated to the corresponding saturated Bicyclo[2.2.1]heptane-2-carbaldehydes. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The hydrogenation is generally not stereoselective and preserves the initial endo/exo ratio.

Hydrogenation_Workflow Unsaturated_Mix Mixture of endo/exo 5-Norbornene-2-carboxaldehyde Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Unsaturated_Mix->Hydrogenation Saturated_Mix Mixture of endo/exo This compound Hydrogenation->Saturated_Mix Separation Chromatographic Separation (e.g., Column Chromatography, GC) Saturated_Mix->Separation Endo_Saturated endo-Bicyclo[2.2.1]heptane-2-carbaldehyde Separation->Endo_Saturated Exo_Saturated exo-Bicyclo[2.2.1]heptane-2-carbaldehyde Separation->Exo_Saturated Stereochemical_Relationship cluster_isomers Isomers of this compound Bicycloheptane Bicyclo[2.2.1]heptane Skeleton Exo_Isomer exo Isomer (Aldehyde group 'anti' to the longer bridge) Bicycloheptane->Exo_Isomer Substituent at C2 Endo_Isomer endo Isomer (Aldehyde group 'syn' to the longer bridge) Bicycloheptane->Endo_Isomer Substituent at C2 Exo_Isomer->Endo_Isomer Diastereomers Analytical_Workflow Crude_Product Crude Product (Mixture of isomers) TLC_GC Initial Analysis (TLC, GC-MS) Crude_Product->TLC_GC Column_Chromatography Separation (Column Chromatography) TLC_GC->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Analysis Purity and Identity Confirmation (NMR, IR, GC-MS) Fractions->Analysis Pure_Exo Pure exo Isomer Analysis->Pure_Exo Characterized Pure_Endo Pure endo Isomer Analysis->Pure_Endo Characterized

An In-depth Technical Guide to the Stability and Reactivity of Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptane-2-carbaldehyde, also known as norbornane-2-carboxaldehyde, is a saturated bicyclic aldehyde featuring the rigid and sterically demanding norbornane framework. This unique structural motif imparts distinct stability and reactivity profiles, making it a valuable building block in organic synthesis and a scaffold of significant interest in medicinal chemistry. The constrained bicyclic system influences the stereochemical outcome of reactions at the aldehyde functionality and provides a rigid core for the spatial presentation of pharmacophoric groups in drug design. This guide provides a comprehensive overview of the stability, reactivity, and analytical characterization of this compound, with a focus on its endo and exo isomers.

Physicochemical Properties and Stability

This compound is a colorless liquid or semi-solid with a characteristic aldehydic odor.[1] Its rigid bicyclic structure results in a relatively high boiling point compared to acyclic aldehydes of similar molecular weight. The presence of the aldehyde group makes the compound susceptible to oxidation, especially in the presence of air, leading to the corresponding carboxylic acid. Therefore, it is recommended to store the compound under an inert atmosphere at low temperatures (-20°C) to minimize degradation.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 19396-83-9[4]
Molecular Formula C₈H₁₂O[4]
Molecular Weight 124.18 g/mol [4]
Appearance Solid or Semi-solid or liquid or lump[1]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[1]

Synthesis of this compound

The most common route for the synthesis of this compound involves the oxidation of the corresponding primary alcohol, (Bicyclo[2.2.1]heptan-2-yl)methanol. Mild oxidation methods such as Swern oxidation or the use of pyridinium chlorochromate (PCC) are preferred to avoid over-oxidation to the carboxylic acid. The precursor alcohol can be obtained from the reduction of Bicyclo[2.2.1]heptane-2-carboxylic acid or its esters.

Synthesis cluster_0 Route 1: From Carboxylic Acid cluster_1 Route 2: From Unsaturated Precursor Carboxylic_Acid Bicyclo[2.2.1]heptane- 2-carboxylic acid Alcohol (Bicyclo[2.2.1]heptan-2-yl)methanol Carboxylic_Acid->Alcohol Reduction (e.g., LiAlH4) Aldehyde Bicyclo[2.2.1]heptane- 2-carbaldehyde Alcohol->Aldehyde Oxidation (e.g., Swern, PCC) Norbornene_Aldehyde 5-Norbornene- 2-carboxaldehyde Aldehyde2 Bicyclo[2.2.1]heptane- 2-carbaldehyde Norbornene_Aldehyde->Aldehyde2 Hydrogenation (e.g., H2, Pd/C)

Figure 1: Synthetic routes to this compound.
Detailed Experimental Protocols

Protocol 1: Swern Oxidation of (Bicyclo[2.2.1]heptan-2-yl)methanol [5][6]

  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (Bicyclo[2.2.1]heptan-2-yl)methanol (1.0 eq.) in DCM dropwise to the reaction mixture.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: PCC Oxidation of (Bicyclo[2.2.1]heptan-2-yl)methanol

  • To a suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and celite in anhydrous dichloromethane (DCM), add a solution of (Bicyclo[2.2.1]heptan-2-yl)methanol (1.0 eq.) in DCM.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify by column chromatography if necessary.

Reactivity of this compound

The reactivity of this compound is dominated by the chemistry of the aldehyde functional group, though it is influenced by the steric hindrance of the bicyclic framework. It undergoes typical aldehyde reactions such as nucleophilic addition, oxidation, reduction, and carbon-carbon bond-forming reactions.

Reactivity Aldehyde Bicyclo[2.2.1]heptane- 2-carbaldehyde Alcohol (Bicyclo[2.2.1]heptan-2-yl)methanol Aldehyde->Alcohol Reduction (e.g., NaBH4) Carboxylic_Acid Bicyclo[2.2.1]heptane- 2-carboxylic acid Aldehyde->Carboxylic_Acid Oxidation (e.g., KMnO4) Alkene 2-Vinylbicyclo[2.2.1]heptane Derivative Aldehyde->Alkene Wittig Reaction (Ph3P=CHR) Aldol_Adduct β-Hydroxy aldehyde Aldehyde->Aldol_Adduct Aldol Condensation (e.g., Acetone, base)

Figure 2: Key reactions of this compound.
Key Reactions and Experimental Protocols

4.1.1. Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene.

Protocol 3: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Prepare the ylide by treating benzyltriphenylphosphonium chloride (1.1 eq.) with a strong base such as n-butyllithium in anhydrous THF at 0 °C.

  • Cool the resulting ylide solution to -78 °C.

  • Add a solution of this compound (1.0 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography to isolate the corresponding alkene.

4.1.2. Aldol Condensation

The aldehyde can participate in aldol condensations with enolizable carbonyl compounds.

Protocol 4: Aldol Condensation with Acetone

  • To a solution of this compound (1.0 eq.) in acetone, add a catalytic amount of a base (e.g., NaOH or KOH).

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid.

  • Remove the excess acetone under reduced pressure.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the resulting β-hydroxy ketone by column chromatography.

Endo/Exo Isomerism

A critical aspect of the chemistry of this compound is the existence of endo and exo stereoisomers, arising from the orientation of the aldehyde group relative to the bicyclic bridge. The exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance.[7] The ratio of endo to exo isomers can be influenced by the reaction conditions during synthesis. Separation of the isomers can often be achieved by column chromatography.[8] The stereochemistry significantly impacts the reactivity and spectroscopic properties of the molecule. For instance, the exo isomer is typically more reactive in ring-opening metathesis polymerization of related norbornene derivatives.[9]

Analytical Data

The characterization of this compound relies on standard spectroscopic techniques.

Table 2: Representative Spectroscopic Data for this compound

Technique Key Data Interpretation Reference(s)
¹H NMR δ ~9.6 ppm (d, 1H)Aldehydic proton[4]
δ ~2.5-1.0 ppm (m, 11H)Bicyclic protons[4]
¹³C NMR δ ~204 ppmAldehydic carbonyl carbon[10] (for carboxylic acid)
δ ~50-25 ppmBicyclic carbons[10] (for carboxylic acid)
FTIR ~2720 cm⁻¹ (weak)C-H stretch of aldehyde[4]
~1725 cm⁻¹ (strong)C=O stretch of aldehyde[4]
Mass Spec (EI) m/z 124 (M⁺)Molecular ion[4]
m/z 95, 80, 67Fragmentation pattern[4]

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific isomer (endo/exo). The ¹³C NMR data is inferred from the spectrum of the corresponding carboxylic acid.

Role in Drug Development

The rigid bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, often used as a non-aromatic, conformationally restricted isostere for phenyl rings or other cyclic systems.[11] This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Derivatives of the bicyclo[2.2.1]heptane system have been explored as potential therapeutic agents in various areas, including cancer treatment and as prostaglandin D2 receptor antagonists.[12][13]

While this compound itself is primarily a synthetic intermediate, its derivatives are incorporated into more complex molecules with biological activity. The aldehyde functionality serves as a versatile handle for introducing diverse pharmacophoric elements. For example, the norbornene scaffold has been utilized in the development of inhibitors for the Wnt signaling pathway, which is implicated in cancer.[12] Studies have shown that the stereochemistry (endo vs. exo) of substituents on the norbornane ring can have a profound impact on biological activity.[12]

DrugDev Scaffold Bicyclo[2.2.1]heptane Scaffold Properties Rigidity Conformational Constraint 3D Structure Scaffold->Properties Applications Drug Design & Discovery Properties->Applications Target_Interaction Enhanced Binding Improved Selectivity Applications->Target_Interaction Examples Cancer Therapeutics Receptor Antagonists Applications->Examples

Figure 3: The role of the Bicyclo[2.2.1]heptane scaffold in drug development.

Conclusion

This compound is a versatile synthetic intermediate whose unique stability and reactivity are dictated by its rigid bicyclic framework and the presence of the aldehyde functional group. The existence of endo and exo isomers adds a layer of complexity and opportunity for stereocontrolled synthesis. While quantitative data on its stability and reactivity remains somewhat limited in the public domain, the established synthetic routes and reaction protocols provide a solid foundation for its use in the synthesis of complex molecules. The prevalence of the bicyclo[2.2.1]heptane scaffold in bioactive compounds underscores the importance of understanding the chemistry of its functionalized derivatives, such as the title aldehyde, for the advancement of drug discovery and development.

References

Bicyclo[2.2.1]heptane-2-carbaldehyde Derivatives and Analogues: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.1]heptane scaffold, a rigid bridged cyclic system, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and stereochemical complexity. This rigid framework allows for the precise spatial orientation of functional groups, making it an attractive core for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of bicyclo[2.2.1]heptane-2-carbaldehyde derivatives and their analogues, with a focus on their applications in drug discovery and development.

Synthesis of Bicyclo[2.2.1]heptane Derivatives

The construction of the bicyclo[2.2.1]heptane skeleton is a critical step in the synthesis of its derivatives. The Diels-Alder reaction is a cornerstone for creating this bicyclic system. Subsequent modifications can introduce a variety of functional groups, leading to a diverse library of compounds.

A notable example is the synthesis of 2-azabicyclo[2.2.1]heptane-based compounds, which have shown promise as dipeptidyl peptidase-4 (DPP-4) inhibitors. The synthesis of these analogues often involves a multi-step sequence, including the formation of the bicyclic core, followed by coupling with other key pharmacophoric fragments.

Another important class of derivatives includes N,N′-diarylsquaramides containing a bicyclo[2.2.1]heptane moiety, which have been identified as potent CXCR2 antagonists. The synthesis of these compounds typically involves a nucleophilic substitution reaction between a squarate ester and the appropriate bicyclic amine.

Biological Activities and Therapeutic Potential

Derivatives of bicyclo[2.2.1]heptane have demonstrated a wide range of biological activities, positioning them as promising candidates for the treatment of various diseases, including metabolic disorders, inflammatory conditions, cancer, and viral infections.

Enzyme Inhibition

Bicyclo[2.2.1]heptane-based molecules have been successfully designed as potent enzyme inhibitors. A prominent example is the development of DPP-4 inhibitors for the treatment of type 2 diabetes. The rigid bicyclic core helps to position the key interacting moieties within the active site of the enzyme, leading to high inhibitory potency. For instance, "Neogliptin," a 2-azabicyclo[2.2.1]heptane derivative, has demonstrated potent DPP-4 inhibition with an IC50 value in the nanomolar range.[1]

Receptor Antagonism

The bicyclo[2.2.1]heptane scaffold has also been utilized to develop receptor antagonists. N,N′-diarylsquaramide derivatives incorporating this bicyclic system have been shown to be selective antagonists of the CXCR2 receptor, a key mediator in inflammatory responses and cancer metastasis.[2][3][4] These compounds have shown efficacy in in vitro cell migration assays, highlighting their potential as anti-cancer agents.[2][4]

Anticancer and Antiviral Activity

Several studies have explored the potential of bicyclo[2.2.1]heptane derivatives as anticancer and antiviral agents. Certain thiazole-chalcone analogues have exhibited significant antiproliferative activity against cancer cell lines such as HeLa and C6.[5] Furthermore, nucleoside analogues incorporating the bicyclo[2.2.1]heptane skeleton have been synthesized and evaluated for their antiviral properties, with some compounds showing activity against herpesviruses.

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative bicyclo[2.2.1]heptane derivatives.

Table 1: Enzyme Inhibitory Activity

Compound ClassTargetSpecific Compound ExampleIC50Reference
2-Azabicyclo[2.2.1]heptane derivativeDPP-4Neogliptin (Compound 12a)16.8 ± 2.2 nM[1]
Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid amidesCathepsin CExample 30.0007 µM[6]
Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid amidesCathepsin CExample 170.0026 µM[6]

Table 2: Receptor Antagonist Activity

Compound ClassTargetSpecific Compound ExampleIC50Selectivity (IC50 Ratio)Reference
N,N′-diarylsquaramideCXCR2Compound 2e48 nMCXCR1/CXCR2 = 60.4[2][3][4]

Table 3: Anticancer Activity

Compound ClassCell LineSpecific Compound ExampleIC50 (µM)Reference
Tricyclo[4.2.1.02,5]non‐7‐en‐3‐one derivativeHeLaCompound 6a0.8[5]
Tricyclo[4.2.1.02,5]non‐7‐en‐3‐one derivativeC6Compound 6a14.13[5]
Benzothiazole derivativeHeLaCompound 8b18.13[5]
Benzothiazole derivativeC6Compound 8g29.99[5]

Table 4: Antiviral Activity

Compound ClassVirusSpecific Compound ExampleIC50 (µM)Reference
10-homocarbanucleoside analogHerpesvirusCompound 6j15 ± 2[7]
10-homocarbanucleoside analogHerpesvirusCompound 6d21 ± 4[7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of these compounds. The following are representative experimental protocols cited in the literature.

General Synthesis of N,N′-diarylsquaramide CXCR2 Antagonists

A common synthetic route involves a two-step nucleophilic substitution reaction. Initially, a substituted aminophenol is reacted with an acyl chloride to form an amide intermediate. This intermediate is then further reacted with a bicyclo[2.2.1]heptan-2-amine in the presence of a suitable squarate, such as 3,4-diethoxycyclobut-3-ene-1,2-dione, to yield the final N,N′-diarylsquaramide derivative.[3]

DPP-4 Enzyme Inhibition Assay

The inhibitory activity against DPP-4 can be assessed using a chromogenic substrate-based assay. Recombinant human DPP-4 enzyme is incubated with the test compound at various concentrations. The reaction is initiated by the addition of a chromogenic substrate, such as Gly-Pro-pNA. The absorbance is measured at 405 nm after a specific incubation period (e.g., 30 minutes at 37°C). The IC50 values are then calculated from the dose-response curves.[1][8]

Cell Migration Assay (Wound Healing Assay)

The anti-metastatic potential of compounds can be evaluated using a wound healing assay. A confluent monolayer of cancer cells (e.g., CFPAC1 pancreatic cancer cells) is mechanically scratched to create a "wound." The cells are then treated with the test compound or a vehicle control. The rate of wound closure is monitored and quantified over time (e.g., 48 hours) to determine the inhibitory effect of the compound on cell migration.[2]

Spectroscopic Characterization

The structural elucidation of synthesized bicyclo[2.2.1]heptane derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz for ¹H). Samples are typically dissolved in a deuterated solvent like CDCl₃.[9]

  • Infrared (IR) Spectroscopy: IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between KBr or NaCl plates.[9]

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron Ionization (EI). The sample is introduced into the mass spectrometer, and the resulting ions are analyzed based on their mass-to-charge ratio (m/z).[9]

Signaling Pathway Modulation

Bicyclo[2.2.1]heptane derivatives can exert their biological effects by modulating specific signaling pathways. A key example is the antagonism of the CXCR2 signaling pathway, which is implicated in inflammation and cancer progression.

CXCR2_Signaling_Pathway Ligand CXCL8 (IL-8) Receptor CXCR2 Ligand->Receptor G_protein Gαi Receptor->G_protein Activates Antagonist Bicyclo[2.2.1]heptane Derivative (e.g., Cmpd 2e) Antagonist->Receptor Inhibits PLC PLCβ G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_release->Downstream PKC->Downstream Cellular_Response Cellular Responses: - Chemotaxis - Proliferation - Angiogenesis Downstream->Cellular_Response

Caption: CXCR2 signaling pathway and its inhibition by bicyclo[2.2.1]heptane derivatives.

Experimental and Logical Workflows

The development of bicyclo[2.2.1]heptane-based drug candidates follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development Target_ID Target Identification (e.g., CXCR2, DPP-4) Scaffold_Design Scaffold Design (Bicyclo[2.2.1]heptane core) Target_ID->Scaffold_Design Synthesis Chemical Synthesis of Derivatives Scaffold_Design->Synthesis Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Biochemical_Assays Biochemical Assays (Enzyme Inhibition, Receptor Binding) Purification->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Migration, Proliferation) Biochemical_Assays->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assays->SAR_Analysis ADME_Tox ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) Cell_Based_Assays->ADME_Tox SAR_Analysis->Synthesis Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Models In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo_Models In_Vivo_Models->Lead_Optimization

Caption: Drug discovery workflow for bicyclo[2.2.1]heptane-based therapeutics.

Conclusion

This compound derivatives and their analogues represent a versatile and promising class of compounds in drug discovery. Their rigid scaffold provides a unique platform for the design of potent and selective modulators of various biological targets. The successful development of compounds targeting enzymes like DPP-4 and receptors like CXCR2 underscores the therapeutic potential of this chemical class. Continued exploration of the chemical space around the bicyclo[2.2.1]heptane core, coupled with detailed biological evaluation, is expected to yield novel drug candidates for a range of diseases.

References

A Technical Guide to the Synthesis of Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptane-2-carbaldehyde, a key building block in medicinal chemistry and materials science, possesses a rigid bicyclic framework that imparts unique conformational constraints. This structural motif is of significant interest in the design of novel therapeutics and advanced materials. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways to aid researchers in their synthetic endeavors.

The synthesis of this aldehyde can be broadly categorized into three main strategies:

  • The Diels-Alder Reaction followed by Reduction: This classical approach involves the [4+2] cycloaddition of cyclopentadiene and a suitable dienophile, such as acrolein, to form an unsaturated aldehyde intermediate, which is subsequently reduced to the saturated target molecule. Control of stereoselectivity (endo/exo) is a critical aspect of this route.

  • Hydroformylation of Norbornene: This atom-economical method introduces a formyl group directly across the double bond of norbornene using a transition metal catalyst, typically rhodium-based. This approach can offer high regio- and enantioselectivity.

  • Oxidation of Bicyclo[2.2.1]heptan-2-ylmethanol: This route involves the oxidation of the corresponding primary alcohol. A variety of established oxidation methods can be employed, offering flexibility in reagent choice and reaction conditions.

This guide will delve into the specifics of each of these synthetic pathways, providing the necessary details for their practical implementation.

Synthetic Routes and Experimental Protocols

Diels-Alder Reaction Followed by Reduction

This two-step approach is a widely utilized method for accessing the bicyclo[2.2.1]heptane scaffold.

Step 1: Diels-Alder Reaction of Cyclopentadiene and Acrolein

The reaction between cyclopentadiene and acrolein yields 5-norbornene-2-carboxaldehyde. The stereochemical outcome of this reaction is crucial, with the endo isomer typically being the kinetically favored product under standard conditions, while the exo isomer is the thermodynamically more stable product.[1][2] The endo:exo ratio can be influenced by reaction temperature and the use of Lewis acid catalysts.[3][4][5] Lewis acid catalysis not only enhances the reaction rate but also significantly improves the endo selectivity. For instance, the uncatalyzed reaction of cyclopentadiene with methyl acrylate gives an endo:exo ratio of 82:12, which increases to 99:1 in the presence of AlCl₃·Et₂O.[3]

Experimental Protocol: General Procedure for Diels-Alder Reaction

  • Reactant Preparation: Freshly crack dicyclopentadiene by heating it to approximately 170 °C and collecting the cyclopentadiene monomer via distillation. The monomer should be kept cold and used immediately.

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, place the dienophile (acrolein).

  • Addition: Slowly add the freshly prepared cyclopentadiene to the acrolein. To control the exothermic nature of the reaction, maintain the temperature at or below room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the crude 5-norbornene-2-carboxaldehyde can be purified by distillation under reduced pressure.

Step 2: Catalytic Hydrogenation of 5-Norbornene-2-carboxaldehyde

The double bond in 5-norbornene-2-carboxaldehyde is selectively reduced to afford the target this compound. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation using Pd/C [6][7]

  • Reaction Setup: In a flask, dissolve 5-norbornene-2-carboxaldehyde in a suitable solvent, such as ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Hydrogenation: The flask is then placed under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and the mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or GC.

  • Work-up: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filter cake should be kept wet to prevent ignition of the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation.

Hydroformylation of Norbornene

Hydroformylation offers a more direct route to this compound from norbornene. This reaction involves the addition of a formyl group and a hydrogen atom across the double bond. Rhodium-based catalysts are particularly effective for this transformation, often providing high yields and selectivities.[2][8][9] Asymmetric hydroformylation can be achieved with high enantioselectivity using chiral ligands.

Experimental Protocol: Asymmetric Hydroformylation of Norbornene [3]

  • Catalyst Preparation: In a suitable pressure reactor, a rhodium precursor such as Rh(acac)(CO)₂ and a chiral phosphine ligand are dissolved in an appropriate solvent.

  • Reaction: Norbornene is added to the catalyst solution. The reactor is then pressurized with a 1:1 mixture of carbon monoxide and hydrogen (syngas).

  • Reaction Conditions: The reaction is stirred at a specific temperature and pressure until completion. For example, high conversions and enantioselectivities have been reported at room temperature and 8.5 atm of syngas.[3]

  • Work-up and Isolation: After releasing the pressure, the solvent is removed under reduced pressure. The resulting this compound can be purified by chromatography or distillation.

Oxidation of Bicyclo[2.2.1]heptan-2-ylmethanol

This approach involves the synthesis of the corresponding primary alcohol, bicyclo[2.2.1]heptan-2-ylmethanol, which is then oxidized to the target aldehyde. The alcohol can be prepared by methods such as the reduction of bicyclo[2.2.1]heptane-2-carboxylic acid or its esters. Several mild oxidation methods are available to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Common Oxidation Methods:

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine.

  • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, which offers mild reaction conditions and broad functional group tolerance.[8][10]

  • Pyridinium Chlorochromate (PCC) Oxidation: A chromium(VI)-based reagent that is effective for the oxidation of primary alcohols to aldehydes.

Experimental Protocol: Swern Oxidation

  • Activator Preparation: In a flask under an inert atmosphere, a solution of oxalyl chloride or trifluoroacetic anhydride in dichloromethane is cooled to -78 °C. A solution of DMSO in dichloromethane is then added dropwise.

  • Alcohol Addition: A solution of bicyclo[2.2.1]heptan-2-ylmethanol in dichloromethane is added slowly to the activated DMSO mixture at -78 °C.

  • Quenching: After stirring for a designated period, a hindered base like triethylamine or diisopropylethylamine is added to the reaction mixture.

  • Work-up: The reaction is allowed to warm to room temperature, and then quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The crude aldehyde is purified by column chromatography or distillation.

Data Presentation

The following tables summarize key quantitative data for the different synthetic routes to provide a basis for comparison.

Table 1: Diels-Alder Reaction of Cyclopentadiene with Acrolein - Stereoselectivity

CatalystTemperature (°C)Solventendo:exo RatioReference
None20Neat75:25Estimated from similar reactions
AlCl₃0CH₂Cl₂>95:5[3]
SnCl₄-78CH₂Cl₂>98:2General knowledge

Table 2: Representative Yields for Synthetic Steps

Reaction StepReagents/CatalystTypical Yield (%)Notes
Diels-Alder ReactionCyclopentadiene, Acrolein70-90Highly dependent on conditions and purification.
Catalytic Hydrogenation5-Norbornene-2-carboxaldehyde, H₂, Pd/C>95Generally a high-yielding reaction.
HydroformylationNorbornene, CO/H₂, Rh-catalyst80-95Can achieve high enantioselectivity with chiral ligands.[3]
Swern OxidationBicyclo[2.2.1]heptan-2-ylmethanol, (COCl)₂, DMSO, Et₃N85-95Mild and reliable method.
Dess-Martin OxidationBicyclo[2.2.1]heptan-2-ylmethanol, DMP90-98Excellent for sensitive substrates.[8][10]
PCC OxidationBicyclo[2.2.1]heptan-2-ylmethanol, PCC70-85Chromium-based reagent, requires careful handling.

Mandatory Visualization

Synthetic Pathways

Synthesis_Pathways cluster_0 Diels-Alder Route cluster_1 Hydroformylation Route cluster_2 Oxidation Route Cyclopentadiene Cyclopentadiene Norbornene_Aldehyde 5-Norbornene-2-carboxaldehyde Cyclopentadiene->Norbornene_Aldehyde Diels-Alder Acrolein Acrolein Acrolein->Norbornene_Aldehyde Target_Aldehyde1 This compound Norbornene_Aldehyde->Target_Aldehyde1 H₂, Pd/C Norbornene Norbornene Target_Aldehyde2 This compound Norbornene->Target_Aldehyde2 CO, H₂, Rh-catalyst Norbornene_Alcohol Bicyclo[2.2.1]heptan-2-ylmethanol Target_Aldehyde3 This compound Norbornene_Alcohol->Target_Aldehyde3 Oxidation (Swern, DMP, PCC)

Caption: Overview of the main synthetic routes to this compound.

Experimental Workflow: Diels-Alder and Hydrogenation

Diels_Alder_Workflow start Start crack_dcpd Crack Dicyclopentadiene start->crack_dcpd da_reaction Diels-Alder Reaction (Cyclopentadiene + Acrolein) crack_dcpd->da_reaction da_workup Work-up & Purification (Distillation) da_reaction->da_workup hydrogenation Catalytic Hydrogenation (H₂, Pd/C) da_workup->hydrogenation hydro_workup Work-up & Purification (Filtration, Distillation) hydrogenation->hydro_workup product This compound hydro_workup->product

Caption: Experimental workflow for the synthesis via the Diels-Alder and hydrogenation route.

Logical Relationship: Control of Stereoselectivity in Diels-Alder Reaction

Diels_Alder_Selectivity Reaction_Conditions Reaction Conditions Kinetic_Control Kinetic Control (Low Temperature) Reaction_Conditions->Kinetic_Control Thermodynamic_Control Thermodynamic Control (High Temperature) Reaction_Conditions->Thermodynamic_Control Lewis_Acid Lewis Acid Catalysis Reaction_Conditions->Lewis_Acid Endo_Product endo-Product (Favored) Kinetic_Control->Endo_Product Exo_Product exo-Product (Favored) Thermodynamic_Control->Exo_Product Lewis_Acid->Endo_Product Significantly enhances endo selectivity

Caption: Factors influencing the endo/exo selectivity in the Diels-Alder reaction.

References

Diels-Alder Approaches to Bicyclo[2.2.1]heptane Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.1]heptane skeleton, commonly known as the norbornane scaffold, is a rigid and synthetically versatile motif of significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure provides a robust framework for the precise spatial arrangement of functional groups, making it an attractive scaffold for the design of novel therapeutics. The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as the most prominent and efficient method for the construction of this bridged bicyclic system. This technical guide provides a comprehensive overview of Diels-Alder approaches to bicyclo[2.2.1]heptane systems, focusing on stereoselectivity, catalytic methods, experimental protocols, and applications in drug development.

The Diels-Alder Reaction: Core Principles and Stereoselectivity

The Diels-Alder reaction involves the concerted cycloaddition of a conjugated diene with a dienophile to form a cyclohexene ring. When a cyclic diene such as cyclopentadiene is employed, a bicyclo[2.2.1]heptene adduct is formed. The stereochemical outcome of this reaction is governed by the "endo rule," which states that the dienophile's substituents with π-systems tend to orient themselves "under" the diene in the transition state, leading to the kinetically favored endo isomer. This preference is attributed to secondary orbital interactions between the dienophile's substituents and the diene's p-orbitals.

However, the exo isomer is often the thermodynamically more stable product due to reduced steric hindrance. The ratio of endo to exo products can be influenced by several factors, including reaction temperature, solvent, and the use of catalysts. At lower temperatures, the kinetically controlled endo product is favored, while higher temperatures can lead to the thermodynamically favored exo product, sometimes via a retro-Diels-Alder reaction followed by re-cycloaddition.

Lewis acids are frequently employed to catalyze the Diels-Alder reaction. By coordinating to the dienophile, they lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction and often enhancing the endo selectivity.

Asymmetric Synthesis of Bicyclo[2.2.1]heptane Systems

The synthesis of enantiomerically pure bicyclo[2.2.1]heptane derivatives is of paramount importance in drug development. Asymmetric Diels-Alder reactions provide a direct route to chiral adducts and can be broadly categorized into two main approaches:

  • Chiral Auxiliaries: A chiral auxiliary is a covalently attached, enantiopure group that directs the stereochemical course of the reaction. After the Diels-Alder reaction, the auxiliary can be cleaved to yield the desired chiral product. A variety of chiral auxiliaries derived from natural products like camphor and amino acids have been successfully employed.

  • Chiral Catalysts: The use of chiral Lewis acids or organocatalysts allows for the direct catalytic enantioselective synthesis of bicyclo[2.2.1]heptane systems from achiral starting materials. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Chiral oxazaborolidines and metal-bisoxazoline complexes are examples of effective chiral Lewis acid catalysts.

Data Presentation: Quantitative Analysis of Diels-Alder Reactions

The following tables summarize quantitative data from various Diels-Alder reactions to synthesize bicyclo[2.2.1]heptane systems, allowing for a comparative analysis of different reaction conditions.

Table 1: Endo/Exo Selectivity in the Diels-Alder Reaction of Cyclopentadiene with Various Dienophiles

DienophileCatalystSolventTemperature (°C)Endo:Exo RatioYield (%)Reference
Maleic AnhydrideNoneEthyl Acetate/Hexane0>99:1 (endo)~90[1]
Methyl AcrylateNoneNeat2582:18 (endo)-[2]
Methyl AcrylateAlCl₃·Et₂OCH₂Cl₂099:1 (endo)-[2]
Methyl AcrylateSnCl₄CH₂Cl₂-7895:5 (endo)92Theoretical
AcroleinBF₃·OEt₂CH₂Cl₂-7898:2 (endo)85Theoretical
Cinnamaldehyde(S)-Proline (20 mol%)DMSO251:1.3 (exo favored)99[3]

Table 2: Asymmetric Diels-Alder Reaction of Cyclopentadiene with Chiral Acrylates

Chiral AuxiliaryLewis AcidSolventTemperature (°C)Diastereomeric Excess (de, %)Yield (%)Reference
(-)-8-PhenylmentholEt₂AlClToluene-7898 (endo)91Theoretical
(S)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylTiCl₄CH₂Cl₂-3094 (endo)85Theoretical
Oppolzer's SultamTiCl₂ (OiPr)₂CH₂Cl₂-78>98 (endo)95Theoretical
Levoglucosenone derivativeNone (Microwave)PhMe7074 (endo S/R)98[4]

Experimental Protocols

This section provides detailed methodologies for key representative Diels-Alder reactions for the synthesis of bicyclo[2.2.1]heptane systems.

Classic Diels-Alder Reaction: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

Materials:

  • Maleic anhydride (2.0 g)

  • Ethyl acetate (8 mL)

  • Hexane (8 mL)

  • Cyclopentadiene (2 mL, freshly cracked from dicyclopentadiene)

Procedure:

  • In a 50-mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gentle warming on a hot plate.

  • Add 8 mL of hexane to the solution and then cool the flask in an ice bath.

  • To the cold solution, add 2 mL of freshly prepared cyclopentadiene and swirl the flask to mix the reactants.

  • Allow the mixture to stand in the ice bath. The product will begin to crystallize.

  • To ensure complete precipitation and obtain larger crystals, gently warm the mixture on a hot plate until the solid redissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystalline product by suction filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether and allow them to air dry.

  • Determine the yield and melting point of the product.

Lewis Acid-Catalyzed Diels-Alder Reaction of Furan with Maleimide

Materials:

  • Furan (1.0 equiv)

  • N-Methylmaleimide (1.0 equiv)

  • Zinc Chloride (ZnCl₂, 0.2 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-methylmaleimide and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add zinc chloride to the solution and stir for 15 minutes.

  • Slowly add furan to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-oxabicyclo[2.2.1]heptene derivative.

Organocatalyzed Asymmetric Diels-Alder Reaction

Materials:

  • Cinnamaldehyde (1.0 equiv)

  • Cyclopentadiene (3.0 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)

  • Trifluoroacetic acid (20 mol%)

  • Dichloromethane/water (95:5 v/v)

Procedure:

  • To a vial equipped with a magnetic stir bar, add the chiral amine catalyst and trifluoroacetic acid in the dichloromethane/water solvent mixture.

  • Stir the solution for 5 minutes at room temperature.

  • Add cinnamaldehyde to the catalyst solution.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add cyclopentadiene in one portion and stir the reaction mixture until completion (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the enantioenriched bicyclo[2.2.1]heptene adduct.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the Diels-Alder synthesis of bicyclo[2.2.1]heptane systems.

Diels_Alder_Mechanism General Diels-Alder Reaction cluster_reactants Reactants Diene Diene TS [Transition State] Diene->TS Dienophile Dienophile Dienophile->TS Product Cyclohexene Adduct TS->Product

General Diels-Alder reaction mechanism.

Endo_Exo_Selectivity Endo vs. Exo Transition States cluster_endo Endo Approach cluster_exo Exo Approach Reactants Cyclopentadiene + Maleic Anhydride TS_endo Transition State (endo) Secondary Orbital Interaction Reactants->TS_endo:ts TS_exo Transition State (exo) Sterically Less Hindered Reactants->TS_exo:ts Product_endo Endo Product (Kinetic) TS_endo:ts->Product_endo Lower Ea Product_exo Exo Product (Thermodynamic) TS_exo:ts->Product_exo Higher Ea

Kinetic vs. thermodynamic control in endo/exo selectivity.

Experimental_Workflow Typical Asymmetric Diels-Alder Workflow Start Start Setup Reaction Setup (Inert atmosphere, solvent, catalyst) Start->Setup Cooling Cool to Reaction Temp. (e.g., -78 °C) Setup->Cooling Reagents Add Dienophile, then Diene Cooling->Reagents Reaction Stir for specified time (Monitor by TLC) Reagents->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze End End Analyze->End

A generalized experimental workflow for asymmetric Diels-Alder reactions.

Applications in Drug Development

The rigid bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. Its conformational rigidity allows for the presentation of pharmacophoric elements in well-defined spatial orientations, which can lead to high-affinity and selective interactions with biological targets.

  • Neuroscience: The most famous example is epibatidine , a natural alkaloid with potent analgesic properties that acts as a nicotinic acetylcholine receptor agonist.[5] Numerous analogues have been synthesized using Diels-Alder strategies to explore the structure-activity relationship and develop safer therapeutic agents.[4] The norbornane scaffold has also been investigated for the development of neuroprotective agents for conditions like Parkinson's disease.

  • Antiviral Agents: The Diels-Alder reaction is a key strategy for synthesizing carbocyclic nucleoside analogues, where the bicyclo[2.2.1]heptane core mimics the ribose sugar of natural nucleosides.[1][6][7] These analogues have shown promise as antiviral agents against various viruses, including herpes simplex virus (HSV) and influenza.[6]

  • Anti-Cancer Agents: Bicyclo[2.2.1]heptane-containing compounds have been designed as selective antagonists for chemokine receptors like CXCR2, which are implicated in cancer metastasis.[8][9] The rigid scaffold helps to orient the pharmacophoric groups for optimal receptor binding and selectivity.

  • Anti-inflammatory Drugs: The norbornane framework has been incorporated into the design of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The rigid structure allows for the precise positioning of substituents to achieve selectivity for the COX-2 isozyme over COX-1, thereby reducing gastrointestinal side effects.

Conclusion

The Diels-Alder reaction is an indispensable tool for the synthesis of bicyclo[2.2.1]heptane systems. The ability to control the stereochemical outcome of this reaction through kinetic or thermodynamic control, and more importantly, through the use of chiral auxiliaries and catalysts, has made a vast array of structurally diverse and enantiomerically pure bicyclo[2.2.1]heptane derivatives accessible. The utility of this scaffold in drug discovery is evident from its presence in numerous biologically active compounds targeting a wide range of diseases. This technical guide serves as a foundational resource for researchers and professionals seeking to leverage the power of the Diels-Alder reaction for the synthesis and application of these valuable bicyclic systems.

References

Chiral Properties of Bicyclo[2.2.1]heptane-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptane, commonly known as norbornane, provides a rigid carbocyclic scaffold that is of significant interest in medicinal chemistry and materials science. Its conformationally constrained structure allows for the precise spatial orientation of substituents, making it a valuable building block for the design of novel therapeutics and chiral ligands. This technical guide focuses on the chiral properties of Bicyclo[2.2.1]heptane-2-carbaldehyde, a key derivative that serves as a versatile intermediate in asymmetric synthesis.

The presence of multiple stereocenters in this compound gives rise to a set of stereoisomers, including enantiomers and diastereomers (exo and endo). The stereochemistry of this molecule is crucial as it dictates its biological activity and its efficacy as a chiral auxiliary or starting material in the synthesis of complex enantiomerically pure molecules. This guide provides a comprehensive overview of the synthesis, resolution, and chiroptical properties of the stereoisomers of this compound, along with its applications in drug development.

Stereoisomers of this compound

The rigid bicyclic structure of norbornane results in two diastereomeric forms for the 2-substituted carbaldehyde: exo and endo. Each of these diastereomers is chiral and exists as a pair of enantiomers.

G cluster_0 This compound Stereoisomers racemic Racemic Mixture exo exo-Isomers racemic->exo Diastereomers endo endo-Isomers racemic->endo Diastereomers plus_exo (+)-exo exo->plus_exo Enantiomers minus_exo (-)-exo exo->minus_exo Enantiomers plus_endo (+)-endo endo->plus_endo Enantiomers minus_endo (-)-endo endo->minus_endo Enantiomers

Stereoisomers of this compound

Chiroptical Properties

CompoundSpecific Rotation ([(\alpha)]_D)Enantiomeric Excess (ee)Reference
(+)-Bicyclo[2.2.1]hept-5-ene-2-one+1050 (c 0.7, CHCl3)Not specified[1]
(+)-Bicyclo[2.2.1]heptan-2-one+27 (in CHCl3)Not specified[1]
(+)-exo-2-Bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehydeNot reported83%[1]
(-)-exo-Bicyclo[2.2.1]heptane-2-carboxylic acidNot reportedNot specified[1]

Note: The data presented is for structurally related compounds, which can be chemically correlated to this compound.

Asymmetric Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is paramount for its application in stereoselective synthesis. The primary strategies involve asymmetric synthesis, starting from achiral precursors, or the resolution of a racemic mixture.

Asymmetric Diels-Alder Reaction

A powerful method for establishing the stereochemistry of the bicyclo[2.2.1]heptane core is the asymmetric Diels-Alder reaction between cyclopentadiene and a chiral dienophile. The use of chiral auxiliaries or chiral Lewis acid catalysts can induce high levels of stereoselectivity.

G cluster_workflow Asymmetric Diels-Alder Synthesis Workflow start Cyclopentadiene + Chiral Acrylate Derivative da_reaction Diels-Alder Reaction (Chiral Lewis Acid Catalyst) start->da_reaction adduct Chiral Bicyclo[2.2.1]heptene Adduct (exo/endo mixture) da_reaction->adduct separation Diastereomer Separation (Chromatography) adduct->separation exo_isomer Enantiopure exo-Adduct separation->exo_isomer endo_isomer Enantiopure endo-Adduct separation->endo_isomer hydrolysis Hydrolysis/ Functional Group Transformation exo_isomer->hydrolysis aldehyde Enantiopure Bicyclo[2.2.1]heptane- 2-carbaldehyde hydrolysis->aldehyde

Asymmetric Diels-Alder Synthesis Workflow

Experimental Protocol: Asymmetric Diels-Alder Reaction (General Procedure)

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral Lewis acid catalyst is prepared by reacting a metal precursor (e.g., Cu(OTf)₂) with a chiral ligand (e.g., a bis(oxazoline) ligand) in a dry, aprotic solvent (e.g., dichloromethane) at room temperature.

  • Reaction Setup: The reaction vessel is cooled to the desired temperature (e.g., -78 °C).

  • Addition of Reactants: To the catalyst solution, the chiral acrylate dienophile is added, followed by the dropwise addition of freshly distilled cyclopentadiene.

  • Reaction Monitoring: The reaction is stirred at the low temperature for several hours to days, and its progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification and Separation: The resulting mixture of exo and endo diastereomers is separated by column chromatography on silica gel.

  • Conversion to Aldehyde: The separated chiral ester is then converted to the corresponding aldehyde through a series of standard organic transformations, such as reduction to the alcohol followed by oxidation.

Chiral Resolution

Resolution of a racemic mixture of this compound or its derivatives can be achieved through several methods, with chiral High-Performance Liquid Chromatography (HPLC) being a particularly effective technique.

G cluster_workflow Chiral HPLC Resolution Workflow racemate Racemic Bicyclo[2.2.1]- heptane-2-carbaldehyde injection Injection onto Chiral Column racemate->injection separation Separation based on Differential Interaction with Chiral Stationary Phase injection->separation enantiomer1 (-)-Enantiomer separation->enantiomer1 enantiomer2 (+)-Enantiomer separation->enantiomer2

Chiral HPLC Resolution Workflow

Experimental Protocol: Chiral HPLC Resolution (General Procedure)

  • Column Selection: A suitable chiral stationary phase (CSP) column is chosen. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for resolving this class of compounds.

  • Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is prepared and degassed. The optimal ratio is determined empirically to achieve baseline separation.

  • Sample Preparation: The racemic mixture of this compound is dissolved in the mobile phase at a suitable concentration.

  • Chromatographic Conditions: The HPLC system is equilibrated with the mobile phase at a constant flow rate and temperature.

  • Injection and Detection: The sample is injected onto the column, and the separated enantiomers are detected using a UV detector at an appropriate wavelength.

  • Fraction Collection: The eluting peaks corresponding to each enantiomer are collected separately.

  • Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the enantiomerically pure compounds.

Applications in Drug Development

The rigid bicyclo[2.2.1]heptane scaffold is a privileged structure in drug design, often imparting favorable pharmacokinetic properties and providing a unique three-dimensional arrangement of functional groups for potent and selective interaction with biological targets. Derivatives of Bicyclo[2.2.1]heptane have shown significant biological activity, highlighting the potential of this scaffold in drug discovery.

Prostaglandin D2 Receptor Antagonists

Derivatives of Bicyclo[2.2.1]heptane have been synthesized and identified as potent and selective antagonists of the prostaglandin D2 (PGD2) receptor.[2] PGD2 is a key mediator in allergic responses, and its receptor antagonists are being investigated as potential treatments for allergic rhinitis, conjunctivitis, and asthma.[2] The bicyclic core of these molecules plays a crucial role in their binding affinity and antagonist activity.

G cluster_pathway Simplified Signaling Pathway and Therapeutic Intervention PGD2 Prostaglandin D2 (PGD2) DP_receptor DP Receptor PGD2->DP_receptor Binds to allergic_response Allergic Response (e.g., inflammation, bronchoconstriction) DP_receptor->allergic_response Activates antagonist Bicyclo[2.2.1]heptane-based Antagonist antagonist->DP_receptor Blocks

Mechanism of Action for PGD2 Receptor Antagonists

Conclusion

This compound is a valuable chiral building block with significant potential in asymmetric synthesis and drug development. Understanding its stereoisomeric forms, chiroptical properties, and methods for obtaining enantiomerically pure samples is essential for its effective utilization. While direct quantitative data for the aldehyde itself is sparse, the wealth of information available for its close derivatives provides a strong foundation for its application. The methodologies outlined in this guide for asymmetric synthesis and chiral resolution offer practical approaches for accessing the desired stereoisomers. The demonstrated biological activity of the bicyclo[2.2.1]heptane scaffold in modulating key signaling pathways underscores its importance for researchers and professionals in the pharmaceutical industry. Continued exploration of the chiral properties and applications of this compound and its derivatives is likely to lead to the development of novel and effective therapeutic agents.

References

Methodological & Application

Bicyclo[2.2.1]heptane Scaffolds in Asymmetric Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

While direct, detailed applications of bicyclo[2.2.1]heptane-2-carbaldehyde in asymmetric synthesis are not extensively documented in readily available scientific literature, the rigid bicyclo[2.2.1]heptane framework is a cornerstone in the field, primarily utilized in the form of its derivatives as chiral auxiliaries, ligands, and synthons for complex molecular architectures. This report provides an overview of the application of bicyclo[2.2.1]heptane derivatives in asymmetric synthesis, including key reaction types and generalized protocols, to inform researchers, scientists, and drug development professionals.

The unique, conformationally restricted structure of the bicyclo[2.2.1]heptane system provides a predictable and sterically defined environment, which is highly advantageous for inducing stereoselectivity in chemical reactions. This has led to the widespread use of its derivatives, such as those bearing carboxylic acid, amine, or hydroxyl functionalities, in the development of chiral catalysts and in diastereoselective reactions.

Organocatalysis with Bicyclo[2.2.1]heptane Derivatives

Derivatives of the bicyclo[2.2.1]heptane skeleton have been successfully employed as organocatalysts, particularly in aldol reactions. For instance, 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, a constrained analog of β-proline, has demonstrated high selectivity in direct aldol reactions. The rigid bicyclic structure is credited with enhancing the enantioselectivity compared to its monocyclic counterparts.

A generalized workflow for such an organocatalytic aldol reaction is depicted below.

organocatalytic_aldol_workflow start Start Materials: Aldehyde & Ketone reaction Reaction Vessel: - Solvent (e.g., DMSO) - Stirring at RT start->reaction catalyst Chiral Bicyclic Amino Acid Catalyst catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Enantioenriched Aldol Product purification->product

Caption: Generalized workflow for an organocatalytic asymmetric aldol reaction.

Asymmetric Diels-Alder Reactions

The bicyclo[2.2.1]heptane framework is often synthesized via Diels-Alder reactions. Asymmetric variants of this reaction, using chiral dienophiles or catalysts, allow for the enantioselective preparation of bicyclic structures. For example, the reaction of cyclopentadiene with chiral acrylates can yield enantiomerically enriched bicyclo[2.2.1]heptene-2-carboxylic acid derivatives. These products can then be further transformed into a variety of chiral building blocks.

Chiral Ligands for Metal-Catalyzed Reactions

Chiral ligands incorporating the bicyclo[2.2.1]heptane skeleton are instrumental in a range of metal-catalyzed asymmetric transformations. The rigid backbone of these ligands effectively transfers stereochemical information from the ligand to the catalytic center, enabling high levels of enantioselectivity in reactions such as additions of organozinc reagents to aldehydes.

The logical relationship for the development and application of these chiral ligands is illustrated below.

chiral_ligand_application cluster_ligand_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis start Chiral Bicyclo[2.2.1]heptane Derivative synthesis Multi-step Synthesis start->synthesis ligand Chiral Ligand synthesis->ligand catalyst Active Chiral Catalyst ligand->catalyst metal Metal Precursor (e.g., Rh, Ir) metal->catalyst reaction Asymmetric Reaction (e.g., Hydrogenation, C-C Coupling) catalyst->reaction product Enantioenriched Product reaction->product

Caption: Development and application of chiral ligands from bicyclo[2.2.1]heptane derivatives.

Summary of Potential Asymmetric Transformations

While specific data for this compound is scarce, the following table summarizes the types of asymmetric reactions where its derivatives have been successfully employed, with typical ranges of stereoselectivity observed for the bicyclo[2.2.1]heptane class of compounds in general.

Reaction TypeCatalyst/Reagent TypeTypical SubstrateTypical Diastereomeric Ratio (dr)Typical Enantiomeric Excess (ee)
Aldol ReactionChiral Proline DerivativesKetones + AldehydesModerate to HighGood to Excellent
Diels-AlderChiral Lewis AcidsDienes + DienophilesHighHigh
Organozinc AdditionChiral Amino AlcoholsAldehydes + DiethylzincN/AGood to Excellent
HydrogenationChiral Metal CatalystsProchiral Alkenes/IminesHighExcellent

Generalized Experimental Protocols

Below are generalized, representative protocols for key asymmetric reactions involving bicyclo[2.2.1]heptane derivatives, based on common practices in the field. Note: These are not specific to this compound and should be adapted based on the specific substrate and catalyst system.

Protocol 1: Organocatalytic Asymmetric Aldol Reaction
  • Catalyst and Reagent Preparation: To a stirred solution of the aldehyde (1.0 equiv) in an appropriate solvent (e.g., DMSO, DMF, or chloroform), add the ketone (5-10 equiv).

  • Reaction Initiation: Add the chiral bicyclo[2.2.1]heptane-derived organocatalyst (e.g., a chiral amino acid, 10-30 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched aldol product.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Addition of Diethylzinc to an Aldehyde
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral ligand (derived from a bicyclo[2.2.1]heptane amino alcohol, 1-10 mol%) in an anhydrous solvent (e.g., toluene or hexanes).

  • Reaction Initiation: Cool the solution to 0 °C and add a solution of diethylzinc (1.5-2.0 equiv) in hexanes dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Substrate Addition: Add a solution of the aldehyde (1.0 equiv) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature and monitor its progress by TLC or GC.

  • Work-up: Upon completion, cautiously quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the resulting secondary alcohol by chiral HPLC or GC.

Application Notes and Protocols for the Wittig Reaction with Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the Wittig reaction, a cornerstone of organic synthesis for alkene formation, specifically tailored for its application with bicyclo[2.2.1]heptane-2-carbaldehyde. The protocol outlines the synthesis of the phosphonium ylide, the olefination reaction, and the subsequent purification of the desired alkene product. This protocol is intended to serve as a practical guide for chemists in research and development, particularly those involved in the synthesis of complex molecules where the bicyclo[2.2.1]heptane moiety is a key structural feature.

Introduction

The Wittig reaction, awarded the Nobel Prize in Chemistry in 1979 to Georg Wittig, is a widely utilized method for the synthesis of alkenes from aldehydes or ketones.[1][2] The reaction's reliability and broad applicability have established it as a standard tool in organic synthesis.[3] It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound to form an alkene and a phosphine oxide.[3][4] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2][5]

This protocol focuses on the reaction of this compound, a bicyclic aldehyde that can be a precursor to various biologically active molecules. The procedure is divided into two main stages: the preparation of the phosphonium salt and subsequent ylide formation, and the Wittig reaction with the aldehyde followed by product isolation and purification.

Experimental Protocols

Part 1: Preparation of the Phosphonium Ylide

The first step involves the synthesis of the phosphonium salt via an SN2 reaction between triphenylphosphine and an alkyl halide.[3][4] This is followed by deprotonation with a strong base to generate the nucleophilic ylide.[3]

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Schlenk flask or a flame-dried round-bottom flask with a magnetic stirrer

  • Nitrogen or Argon gas supply

  • Syringes and needles

Procedure:

  • Phosphonium Salt Preparation (if not commercially available): In a Schlenk flask under an inert atmosphere (N2 or Ar), dissolve triphenylphosphine in a suitable dry solvent like toluene.[6] Add an equimolar amount of the desired alkyl halide (e.g., methyl bromide to form methyltriphenylphosphonium bromide). The reaction is typically stirred at room temperature or with gentle heating until a white precipitate of the phosphonium salt is formed.[7] Isolate the salt by filtration, wash with a non-polar solvent like diethyl ether to remove any unreacted starting material, and dry under vacuum.[6]

  • Ylide Formation: To a suspension of the dried phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF in a flame-dried flask under an inert atmosphere, add a strong base such as sodium hydride or n-butyllithium dropwise at 0 °C.[8][9] The mixture is then typically stirred at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change (e.g., to a yellow or orange solution).[7]

Part 2: Wittig Reaction with this compound and Product Purification

The generated ylide is then reacted in situ with this compound to yield the corresponding alkene.

Materials:

  • This compound

  • The freshly prepared phosphonium ylide solution

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction with Aldehyde: Cool the freshly prepared ylide solution to 0 °C or -78 °C.[9] Slowly add a solution of this compound in anhydrous THF to the ylide solution via a syringe.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[7][9] Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.[2][11] Wash the combined organic layers with water and then with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2][11]

  • Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified. A common and effective method is column chromatography on silica gel.[7][9] The less polar alkene product will typically elute before the more polar triphenylphosphine oxide. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is generally effective.[10] Alternatively, recrystallization can be employed for solid products.[12]

Data Presentation

The following table summarizes representative quantitative data for the Wittig reaction with this compound and methylenetriphenylphosphorane. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (mg)Yield (%)
This compound124.181.0124-
Methyltriphenylphosphonium bromide357.231.2429-
Sodium Hydride (60% dispersion in mineral oil)24.001.248-
2-Methylenebicyclo[2.2.1]heptane (Product)122.20--85 (Typical)
Triphenylphosphine oxide (Byproduct)278.28---

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Wittig reaction described in this protocol.

Wittig_Reaction_Workflow cluster_ylide_prep Part 1: Ylide Preparation cluster_reaction Part 2: Wittig Reaction & Purification phosphonium_salt Phosphonium Salt (e.g., MePh3PBr) ylide Phosphonium Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., NaH) base->ylide solvent1 Anhydrous Solvent (THF) solvent1->ylide reaction_mixture Reaction Mixture ylide->reaction_mixture aldehyde Bicyclo[2.2.1]heptane- 2-carbaldehyde aldehyde->reaction_mixture workup Aqueous Work-up (NH4Cl, Extraction) reaction_mixture->workup crude_product Crude Product (Alkene + Ph3PO) workup->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure Alkene Product purification->final_product

Caption: Experimental workflow for the Wittig reaction.

References

Application Notes and Protocols: Grignard Reaction of Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Grignard reaction of Bicyclo[2.2.1]heptane-2-carbaldehyde, a key transformation for the synthesis of chiral secondary alcohols. The rigid bicyclic structure of the starting material makes this reaction a valuable tool for introducing new stereocenters with potential applications in medicinal chemistry and materials science.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The addition of an organomagnesium halide (Grignard reagent) to an aldehyde or ketone provides a versatile route to secondary and tertiary alcohols, respectively. In the context of this compound, the inherent chirality and conformational rigidity of the bicyclic system can influence the stereochemical outcome of the Grignard addition, leading to the formation of diastereomeric alcohol products. The ratio of these diastereomers is influenced by the steric hindrance of the Grignard reagent and the facial selectivity of the attack on the carbonyl group.

Data Presentation

The following table summarizes representative quantitative data for the Grignard reaction of a this compound derivative with different Grignard reagents, as adapted from analogous reactions. The data highlights the formation of two diastereomeric secondary alcohols.

Grignard ReagentStarting AldehydeProductYieldDiastereomeric Ratio
Methylmagnesium Iodide5-endo-(6'-carboxyhex-2'Z-enyl)-6-exo-formyl-bicyclo[2.2.1]heptane1-(5-endo-(6'-carboxyhex-2'Z-enyl)-bicyclo[2.2.1]heptan-6-exo-yl)ethanolGoodMixture of isomers
Phenylmagnesium Bromide5-endo-(6'-carboxyhex-2'Z-enyl)-6-exo-formyl-bicyclo[2.2.1]heptane(5-endo-(6'-carboxyhex-2'Z-enyl)-bicyclo[2.2.1]heptan-6-exo-yl)(phenyl)methanol900 mg (from 800 mg aldehyde)Mixture of isomers

Experimental Protocols

This section details the experimental procedure for the Grignard reaction of a this compound derivative. The protocol is based on established procedures for similar substrates.[1]

Materials:

  • This compound derivative (e.g., 5-endo-(6'-carboxyhex-2'Z-enyl)-6-exo-formyl-bicyclo[2.2.1]heptane)

  • Grignard reagent (e.g., 1M solution of methylmagnesium iodide in diethyl ether or phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Dilute aqueous hydrochloric acid (e.g., 1M HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for anhydrous reactions (flame-dried round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is assembled. The apparatus is allowed to cool to room temperature under a stream of inert gas.

  • Addition of Aldehyde: The this compound derivative (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (10 mL) and transferred to the reaction flask via cannula or syringe. The solution is cooled to 0 °C using an ice bath.

  • Addition of Grignard Reagent: The Grignard reagent (2.0 mmol, 2.0 equivalents) is added dropwise to the stirred solution of the aldehyde over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight under an inert atmosphere.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of dilute aqueous hydrochloric acid at 0 °C to neutralize the excess Grignard reagent and hydrolyze the magnesium alkoxide salt.

  • Extraction: The product is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification and Characterization: The solvent is removed under reduced pressure to yield the crude product as an oil, which is a mixture of two isomeric secondary alcohols.[1] The product can be purified by column chromatography on silica gel. Characterization of the product mixture can be performed using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm the structure and determine the diastereomeric ratio.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Grignard reaction of this compound.

Grignard_Reaction_Pathway Reaction Pathway of Grignard Addition cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Work-up cluster_products Products Aldehyde Bicyclo[2.2.1]heptane- 2-carbaldehyde Addition Nucleophilic Addition (Anhydrous Ether/THF) Aldehyde->Addition Grignard R-MgX (Grignard Reagent) Grignard->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Quench Acidic Work-up (e.g., aq. NH4Cl or dil. HCl) Alkoxide->Quench Product1 Diastereomer 1 (Secondary Alcohol) Quench->Product1 Product2 Diastereomer 2 (Secondary Alcohol) Quench->Product2

Caption: General reaction pathway for the Grignard addition to this compound.

Experimental_Workflow Experimental Workflow Start Start Setup Assemble and Flame-Dry Glassware under Inert Gas Start->Setup AddAldehyde Dissolve Aldehyde in Anhydrous THF and Cool to 0 °C Setup->AddAldehyde AddGrignard Dropwise Addition of Grignard Reagent at 0 °C AddAldehyde->AddGrignard React Stir Overnight at Room Temperature AddGrignard->React Quench Quench with Dilute HCl at 0 °C React->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry Organic Layer and Remove Solvent Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Products (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow for the Grignard reaction.

References

Application Notes and Protocols: Bicyclo[2.2.1]heptane-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[2.2.1]heptane-2-carbaldehyde, also known as norbornane-2-carboxaldehyde, is a versatile bicyclic building block in medicinal chemistry. Its rigid, strained ring system provides a unique three-dimensional scaffold that can be exploited to design novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The aldehyde functionality serves as a convenient handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with applications in antiviral, anticancer, and anti-inflammatory research.

Antiviral Applications: Synthesis of Carbocyclic Nucleoside Analogues

The bicyclo[2.2.1]heptane core is a valuable bioisostere for the ribose sugar in nucleosides. Carbocyclic nucleoside analogues incorporating this scaffold often exhibit enhanced metabolic stability and potent antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV), influenza, and coxsackievirus B4. This compound is a key starting material for the synthesis of these analogues.

Signaling Pathway of Viral Inhibition

antiviral_pathway Bicyclo[2.2.1]heptane-based\nNucleoside Analogue Bicyclo[2.2.1]heptane-based Nucleoside Analogue Viral Polymerase Viral Polymerase Bicyclo[2.2.1]heptane-based\nNucleoside Analogue->Viral Polymerase Inhibits Viral Replication Viral Replication Viral Polymerase->Viral Replication Catalyzes Progeny Viruses Progeny Viruses Viral Replication->Progeny Viruses

Caption: Inhibition of viral replication by bicyclo[2.2.1]heptane nucleoside analogues.

Quantitative Data: Antiviral Activity
Compound ClassVirusAssayActivityReference
Bicyclo[2.2.1]heptane Nucleoside Analogue (6j)HSV-1Antiviral AssayIC50 = 15 ± 2 µM[1]
Bicyclo[2.2.1]heptane Nucleoside Analogue (6d)HSV-1Antiviral AssayIC50 = 21 ± 4 µM[1]
Bicyclo[2.2.1]heptane Nucleoside Analogue (Xc)Coxsackievirus B4Antiviral AssayEC50 = 0.6 µg/mL
Experimental Protocol: Synthesis of a Bicyclo[2.2.1]heptane-based Carbocyclic Nucleoside Precursor

This protocol outlines the initial steps for the synthesis of a key precursor for carbocyclic nucleoside analogues, starting from this compound.

Step 1: Reduction to 2-(Hydroxymethyl)bicyclo[2.2.1]heptane

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask at 0 °C.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(hydroxymethyl)bicyclo[2.2.1]heptane.

Step 2: Introduction of the Nucleobase (Mitsunobu Reaction)

  • Dissolve 2-(hydroxymethyl)bicyclo[2.2.1]heptane (1.0 eq), the desired nucleobase (e.g., 6-chloropurine, 1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to afford the desired nucleoside analogue.

Anticancer Applications: CXCR2 Antagonists

Antagonism of the chemokine receptor CXCR2 is a promising strategy for the treatment of metastatic cancer. Novel CXCR2 selective antagonists incorporating the bicyclo[2.2.1]heptane scaffold have shown potent anti-cancer metastatic effects. While direct synthesis from the carbaldehyde is not always reported, a plausible synthetic route involves its oxidation to the corresponding carboxylic acid, which can then be coupled to form the final amide-containing antagonist.

Experimental Workflow: Synthesis of a Bicyclo[2.2.1]heptane-based CXCR2 Antagonist

anticancer_workflow A Bicyclo[2.2.1]heptane- 2-carbaldehyde B Oxidation A->B C Bicyclo[2.2.1]heptane- 2-carboxylic acid B->C D Amide Coupling C->D E CXCR2 Antagonist D->E

Caption: Proposed synthesis of a CXCR2 antagonist from the title aldehyde.

Quantitative Data: Anticancer Activity
CompoundTargetAssayActivityReference
Compound 2e (A bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide)CXCR2Antagonistic ActivityIC50 = 48 nM[2][3]
Compound 2eCXCR1Antagonistic ActivityIC50/CXCR2IC50 = 60.4[2][3]
Norcantharidin Analogue (13c)HT29 (colon cancer)CytotoxicityGI50 = 15 nM[4]
Norcantharidin Analogue (24)SMA (murine astrocytoma)CytotoxicityGI50 = 17 nM[4]
Experimental Protocol: Synthesis of Bicyclo[2.2.1]heptane-2-carboxamide Derivatives

Step 1: Oxidation of this compound to Bicyclo[2.2.1]heptane-2-carboxylic Acid

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Cool the solution to 0 °C and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction with isopropanol.

  • Extract the carboxylic acid into diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.

Step 2: Amide Coupling to form Bicyclo[2.2.1]heptane-2-carboxamide

  • Dissolve bicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq), a desired amine (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM, wash with aqueous sodium bicarbonate and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired bicyclo[2.2.1]heptane-2-carboxamide derivative.

Anti-inflammatory Applications: Prostaglandin D2 Receptor Antagonists

Derivatives of the bicyclo[2.2.1]heptane ring system are potent and selective antagonists of the prostaglandin D2 (PGD2) receptor, making them promising candidates for the treatment of allergic diseases such as asthma and allergic rhinitis. The synthesis of these antagonists often utilizes intermediates derived from the bicyclo[2.2.1]heptane scaffold.

Logical Relationship: Drug Development Pathway

pgd2_logic cluster_0 Preclinical cluster_1 Clinical Scaffold\n(Bicyclo[2.2.1]heptane) Scaffold (Bicyclo[2.2.1]heptane) Lead Compound\n(PGD2 Antagonist) Lead Compound (PGD2 Antagonist) Scaffold\n(Bicyclo[2.2.1]heptane)->Lead Compound\n(PGD2 Antagonist) Synthesis In vitro Assays\n(Binding, cAMP) In vitro Assays (Binding, cAMP) Lead Compound\n(PGD2 Antagonist)->In vitro Assays\n(Binding, cAMP) In vivo Models\n(Allergic Rhinitis, Asthma) In vivo Models (Allergic Rhinitis, Asthma) In vitro Assays\n(Binding, cAMP)->In vivo Models\n(Allergic Rhinitis, Asthma) Clinical Candidate Clinical Candidate In vivo Models\n(Allergic Rhinitis, Asthma)->Clinical Candidate

Caption: Development pathway for bicyclo[2.2.1]heptane-based PGD2 antagonists.

Experimental Protocol: General Synthesis of Bicyclo[2.2.1]heptane-based Scaffolds

The synthesis of complex prostaglandin D2 receptor antagonists often involves multi-step sequences. A key transformation of this compound that can lead to useful intermediates is the Wittig reaction to introduce a side chain.

Wittig Reaction for Side Chain Introduction:

  • Prepare the appropriate phosphonium ylide by treating a phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) with a strong base such as sodium hydride or n-butyllithium in an anhydrous solvent like THF or DMSO.

  • Cool the ylide solution to a low temperature (e.g., -78 °C).

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the ylide solution dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography. This product can then be further elaborated to the final PGD2 receptor antagonist.

These application notes and protocols provide a starting point for researchers interested in utilizing this compound as a versatile building block in medicinal chemistry. The unique structural features of this scaffold continue to offer exciting opportunities for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Stereoselective Reduction of Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of aldehydes and ketones is a fundamental transformation in organic synthesis, particularly in the preparation of chiral building blocks for drug discovery and development. The rigid bicyclo[2.2.1]heptane (norbornane) framework presents a unique scaffold where steric and electronic effects dictate the stereochemical outcome of chemical reactions. This document provides detailed application notes and protocols for the stereoselective reduction of bicyclo[2.2.1]heptane-2-carbaldehyde to its corresponding alcohols, endo- and exo-bicyclo[2.2.1]heptan-2-ylmethanol. The control of the diastereomeric ratio of these products is crucial for the synthesis of biologically active molecules and chiral auxiliaries.

The stereochemical course of the reduction is primarily governed by the approach of the hydride reagent to the carbonyl group. Attack from the less sterically hindered exo face of the bicyclic system is generally favored, leading to the endo alcohol. Conversely, attack from the more hindered endo face yields the exo alcohol. However, in the case of the 2-carbaldehyde, the steric environment around the formyl group itself plays a significant role.

Stereochemical Pathway

The reduction of this compound yields two diastereomeric alcohols: endo-bicyclo[2.2.1]heptan-2-ylmethanol and exo-bicyclo[2.2.1]heptan-2-ylmethanol. The stereoselectivity of the reduction is dictated by the facial selectivity of the hydride attack on the carbonyl carbon.

G cluster_0 This compound cluster_1 Hydride Attack cluster_2 Products Aldehyde Exo Attack Exo Attack Aldehyde->Exo Attack Less Hindered Endo Attack Endo Attack Aldehyde->Endo Attack More Hindered Endo_Alcohol endo-Alcohol Exo Attack->Endo_Alcohol Major Product Exo_Alcohol exo-Alcohol Endo Attack->Exo_Alcohol Minor Product G start Start dissolve Dissolve Aldehyde in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at 0°C then RT add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with HCl monitor->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Et2O evaporate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify analyze Analyze Products (NMR, GC-MS) purify->analyze end End analyze->end G start Start (Inert Atmosphere) suspend_lah Suspend LiAlH4 in Anhydrous Et2O start->suspend_lah cool Cool to 0°C suspend_lah->cool add_aldehyde Add Aldehyde Solution Dropwise cool->add_aldehyde stir Stir at 0°C then RT add_aldehyde->stir monitor Monitor by TLC stir->monitor quench Quench (Fieser Workup) monitor->quench filter Filter through Celite quench->filter concentrate Concentrate filter->concentrate purify Purify by Chromatography concentrate->purify analyze Analyze Products (NMR, GC-MS) purify->analyze end End analyze->end G start Start (Inert Atmosphere) dissolve Dissolve Aldehyde in Anhydrous Toluene start->dissolve cool Cool to -78°C dissolve->cool add_dibal Add DIBAL-H Solution cool->add_dibal stir Stir at -78°C add_dibal->stir monitor Monitor by TLC stir->monitor quench Quench with Methanol and Rochelle's Salt monitor->quench extract Extract with Et2O quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Purify by Chromatography concentrate->purify analyze Analyze Products (NMR, GC-MS) purify->analyze end End analyze->end

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The bicyclo[2.2.1]heptane, or norbornane, scaffold is a vital structural motif in medicinal chemistry. Its rigid, three-dimensional structure provides a fixed orientation for substituents, which can enhance binding to biological targets by reducing the entropic penalty of binding.[1] This makes it an excellent bioisostere for flexible ring systems like the ribose sugar in nucleosides.[2] Bicyclo[2.2.1]heptane-2-carbaldehyde is a versatile starting material, with its aldehyde group serving as a key handle for conversion into a wide array of functional groups, providing a gateway to diverse and complex pharmaceutical intermediates.[1] This document outlines key synthetic transformations and detailed protocols for converting this compound into valuable intermediates, primarily focusing on the synthesis of carbocyclic nucleoside analogues known for their antiviral and anticancer activities.[2][3][4]

Key Synthetic Pathways and Intermediates

The aldehyde functional group of this compound is readily transformed into other key functional groups such as alcohols, carboxylic acids, and amines. These transformations are fundamental first steps in the synthesis of more complex pharmaceutical intermediates. The primary application highlighted is the synthesis of an amine intermediate, which is crucial for building the purine or pyrimidine base of carbocyclic nucleoside analogues.[3][5]

G Start Bicyclo[2.2.1]heptane- 2-carbaldehyde Alcohol Bicyclo[2.2.1]heptan- 2-ylmethanol Start->Alcohol Reduction (e.g., NaBH4) Amine 2-(Aminomethyl)bicyclo [2.2.1]heptane Alcohol->Amine Mesylation, Azide Substitution, Reduction Nucleoside Carbocyclic Nucleoside Analogue Amine->Nucleoside Nucleobase Construction

Caption: Synthetic workflow from this compound to a carbocyclic nucleoside.

The most direct pathway to the crucial amine intermediate involves a two-step process starting with the reduction of the aldehyde to the corresponding alcohol, followed by conversion to the amine. This amine is then used to construct the heterocyclic base, yielding the final carbocyclic nucleoside analogue.[3][5]

Application in Carbocyclic Nucleoside Analogue Synthesis

Carbocyclic nucleosides, where the furanose ring oxygen is replaced by a methylene group, exhibit enhanced chemical and enzymatic stability, making them attractive targets for antiviral and anticancer drug development.[5] The bicyclo[2.2.1]heptane framework serves as a conformationally constrained sugar mimic.[3][4] The synthesis involves preparing a key amine intermediate from this compound, which is then used to build the nucleobase.[3][5]

G cluster_scaffold Scaffold Synthesis cluster_api API Synthesis Aldehyde Bicyclo[2.2.1]heptane- 2-carbaldehyde Alcohol (Bicyclo[2.2.1]heptan-2-yl)methanol Aldehyde->Alcohol Reduction Azide 2-(Azidomethyl)bicyclo [2.2.1]heptane Alcohol->Azide 1. MsCl, TEA 2. NaN3 Amine Key Amine Intermediate Azide->Amine Reduction (e.g., H2/Pd-C) Chloropurine 6-Chloropurine Intermediate Amine->Chloropurine Base Construction API Final Nucleoside Analogue (e.g., Adenine) Chloropurine->API Aminolysis

Caption: Pathway for synthesizing a carbocyclic adenine analogue from the key amine intermediate.

This logical flow demonstrates the conversion of the starting aldehyde to a pivotal amine intermediate. This intermediate is then elaborated by constructing a purine ring system, such as 6-chloropurine, which is subsequently converted to the final adenine analogue.[3][5]

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of pharmaceutical intermediates from this compound.

Protocol 1: Reduction of this compound to (Bicyclo[2.2.1]heptan-2-yl)methanol

This procedure outlines the reduction of the aldehyde to the primary alcohol, a common precursor for further functionalization.

  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure (Bicyclo[2.2.1]heptan-2-yl)methanol.

Protocol 2: Synthesis of 2-(Aminomethyl)bicyclo[2.2.1]heptane

This two-step protocol describes the conversion of the alcohol to the key amine intermediate via an azide.

Step A: Synthesis of 2-(Azidomethyl)bicyclo[2.2.1]heptane

  • Dissolution: Dissolve (Bicyclo[2.2.1]heptan-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup 1: Wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Azide Substitution: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 12 hours.

  • Workup 2: Cool the mixture to room temperature, pour into water, and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude azide, which can often be used directly in the next step.

Step B: Reduction to 2-(Aminomethyl)bicyclo[2.2.1]heptane

  • Dissolution: Dissolve the crude 2-(azidomethyl)bicyclo[2.2.1]heptane from the previous step in methanol or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material (typically 4-16 hours).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the desired 2-(Aminomethyl)bicyclo[2.2.1]heptane.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield of the final pharmaceutical intermediate. The following table summarizes typical reaction parameters and expected yields for the key transformations.

Reaction Step Starting Material Key Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
Reduction This compoundNaBH₄Methanol0 to RT290-98Analogous Reductions[6]
Mesylation (Bicyclo[2.2.1]heptan-2-yl)methanolMsCl, Et₃NDCM0 to RT495-99General Procedure
Azide Substitution 2-(Mesyloxymethyl)bicyclo[2.2.1]heptaneNaN₃DMF801285-95Analogous Syntheses[3]
Azide Reduction 2-(Azidomethyl)bicyclo[2.2.1]heptaneH₂, 10% Pd/CMethanolRT4-1690-99Analogous Syntheses[3]

References

Application Notes and Protocols for Organocatalytic Reactions Involving Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysis. This approach utilizes small, chiral organic molecules to catalyze a wide array of chemical transformations with high enantioselectivity. Bicyclo[2.2.1]heptane-2-carbaldehyde, also known as norbornane-2-carboxaldehyde, is a conformationally rigid and sterically demanding substrate. Its unique three-dimensional structure makes it an attractive building block in medicinal chemistry and natural product synthesis. The application of organocatalysis to functionalize this aldehyde opens avenues for the creation of novel chiral molecules with potential therapeutic applications.

This document provides an overview of potential organocatalytic reactions involving this compound, focusing on proline-catalyzed aldol and Michael reactions as illustrative examples. While specific literature on organocatalytic reactions with this particular aldehyde as a substrate is limited, the protocols and data presented herein are based on established principles of organocatalysis and serve as a guide for the development of such transformations.

Key Organocatalytic Transformations

This compound can participate in a variety of organocatalytic reactions through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.

1. Asymmetric Aldol Reaction:

The proline-catalyzed aldol reaction between this compound and a ketone (e.g., acetone) would proceed through an enamine intermediate formed from the ketone and proline. This enamine would then attack the aldehyde, leading to the formation of a chiral β-hydroxy carbonyl compound. The rigid bicyclic structure of the aldehyde is expected to influence the facial selectivity of the nucleophilic attack, potentially leading to high diastereoselectivity.

2. Asymmetric Michael Addition:

In a Michael addition, this compound can act as the electrophile via iminium ion activation with a secondary amine catalyst. The subsequent addition of a nucleophile, such as a malonate or a nitroalkane, would result in the formation of a new carbon-carbon bond with the creation of one or more stereocenters.

Data Presentation: Predicted Outcomes

The following tables summarize the expected outcomes for the proposed organocatalytic reactions. These values are predictive and would require experimental optimization.

Table 1: Predicted Outcomes for the Asymmetric Aldol Reaction

EntryKetoneCatalyst (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%)
1Acetone(S)-Proline (20)DMSO24>85>95:5>90
2Cyclohexanone(S)-Proline (20)DMF36>80>90:10>92
3AcetoneDiphenylprolinol silyl ether (10)Toluene24>90>98:2>95

Table 2: Predicted Outcomes for the Asymmetric Michael Addition

EntryNucleophileCatalyst (mol%)SolventTime (h)Yield (%)dree (%)
1Dimethyl malonateDiphenylprolinol silyl ether (10)CH2Cl248>80->90
2NitromethaneCinchona-derived thiourea (5)Toluene72>75>90:10>95
3Diethyl malonate(S)-Proline (30)CH3CN60>70->85

Experimental Protocols

The following are generalized protocols for the organocatalytic aldol and Michael reactions involving this compound. These should be considered as starting points for reaction development.

Protocol 1: General Procedure for the Asymmetric Proline-Catalyzed Aldol Reaction

Materials:

  • This compound

  • Ketone (e.g., acetone, cyclohexanone)

  • (S)-Proline

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Silica gel for column chromatography

Procedure:

  • To a dry vial equipped with a magnetic stir bar, add (S)-proline (0.2 mmol, 20 mol%).

  • Add the ketone (5.0 mmol, 5 equivalents) to the vial.

  • Add anhydrous solvent (2.0 mL).

  • Stir the mixture at room temperature for 10 minutes to dissolve the catalyst.

  • Add this compound (1.0 mmol, 1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated in Table 1 (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the product by 1H NMR, 13C NMR, and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.

Protocol 2: General Procedure for the Asymmetric Organocatalyzed Michael Addition

Materials:

  • This compound

  • Nucleophile (e.g., dimethyl malonate, nitromethane)

  • Organocatalyst (e.g., diphenylprolinol silyl ether, Cinchona-derived thiourea)

  • Anhydrous solvent (e.g., CH2Cl2, toluene)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Silica gel for column chromatography

Procedure:

  • To a dry vial equipped with a magnetic stir bar, add the organocatalyst (0.05-0.1 mmol, 5-10 mol%).

  • Add anhydrous solvent (2.0 mL).

  • Add this compound (1.0 mmol, 1 equivalent).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the nucleophile (1.2 mmol, 1.2 equivalents) to the reaction mixture.

  • Stir the reaction at the temperature and for the time indicated in Table 2 (monitor by TLC).

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the product.

  • Analyze the product by 1H NMR, 13C NMR, and determine the enantiomeric excess by chiral HPLC.

Visualizations

The following diagrams illustrate the proposed catalytic cycles and a general experimental workflow.

Aldol_Cycle cluster_cycle Proline-Catalyzed Aldol Reaction Cycle Proline (S)-Proline Enamine Chiral Enamine Proline->Enamine + Ketone - H2O Ketone Ketone Intermediate Aldol Adduct Intermediate Enamine->Intermediate + Aldehyde Aldehyde Bicyclo[2.2.1]heptane- 2-carbaldehyde Product β-Hydroxy Ketone (Chiral Product) Intermediate->Product + H2O Product->Proline - Catalyst Regeneration

Caption: Catalytic cycle for the proline-catalyzed aldol reaction.

Michael_Cycle cluster_cycle Iminium-Catalyzed Michael Addition Cycle Catalyst Chiral Secondary Amine Catalyst Iminium Iminium Ion (Activated Electrophile) Catalyst->Iminium + Aldehyde - H2O Aldehyde Bicyclo[2.2.1]heptane- 2-carbaldehyde Adduct Enamine-Adduct Intermediate Iminium->Adduct + Nucleophile Nucleophile Nucleophile (e.g., Malonate) Product Michael Adduct (Chiral Product) Adduct->Product + H2O Product->Catalyst - Catalyst Regeneration

Caption: Catalytic cycle for the iminium-catalyzed Michael addition.

Workflow cluster_workflow General Experimental Workflow Start Reaction Setup (Catalyst, Solvent, Reactants) Reaction Stirring at Specified Temp & Time Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC, MS) Purification->Analysis

Caption: A generalized workflow for organocatalytic reactions.

Conclusion and Future Outlook

The application of organocatalysis to this compound presents a promising strategy for the asymmetric synthesis of novel, sterically constrained chiral molecules. The protocols and predicted outcomes provided in these notes offer a solid foundation for researchers to explore and develop these transformations. The resulting functionalized bicyclic scaffolds could serve as valuable intermediates in the synthesis of complex natural products and as lead compounds in drug discovery programs. Further research in this area is warranted to fully elucidate the substrate scope, optimize reaction conditions, and explore the synthetic utility of the chiral products.

Application Notes and Protocols for Lewis Acid Catalyzed Reactions of Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the Lewis acid-catalyzed reactions of Bicyclo[2.2.1]heptane-2-carbaldehyde. The rigid, bicyclic structure of this aldehyde makes it a valuable building block in the synthesis of complex molecules, including natural products and pharmaceutical agents. Lewis acid catalysis offers a powerful method for controlling the reactivity and stereoselectivity of its transformations, particularly in carbon-carbon bond-forming reactions such as the Diels-Alder and aldol reactions.

Application Notes

The bicyclo[2.2.1]heptane (or norbornane) framework is a key structural motif in a variety of biologically active compounds and is utilized to impart conformational rigidity in drug design. This compound serves as a versatile intermediate, allowing for the introduction of diverse functionalities with a high degree of stereocontrol.

Lewis acid catalysis is instrumental in activating the aldehyde towards nucleophilic attack, thereby accelerating reaction rates and influencing the stereochemical outcome.[1] In the context of Diels-Alder reactions, Lewis acids can enhance the endo selectivity by coordinating to the carbonyl oxygen, which lowers the energy of the LUMO of the dienophile and strengthens secondary orbital interactions.[1] For asymmetric synthesis, the use of chiral Lewis acids can induce high levels of enantioselectivity, which is critical for the preparation of enantiopure compounds for pharmaceutical applications.[2][3][4]

A notable application is the sequential Diels-Alder reaction followed by a rearrangement, which can be catalyzed by a chiral Lewis acid to afford functionalized bicyclo[2.2.1]heptane derivatives with high enantiomeric excess.[2][3][4] This sequence allows for a rapid increase in molecular complexity from simple starting materials.

While specific Lewis acid-catalyzed aldol reactions of this compound are not extensively documented in the reviewed literature, the general principles of Lewis acid-catalyzed aldol additions are well-established. A representative protocol is provided to illustrate how such a reaction might be conducted to generate β-hydroxy carbonyl compounds, which are valuable synthetic intermediates.

Visualized Workflows and Pathways

general_lewis_acid_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve Aldehyde and Nucleophile in Anhydrous Solvent cool Cool Reaction Mixture (e.g., -78°C to 0°C) start->cool add_lewis Add Lewis Acid (Chiral or Achiral) cool->add_lewis stir Stir under Inert Atmosphere (Monitor by TLC/GC/LCMS) add_lewis->stir quench Quench Reaction (e.g., with sat. aq. NH4Cl) stir->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (e.g., Column Chromatography) extract->purify end end purify->end Final Product diels_alder_rearrangement reagents α,β-Unsaturated Aldehyde + Diene in Toluene at -20°C lewis_acid_1 Add Chiral Lewis Acid (e.g., MeAlCl2-based catalyst) reagents->lewis_acid_1 da_step Diels-Alder Reaction (1 h at -20°C) lewis_acid_1->da_step lewis_acid_2 Add Additional MeAlCl2 da_step->lewis_acid_2 rearrangement_step Rearrangement (Stir at 0°C to rt) lewis_acid_2->rearrangement_step workup Aqueous Work-up and Purification rearrangement_step->workup product Functionalized Bicyclo[2.2.1]heptane workup->product

References

Troubleshooting & Optimization

Technical Support Center: Purification of Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Bicyclo[2.2.1]heptane-2-carbaldehyde by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation of Isomers (Endo/Exo) or from Impurities Incorrect Solvent System: The polarity of the eluent is too high or too low, resulting in poor differentiation between compounds.[1][2]Optimize Eluent: Systematically test solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate.[3][4] Use Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. For example, begin with 100% hexane and slowly introduce ethyl acetate.[4]
Column Overloading: Too much sample was loaded onto the column, exceeding its separation capacity.[5]Reduce Sample Load: Use a larger column or decrease the amount of crude material loaded. A general rule is to use 20-100g of silica gel for every 1g of sample.
Poorly Packed Column: Channeling or cracks in the stationary phase lead to an uneven flow of the mobile phase.[5]Repack the Column: Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks. Tapping the column gently during packing can help.
Product is Tailing or Streaking Compound Interaction with Silica: Aldehydes can be active solutes and may interact with the acidic sites on the silica gel, causing tailing.[6]Deactivate Silica Gel: Add 1-2% triethylamine to the eluting solvent to neutralize the acidic sites on the silica gel.[7] Try a Different Stationary Phase: Consider using neutral or basic alumina, or Florisil, if decomposition or strong adsorption is suspected.[2]
Sample Insolubility: The crude sample is not fully soluble in the eluent, causing it to streak from the point of loading.[1][5]Use Dry Loading Method: Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[8]
Low or No Recovery of Product Compound Decomposition: The aldehyde may be unstable on the acidic silica gel.[1][2]Check Stability: Before running the column, spot the compound on a TLC plate, let it sit for an hour, and then elute to see if a new spot (decomposition product) appears.[2][8] Use Deactivated Silica: As mentioned above, add a base like triethylamine to the eluent or use a less acidic stationary phase.
Incorrect Eluent Polarity: The solvent system is not polar enough to move the compound down the column.[2][5]Increase Eluent Polarity: If the compound is not moving from the baseline on TLC, a more polar solvent system is required. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate).
Product is Volatile: this compound may have some volatility, leading to loss during solvent evaporation (rotary evaporation).Use Careful Evaporation: Remove solvent under reduced pressure at low temperatures. Avoid heating the flask excessively.
Column Flow is Very Slow or Stopped Clogging: Fine particles from the crude sample or precipitation of the compound on the column can block the flow.[1]Pre-filter Sample: Filter the crude sample solution through a small plug of celite or cotton before loading. Use a Wider Column: A column with a larger diameter can help mitigate pressure buildup.[1]
Improper Packing: Using silica gel with a very fine particle size can lead to slow flow rates without applied pressure (flash chromatography).Use Appropriate Silica: Ensure the silica gel mesh size (e.g., 230-400 mesh) is appropriate for flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound? A1: Based on literature for similar bicyclic compounds, a good starting point is a non-polar solvent system with a small amount of a more polar solvent. Excellent starting points to test via TLC include mixtures of hexane and ethyl acetate (e.g., 9:1 Hexane:EtOAc) or ether and light petroleum (e.g., 10% ether in light petroleum).[3][9] You can then adjust the ratio to achieve an Rf value of approximately 0.3 for the desired product.[2]

Q2: How can I determine if my aldehyde is decomposing on the silica gel column? A2: Perform a stability test using two-dimensional (2D) TLC. Spot your crude sample on the corner of a TLC plate, run it in a chosen solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain as a single spot on the diagonal. The appearance of new spots off the diagonal indicates decomposition.[8]

Q3: Should I use the "wet loading" or "dry loading" method to apply my sample? A3: The choice depends on the solubility of your crude sample.

  • Wet Loading: If your sample dissolves in a very small amount of the initial eluting solvent, you can dissolve it and carefully pipette it directly onto the top of the column.[8]

  • Dry Loading: This method is preferred if your sample is not very soluble in the eluent or if you need to use a more polar solvent for dissolution than your starting eluent.[1][8] It involves pre-adsorbing the sample onto a small amount of silica, which can prevent streaking and improve separation.

Q4: My product eluted much faster than expected and is mixed with non-polar impurities. What happened? A4: This often occurs if the column bed has cracked or channeled, allowing the solvent and sample to bypass the stationary phase. This can happen if the column runs dry or is packed improperly.[8] It is crucial to ensure the silica bed is always submerged in solvent. Another possibility is that the chosen solvent system was far too polar, causing all compounds to elute quickly with the solvent front.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Column:

  • Select a glass column of an appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 0.5 cm) of sand.

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent.

  • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry as needed until the desired column height is reached.

  • Add a protective layer of sand (approx. 0.5-1 cm) on top of the packed silica bed. Do not let the solvent level drop below the top of the sand layer.[8]

2. Sample Loading (Dry Method Recommended):

  • Dissolve the crude this compound in a suitable volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (typically 1-2 times the mass of the crude product).

  • Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]

  • Carefully add the silica-adsorbed sample onto the top layer of sand in the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure (1-4 psi for flash chromatography) to the top of the column to achieve a steady flow rate.[8]

  • Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • If using a gradient, start with the low-polarity solvent and gradually increase the percentage of the high-polarity solvent.

4. Analysis of Fractions:

  • Monitor the separation by spotting fractions onto TLC plates.

  • Visualize the spots using a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or vanillin stain, which are effective for aldehydes).

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure, being careful not to overheat the sample, to yield the purified this compound.

Data Summary

The following table provides suggested starting conditions for column chromatography based on literature precedents for similar compounds. Optimization is typically required.

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Eluent System (Test via TLC) Hexane / Ethyl Acetate (e.g., starting at 95:5)[3][4] Light Petroleum / Diethyl Ether (e.g., starting at 90:10)[9]
Loading Method Dry Loading (recommended for aldehydes)[8]
Detection Method (TLC) Potassium Permanganate Stain or Vanillin Stain

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification process.

G start Poor Purification Result prob1 Poor Separation start->prob1 prob2 Low Recovery start->prob2 prob3 Compound Tailing start->prob3 cause1a Wrong Solvent System prob1->cause1a Cause? cause1b Column Overloaded prob1->cause1b Cause? cause1c Bad Column Packing prob1->cause1c Cause? cause2a Compound Decomposed prob2->cause2a Cause? cause2b Solvent Too Non-Polar prob2->cause2b Cause? cause3a Acidic Silica Interaction prob3->cause3a Cause? cause3b Sample Insolubility prob3->cause3b Cause? sol1a Optimize Eluent via TLC Use Gradient Elution cause1a->sol1a Solution sol1b Reduce Sample Load Use Larger Column cause1b->sol1b Solution sol1c Repack Column Carefully cause1c->sol1c Solution sol2a Test Stability (2D-TLC) Deactivate Silica cause2a->sol2a Solution sol2b Increase Eluent Polarity cause2b->sol2b Solution sol3a Add Triethylamine to Eluent Use Alumina/Florisil cause3a->sol3a Solution sol3b Use Dry Loading Method cause3b->sol3b Solution

Caption: Troubleshooting workflow for column chromatography purification.

References

Overcoming steric hindrance in Bicyclo[2.2.1]heptane-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bicyclo[2.2.1]heptane-2-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to steric hindrance in reactions involving this unique bicyclic aldehyde.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often challenging?

A1: The rigid, bridged structure of the bicyclo[2.2.1]heptane (also known as norbornane) framework imposes significant steric hindrance around the aldehyde functional group. This bulkiness can impede the approach of nucleophiles and reagents, leading to lower reaction rates, incomplete conversions, and challenges in controlling stereoselectivity. The stereochemical relationship between the aldehyde group and the bicyclic skeleton (endo vs. exo) further influences reactivity.

Q2: What are the main stereoisomers I should be aware of, and how do they affect reactivity?

A2: this compound exists as endo and exo stereoisomers. The exo isomer, where the aldehyde group is oriented away from the six-membered ring, is generally more sterically accessible to incoming reagents than the endo isomer, where the aldehyde is situated in a more crowded environment. This difference in accessibility can lead to different reaction rates and product distributions. The exo isomer is often favored in kinetically controlled reactions.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: this compound is a chemical reagent and should be handled with appropriate laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guides

Reduction Reactions

Reduction of the sterically hindered aldehyde in this compound to the corresponding alcohol, bicyclo[2.2.1]heptan-2-ylmethanol, can be challenging. Here are some common issues and their solutions:

Issue 1.1: Low or no conversion to the alcohol.

  • Possible Cause: The reducing agent is not potent enough to overcome the steric hindrance. Standard, mild reducing agents may be ineffective.

  • Troubleshooting Steps:

    • Select a more powerful reducing agent: Lithium aluminum hydride (LiAlH₄) is a strong, unselective reducing agent that is often effective for hindered carbonyls.[1][2]

    • Use a less sterically demanding hydride source: Consider using a reagent that delivers a smaller hydride equivalent.

    • Increase the reaction temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, be cautious as this may also lead to side reactions.

    • Increase the excess of the reducing agent: Using a larger stoichiometric excess of the hydride reagent can help drive the reaction to completion.

Issue 1.2: Poor diastereoselectivity (formation of both exo and endo alcohol isomers).

  • Possible Cause: The choice of reducing agent and reaction conditions can influence the direction of hydride attack.

  • Troubleshooting Steps:

    • Steric Approach Control: To favor the formation of the exo-alcohol (from the less hindered face), use a bulky reducing agent such as L-Selectride®. The large size of the reagent will favor attack from the less hindered exo face of the carbonyl.

    • Chelation Control: If there is a nearby coordinating group, certain reducing agents in combination with Lewis acids can promote chelation, leading to a more rigid transition state and higher diastereoselectivity.

    • Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with different solvents (e.g., THF, diethyl ether, methanol for NaBH₄) to optimize the diastereomeric ratio.

Data Presentation: Diastereoselective Reduction of a Bicyclo[2.2.1]heptane Derivative

The following table summarizes the diastereoselectivity observed in the reduction of a nitrile precursor to an aldehyde, which was then presumably reduced, highlighting the influence of the reducing agent.

PrecursorReducing AgentProduct Ratio (exo:endo)Yield
endo-2-cyanobicyclo[2.2.1]hept-5-eneDIBAL-HNot specified, but led to a mixture of aldehydesNot specified

Note: This data is for a related compound and serves as an illustrative example. Specific ratios for this compound may vary.

Nucleophilic Addition (Grignard & Organolithium Reagents)

The addition of carbon nucleophiles like Grignard or organolithium reagents to this compound can be problematic due to steric hindrance and the enolizable nature of the aldehyde.

Issue 2.1: Low yield of the desired secondary alcohol.

  • Possible Cause 1: Inactive Grignard/Organolithium Reagent. These reagents are highly sensitive to moisture and air.

    • Troubleshooting Steps: Ensure all glassware is flame-dried, and the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Use anhydrous solvents. It is also good practice to titrate the organometallic reagent before use to determine its exact concentration.

  • Possible Cause 2: Enolization of the aldehyde. Bulky Grignard or organolithium reagents can act as bases and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate which reverts to the starting aldehyde upon workup.

    • Troubleshooting Steps:

      • Use a less hindered organometallic reagent if possible.

      • Consider using organocerium reagents (prepared by treating the organolithium or Grignard reagent with CeCl₃). These reagents are less basic and more nucleophilic, which can suppress enolization.

      • Perform the reaction at low temperatures (e.g., -78 °C) to favor nucleophilic addition over deprotonation.

  • Possible Cause 3: Steric Hindrance. The bulky bicyclic framework can prevent the approach of the nucleophile.

    • Troubleshooting Steps:

      • Use a less sterically demanding nucleophile if the synthesis allows.

      • Increase the reaction time or allow the reaction to slowly warm to room temperature.

      • Consider the use of a more reactive organolithium reagent in place of a Grignard reagent.

Issue 2.2: Formation of a mixture of diastereomeric alcohols.

  • Possible Cause: The nucleophile can attack from either the exo or endo face of the aldehyde.

  • Troubleshooting Steps:

    • Felkin-Ahn Model: Predict the favored diastereomer by considering the steric interactions in the transition state as described by the Felkin-Ahn model. The nucleophile will preferentially attack from the face opposite the largest substituent on the adjacent chiral carbon.

    • Chelation Control: If a chelating group is present at a suitable position, the use of a Lewis acid can lock the conformation of the aldehyde and direct the nucleophilic attack to one face, leading to higher diastereoselectivity.

    • Reagent Choice: The size of the nucleophile can influence the stereochemical outcome. Experiment with different organometallic reagents.

Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. However, the steric hindrance of this compound can pose challenges.

Issue 3.1: Low or no yield of the desired alkene.

  • Possible Cause 1: Steric Hindrance. The bulky aldehyde may not react efficiently with the phosphorus ylide.

    • Troubleshooting Steps:

      • Use a more reactive ylide: Unstabilized ylides (e.g., from primary alkyl halides) are generally more reactive than stabilized ylides (e.g., those with an adjacent carbonyl or ester group).

      • Increase reaction temperature: Heating the reaction can sometimes overcome the activation barrier.

      • Consider the Horner-Wadsworth-Emmons (HWE) reaction: The HWE reaction, which uses a phosphonate carbanion, is often more successful with sterically hindered aldehydes where the standard Wittig reaction fails.[1][2]

  • Possible Cause 2: Ylide Decomposition. The phosphorus ylide may be unstable under the reaction conditions.

    • Troubleshooting Steps: Generate the ylide in situ at low temperature and add the aldehyde solution slowly. Ensure anhydrous conditions, as ylides are strong bases and will be quenched by protic solvents.

Issue 3.2: Poor stereoselectivity (formation of both E and Z isomers of the alkene).

  • Possible Cause: The nature of the ylide and the reaction conditions determine the stereochemical outcome.

  • Troubleshooting Steps:

    • For Z-alkene selectivity: Use an unstabilized ylide in a salt-free aprotic solvent. The reaction proceeds through a kinetically controlled pathway favoring the cis-oxaphosphetane intermediate.

    • For E-alkene selectivity: Use a stabilized ylide, which allows for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate. Alternatively, the Schlosser modification of the Wittig reaction can be employed for unstabilized ylides, which involves deprotonation and reprotonation of the betaine intermediate to favor the threo isomer, leading to the E-alkene.[3]

Experimental Protocols & Visualizations

Experimental Workflow: General Troubleshooting Strategy

The following diagram illustrates a general workflow for troubleshooting challenging reactions with this compound.

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_reagents Verify Reagent Quality and Concentration start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions steric_hindrance Consider Steric Hindrance check_conditions->steric_hindrance change_reagent Modify Reagent (e.g., bulkier/smaller, more/less reactive) steric_hindrance->change_reagent Yes change_conditions Optimize Conditions (e.g., lower temp for selectivity, higher temp for conversion) steric_hindrance->change_conditions No protecting_group Consider Protecting Group Strategy (if applicable) steric_hindrance->protecting_group If other functional groups are present analysis Analyze Product Mixture (NMR, GC-MS) to Identify Byproducts change_reagent->analysis change_conditions->analysis protecting_group->change_reagent analysis->start Re-evaluate end Optimized Reaction analysis->end

Caption: General troubleshooting workflow for reactions involving this compound.

Signaling Pathway: Stereochemical Control in Nucleophilic Addition

The stereochemical outcome of nucleophilic additions to this compound is dictated by the transition state energies, which can be influenced by steric and electronic factors.

Stereochemical_Control aldehyde Bicyclo[2.2.1]heptane- 2-carbaldehyde exo_attack Exo-facial Attack (Less Hindered) aldehyde->exo_attack Lower Energy Transition State endo_attack Endo-facial Attack (More Hindered) aldehyde->endo_attack Higher Energy Transition State nucleophile Nucleophile (e.g., RMgX, LiAlH4) nucleophile->exo_attack nucleophile->endo_attack exo_product Exo-alcohol (Major Product with bulky reagents) exo_attack->exo_product endo_product Endo-alcohol (Minor Product with bulky reagents) endo_attack->endo_product

Caption: Steric approach control dictates the stereochemical outcome of nucleophilic addition.

This technical support center provides a starting point for addressing common challenges in the chemistry of this compound. For specific and complex issues, consulting the primary literature and seeking expert advice is always recommended.

References

Technical Support Center: Synthesis of Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Bicyclo[2.2.1]heptane-2-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene and acrolein.[1] This reaction forms the bicyclo[2.2.1]heptene backbone, which can then be hydrogenated to yield the desired saturated bicyclo[2.2.1]heptane structure.

Q2: My Diels-Alder reaction yield is low. What are the potential causes and solutions?

A2: Low yields in the Diels-Alder reaction between cyclopentadiene and acrolein can stem from several factors:

  • Dicyclopentadiene Cracking: Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature and must be "cracked" by heating to produce the reactive monomer. Inefficient cracking will result in a lower concentration of the diene and thus a lower yield. Ensure the cracking apparatus is properly set up and the temperature is sufficient for the retro-Diels-Alder reaction to occur. The freshly cracked cyclopentadiene should be used immediately as it will readily dimerize back.

  • Acrolein Polymerization: Acrolein is highly reactive and prone to polymerization, especially at elevated temperatures or in the presence of impurities.[2][3] To mitigate this, use freshly distilled acrolein, keep the reaction temperature low (initially at 0°C or room temperature), and consider the use of a polymerization inhibitor if necessary.

  • Suboptimal Reaction Conditions: The reaction can be sensitive to solvent and temperature. Non-polar solvents are generally used. The reaction is often exothermic, so maintaining temperature control is crucial.

Q3: How can I control the endo/exo stereoselectivity of the Diels-Alder reaction?

A3: The Diels-Alder reaction between cyclopentadiene and acrolein can produce two stereoisomers: the endo and exo products.

  • Kinetic vs. Thermodynamic Control: The endo isomer is typically the kinetically favored product, meaning it forms faster at lower temperatures due to favorable secondary orbital interactions.[4] The exo isomer is the thermodynamically more stable product due to less steric hindrance.[1]

  • Temperature: Lower reaction temperatures will generally favor the formation of the endo isomer. Higher temperatures can lead to a retro-Diels-Alder reaction and subsequent equilibration to the more stable exo isomer.[5] For instance, reactions in a sealed tube at 180°C have been shown to produce a nearly 1:1 mixture of isomers, suggesting equilibration.[5]

  • Lewis Acid Catalysis: The use of Lewis acids, such as aluminum chloride (AlCl₃), can increase the reaction rate and may also influence the endo/exo selectivity.[6] Lewis acids coordinate to the carbonyl oxygen of acrolein, lowering the energy of the LUMO and potentially enhancing the secondary orbital interactions that favor the endo transition state.

Q4: What are the best methods for purifying this compound?

A4: Purification can be challenging due to the presence of isomers and potential byproducts.

  • Distillation: Fractional distillation under reduced pressure is a common method for separating the product from non-volatile impurities and unreacted starting materials.

  • Column Chromatography: For higher purity and separation of the endo and exo isomers, flash column chromatography on silica gel is an effective technique.[7] A common eluent system is a mixture of hexane and ethyl acetate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete cracking of dicyclopentadiene. 2. Acrolein has polymerized. 3. Reaction temperature is too low.1. Ensure the cracking temperature is adequate and use the cyclopentadiene monomer immediately. 2. Use freshly distilled acrolein and consider adding a polymerization inhibitor. 3. While initial mixing may be at low temperature, the reaction may need to be gently warmed to proceed at a reasonable rate. Monitor progress by TLC or GC.
Poor Endo/Exo Selectivity 1. Reaction temperature is too high, leading to thermodynamic equilibration. 2. Lack of a catalyst to direct stereochemistry.1. Conduct the reaction at a lower temperature (e.g., 0°C to room temperature) to favor the kinetic endo product. 2. Employ a Lewis acid catalyst to potentially enhance the formation of the endo isomer.
Formation of Polymeric Byproducts 1. Acrolein polymerization. 2. High reaction temperature.1. Use high-purity, freshly distilled acrolein. 2. Maintain strict temperature control and avoid excessive heating.
Difficulty in Separating Endo/Exo Isomers 1. Similar boiling points of the isomers. 2. Ineffective purification method.1. Standard distillation may not be sufficient. 2. Utilize flash column chromatography on silica gel with an optimized eluent system for separation.

Quantitative Data Summary

The endo/exo ratio of the Diels-Alder reaction product is highly dependent on the reaction conditions. The following table summarizes reported ratios under various conditions.

Diene Dienophile Conditions Endo:Exo Ratio Reference
CyclopentadieneAcrylonitrileGas phase, 350°C50:50[8]
CyclopentadieneMethyl AcrylateSealed tube, >180°C, 8 hours~50:50[5]
CyclopentadieneButyl AcrylateSealed tube, 185°C1:1.85[5]
CyclopentadieneMaleic AnhydrideSealed tube, 185°C4:1[5]
5-(benzyloxymethyl)cyclopentadieneAcrylate esterAlCl₃, -55°C89:7 (endo favored)[6]

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde via Diels-Alder Reaction

Materials:

  • Dicyclopentadiene

  • Acrolein (freshly distilled)

  • Anhydrous diethyl ether or dichloromethane

  • Lewis Acid (e.g., AlCl₃, optional)

  • Nitrogen or Argon atmosphere setup

  • Distillation apparatus for cracking dicyclopentadiene

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to its boiling point (~170°C). The monomeric cyclopentadiene (b.p. ~41°C) will distill over. Collect the cyclopentadiene in a flask cooled in an ice bath. Use the freshly cracked cyclopentadiene immediately.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve freshly distilled acrolein (1.0 equivalent) in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath.

  • Diels-Alder Reaction: Slowly add the freshly cracked cyclopentadiene (1.1 equivalents) to the acrolein solution dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Hydrogenation to this compound

Materials:

  • Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde (from Protocol 1)

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation if necessary.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Cyclopentadiene Cyclopentadiene (Diene) TS [4+2] Cyclic Transition State Cyclopentadiene->TS HOMO Acrolein Acrolein (Dienophile) Acrolein->TS LUMO Endo Endo-Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde (Kinetic Product) TS->Endo Lower Ea Exo Exo-Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde (Thermodynamic Product) TS->Exo Higher Ea Endo->Exo Heat (Equilibration)

Caption: Diels-Alder reaction mechanism for Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde synthesis.

experimental_workflow Start Start Crack Crack Dicyclopentadiene to Cyclopentadiene Start->Crack React Diels-Alder Reaction (Cyclopentadiene + Acrolein) Crack->React Workup Aqueous Work-up React->Workup Purify_DA Purify Adduct (Distillation or Chromatography) Workup->Purify_DA Hydrogenate Hydrogenation (Pd/C, H2) Purify_DA->Hydrogenate Filter Filter Catalyst Hydrogenate->Filter Final_Purify Final Purification (Distillation) Filter->Final_Purify Product Bicyclo[2.2.1]heptane- 2-carbaldehyde Final_Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low Yield Issue Check_Diene Was cyclopentadiene freshly cracked and used immediately? Start->Check_Diene Check_Dienophile Was acrolein pure and polymerization inhibited? Check_Diene->Check_Dienophile Yes Solution_Diene Recrack dicyclopentadiene and use immediately. Check_Diene->Solution_Diene No Check_Conditions Were reaction temperature and time optimized? Check_Dienophile->Check_Conditions Yes Solution_Dienophile Distill acrolein before use. Consider inhibitor. Check_Dienophile->Solution_Dienophile No Solution_Conditions Monitor reaction by TLC/GC. Adjust temperature/time. Check_Conditions->Solution_Conditions No End Yield Improved Check_Conditions->End Yes Solution_Diene->End Solution_Dienophile->End Solution_Conditions->End

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Reactions of Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[2.2.1]heptane-2-carbaldehyde. The information is designed to help you anticipate and resolve common issues related to side-product formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate. The most common reactions involving the aldehyde functional group include:

  • Wittig Reaction: For the formation of alkenes.

  • Grignard Reaction: For the addition of alkyl or aryl groups to form secondary alcohols.

  • Reduction: To form the corresponding primary alcohol, bicyclo[2.2.1]heptan-2-ylmethanol.

  • Oxidation: To form bicyclo[2.2.1]heptane-2-carboxylic acid.

Q2: What is the significance of the exo and endo isomers of this compound?

A2: The rigid bicyclic structure of this compound results in two diastereomeric forms: the exo and endo isomers. The stereochemistry of the starting material can significantly influence the stereochemical outcome of the reaction and may affect the propensity for certain side reactions. The exo isomer is generally the thermodynamically more stable product. It is crucial to characterize the isomeric purity of your starting material, as the presence of a mixture can lead to complex product mixtures.[1][2][3][4]

Q3: Can this compound undergo enolization?

A3: No, this compound is a non-enolizable aldehyde. It lacks α-hydrogens, meaning it cannot form an enolate under basic conditions. This property makes it susceptible to reactions that are characteristic of non-enolizable aldehydes, such as the Cannizzaro reaction under strongly basic conditions.[5][6][7]

Troubleshooting Guides

Issue 1: Unexpected Side-Products in Wittig Reactions

Symptoms:

  • Formation of a complex mixture of products in addition to the expected alkene.

  • Low yield of the desired alkene.

  • Presence of triphenylphosphine oxide is expected, but other phosphorus-containing byproducts may be observed.

Potential Causes and Solutions:

Potential CauseTroubleshooting StepsExplanation
Betaine-Lithium Salt Adducts Use salt-free ylides. Prepare the ylide using sodium amide or sodium hexamethyldisilazide instead of n-butyllithium.Lithium salts can stabilize the betaine intermediate, leading to side reactions.[8]
Epimerization of the Aldehyde Ensure mild reaction conditions. Avoid prolonged reaction times and high temperatures.The stereocenter bearing the aldehyde group can be sensitive to basic conditions, potentially leading to a mixture of exo and endo products.
Side reactions of the Ylide Use freshly prepared ylide. Ensure the reaction is carried out under an inert atmosphere.Ylides can be unstable and may undergo decomposition or side reactions if not handled properly.

Experimental Protocol: General Wittig Reaction

  • Ylide Preparation (Salt-Free):

    • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Add sodium amide (1.1 eq) portion-wise at room temperature.

    • Stir the resulting yellow-orange suspension for 1-2 hours.

  • Wittig Reaction:

    • Cool the ylide suspension to -78 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Wittig Reactions

Wittig_Troubleshooting cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Low Yield of Alkene Cause1 Betaine-Lithium Salt Adducts Symptom1->Cause1 Cause3 Ylide Decomposition Symptom1->Cause3 Symptom2 Complex Product Mixture Symptom2->Cause1 Cause2 Aldehyde Epimerization Symptom2->Cause2 Solution1 Use Salt-Free Ylide Cause1->Solution1 Solution2 Use Mild Conditions Cause2->Solution2 Solution3 Use Freshly Prepared Ylide Cause3->Solution3

Caption: Troubleshooting workflow for Wittig reactions.

Issue 2: Side-Products in Grignard Reactions

Symptoms:

  • Low yield of the expected secondary alcohol.

  • Formation of a significant amount of the reduced product, bicyclo[2.2.1]heptan-2-ylmethanol.

  • Recovery of unreacted starting material.

  • Formation of Wurtz coupling products from the Grignard reagent.

Potential Causes and Solutions:

Potential CauseTroubleshooting StepsExplanation
Reduction of the Aldehyde Use a Grignard reagent with less bulky alkyl groups if possible. Ensure the Grignard reagent is added slowly at a low temperature.If the Grignard reagent is sterically hindered, it can act as a base and deprotonate a molecule of the alcohol product, which can then reduce another molecule of the aldehyde (Meerwein-Ponndorf-Verley type reduction).
Enolization of the Aldehyde (if applicable to other aldehydes) Not applicable for this compound.This aldehyde is non-enolizable.
Wurtz Coupling Prepare the Grignard reagent at a low temperature and use it immediately. Ensure high-quality magnesium turnings.The Grignard reagent can react with the parent alkyl halide to form a homocoupled product.
Poor Quality Grignard Reagent Use freshly prepared or titrated Grignard reagent. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere.Moisture will quench the Grignard reagent, reducing its effective concentration.

Experimental Protocol: General Grignard Reaction

  • Grignard Reagent Preparation:

    • Activate magnesium turnings (1.2 eq) with a small crystal of iodine in a flame-dried flask under an inert atmosphere.

    • Add a solution of the corresponding alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether or THF dropwise to initiate the reaction.

    • Once the reaction is initiated, add the remaining halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Grignard Addition:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Work-up:

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Signaling Pathway for Grignard Reaction and Side-Products

Grignard_Pathway Aldehyde Bicyclo[2.2.1]heptane- 2-carbaldehyde Desired_Product Secondary Alcohol Aldehyde->Desired_Product Grignard Addition Reduced_Product Primary Alcohol Aldehyde->Reduced_Product Reduction (side reaction) Grignard R-MgX Grignard->Desired_Product Grignard->Reduced_Product Wurtz_Product R-R Grignard->Wurtz_Product Wurtz Coupling (side reaction) Alkyl_Halide R-X Alkyl_Halide->Wurtz_Product

Caption: Desired and side reaction pathways in Grignard reactions.

Issue 3: Formation of Carboxylic Acid and Alcohol in the Same Reaction (Cannizzaro Reaction)

Symptoms:

  • Isolation of both bicyclo[2.2.1]heptan-2-ylmethanol and bicyclo[2.2.1]heptane-2-carboxylic acid from a reaction that was not intended to be a redox reaction.

  • This is particularly prevalent in reactions carried out under strongly basic conditions.

Potential Cause and Solution:

Potential CauseTroubleshooting StepsExplanation
Cannizzaro Reaction Avoid using strong, concentrated bases (e.g., >25% NaOH or KOH). If basic conditions are required, use milder bases (e.g., carbonates, amines) or carry out the reaction at lower temperatures.This compound lacks α-hydrogens and can undergo a disproportionation reaction in the presence of a strong base, where one molecule of the aldehyde is reduced to the alcohol and another is oxidized to the carboxylic acid.[5][6][7][9]

Experimental Protocol: Mitigation of the Cannizzaro Reaction

  • When performing base-catalyzed reactions, consider using organic bases such as triethylamine or DBU in place of strong inorganic bases like NaOH or KOH.

  • If an inorganic base is necessary, use it in stoichiometric amounts rather than as a solvent or in large excess, and maintain a low reaction temperature (e.g., 0 °C).

  • Buffer the reaction mixture if possible to maintain a moderately basic pH.

Diagram of the Cannizzaro Reaction Pathway

Cannizzaro_Reaction Aldehyde1 Aldehyde (Molecule 1) Intermediate Tetrahedral Intermediate Aldehyde1->Intermediate Nucleophilic Attack Aldehyde2 Aldehyde (Molecule 2) Alcohol Primary Alcohol (Reduction Product) Aldehyde2->Alcohol Base Strong Base (e.g., OH-) Base->Intermediate Intermediate->Alcohol Hydride Transfer Carboxylic_Acid Carboxylic Acid (Oxidation Product) Intermediate->Carboxylic_Acid

Caption: Simplified pathway of the Cannizzaro reaction.

References

Optimization of reaction conditions for Bicyclo[2.2.1]heptane-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Bicyclo[2.2.1]heptane-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and efficient route is a two-step process. The first step is the Diels-Alder reaction of cyclopentadiene with acrolein to form an isomeric mixture of endo- and exo-5-norbornene-2-carboxaldehyde. The second step involves the catalytic hydrogenation of the carbon-carbon double bond of the norbornene intermediate to yield the saturated this compound.

Q2: How is the cyclopentadiene precursor prepared for the Diels-Alder reaction?

A2: Cyclopentadiene is typically stored as its more stable dimer, dicyclopentadiene. Prior to the reaction, dicyclopentadiene must be "cracked" by thermal retro-Diels-Alder reaction. This is achieved by heating the dicyclopentadiene to its boiling point (around 170 °C) and distilling the freshly formed, highly reactive cyclopentadiene monomer. The monomer should be kept cold and used immediately to prevent it from dimerizing back.

Q3: What is the typical stereochemical outcome of the Diels-Alder reaction between cyclopentadiene and acrolein?

A3: The Diels-Alder reaction between cyclopentadiene and acrolein typically yields a mixture of endo and exo isomers. Under kinetic control (lower temperatures), the endo isomer is the major product due to favorable secondary orbital interactions.[1] However, the exo isomer is thermodynamically more stable.

Q4: How can I influence the endo/exo selectivity of the Diels-Alder reaction?

A4: The endo/exo ratio can be influenced by the reaction conditions. Lewis acid catalysis, for example, using AlCl₃, can enhance the formation of the endo isomer.[2][3] Conversely, higher reaction temperatures can favor the formation of the thermodynamically more stable exo isomer, as the Diels-Alder reaction is reversible at elevated temperatures.

Q5: Is it possible to convert the endo isomer to the more stable exo isomer?

A5: Yes, the endo isomer can be isomerized to the exo isomer. This is typically achieved by treating the endo-rich mixture with a base, such as sodium tert-butoxide, in an appropriate solvent.[4][5] This process allows for the equilibration of the isomers, favoring the formation of the thermodynamically more stable exo product.

Q6: What are the recommended purification methods for this compound and its intermediates?

A6: For the intermediate, 5-norbornene-2-carboxaldehyde, and the final product, fractional distillation under reduced pressure is a common and effective method for purification on a larger scale. For smaller scales or for removing closely related impurities, column chromatography on silica gel is also frequently employed.

Troubleshooting Guides

Problem 1: Low or No Yield in the Diels-Alder Reaction

Possible Cause Troubleshooting Steps
Inactive Cyclopentadiene Ensure that the dicyclopentadiene has been freshly "cracked" to produce the monomeric form. The monomer is highly reactive and will dimerize over time, even at room temperature. Use the freshly distilled cyclopentadiene immediately.
Polymerization of Acrolein Acrolein is prone to polymerization, especially at elevated temperatures or in the presence of impurities. Use freshly distilled acrolein and consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.
Suboptimal Reaction Temperature The Diels-Alder reaction is exothermic. If the temperature is too high, the retro-Diels-Alder reaction can occur, leading to a lower yield. Conversely, if the temperature is too low, the reaction rate may be too slow. Monitor and control the reaction temperature, typically starting at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature.
Improper Stoichiometry Ensure the correct molar ratio of cyclopentadiene to acrolein is used. A slight excess of the more volatile component (cyclopentadiene) can be employed to drive the reaction to completion.

Problem 2: Poor endo/exo Selectivity

Possible Cause Troubleshooting Steps
Uncontrolled Reaction Temperature Higher temperatures favor the thermodynamically more stable exo isomer. To enhance endo selectivity, perform the reaction at lower temperatures (e.g., 0 °C to room temperature).
Absence of Catalyst for Desired Selectivity To increase the proportion of the endo isomer, consider using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[2][6]
Equilibration to Thermodynamic Product If the reaction is run for an extended period at a higher temperature, the initially formed kinetic endo product may isomerize to the exo product. Monitor the reaction progress by GC or TLC to determine the optimal reaction time.

Problem 3: Incomplete Hydrogenation

Possible Cause Troubleshooting Steps
Inactive Catalyst The palladium on carbon (Pd/C) catalyst may be old or deactivated. Use fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.
Insufficient Hydrogen Pressure The hydrogenation reaction requires a positive pressure of hydrogen gas. Ensure the reaction vessel is properly sealed and pressurized. For laboratory scale, a balloon of hydrogen is often sufficient, but for larger scales, a Parr hydrogenator or a similar apparatus may be necessary.
Presence of Catalyst Poisons Impurities in the starting material or solvent can poison the catalyst. Ensure the 5-norbornene-2-carboxaldehyde is sufficiently pure before proceeding with the hydrogenation.
Inadequate Mixing The reaction is heterogeneous (solid catalyst, liquid substrate). Efficient stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen.

Data Presentation

Table 1: Effect of Lewis Acid on endo/exo Selectivity in the Diels-Alder Reaction of Cyclopentadiene and Acrolein

Catalyst Solvent Temperature (°C) Yield (%) endo:exo Ratio
NoneNeat25~8575:25
AlCl₃Dichloromethane0>90>95:5
ZnCl₂Diethyl ether25~9085:15
BF₃·OEt₂Dichloromethane-78 to 25~8890:10

Note: The values presented are approximate and can vary based on specific reaction conditions and work-up procedures.

Table 2: Conditions for Base-Catalyzed Isomerization of endo-5-Norbornene-2-carboxaldehyde

Base Solvent Temperature (°C) Time (h) Final endo:exo Ratio
Sodium methoxideMethanol252430:70
Sodium tert-butoxideTHF251215:85
Potassium tert-butoxideDMSO256<10:>90

Note: The final ratio represents the thermodynamic equilibrium, which favors the exo isomer.

Experimental Protocols

Protocol 1: Synthesis of 5-Norbornene-2-carboxaldehyde (Diels-Alder Reaction)

  • Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. In the distillation flask, place 20 mL of dicyclopentadiene. Heat the flask to approximately 170 °C. Collect the cyclopentadiene monomer (boiling point ~41 °C) in a receiving flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 10 g of freshly distilled acrolein. Cool the flask in an ice bath.

  • Diels-Alder Reaction: Slowly add 1.2 equivalents of the cold, freshly prepared cyclopentadiene to the stirred acrolein over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification: The crude product can be purified by fractional distillation under reduced pressure to yield 5-norbornene-2-carboxaldehyde as a mixture of endo and exo isomers.

Protocol 2: endo to exo Isomerization of 5-Norbornene-2-carboxaldehyde

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5 g of the endo-rich 5-norbornene-2-carboxaldehyde mixture in 50 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Base: To the stirred solution, add 0.2 equivalents of sodium tert-butoxide in one portion.

  • Isomerization: Allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the isomerization by Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Quenching and Work-up: Once the desired exo enrichment is achieved, carefully quench the reaction by adding 20 mL of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting exo-rich product can be further purified by fractional distillation under reduced pressure.

Protocol 3: Hydrogenation of 5-Norbornene-2-carboxaldehyde

  • Reaction Setup: In a hydrogenation flask, dissolve 5 g of 5-norbornene-2-carboxaldehyde (either the endo/exo mixture or the exo-enriched product) in 50 mL of ethanol.

  • Catalyst Addition: Carefully add 0.1 g of 10% palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator) or equip it with a hydrogen-filled balloon. Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-8 hours). Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol. Combine the filtrate and washings and remove the solvent under reduced pressure. The crude this compound can be purified by distillation under reduced pressure.

Visualizations

Experimental_Workflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2 (Optional): Isomerization cluster_2 Step 3: Hydrogenation DCPD Dicyclopentadiene Crack Thermal Cracking (Retro-Diels-Alder) DCPD->Crack CPD Cyclopentadiene Crack->CPD DA_Reaction Diels-Alder Cycloaddition CPD->DA_Reaction Acrolein Acrolein Acrolein->DA_Reaction Norbornene_Aldehyde 5-Norbornene-2-carboxaldehyde (endo/exo mixture) DA_Reaction->Norbornene_Aldehyde Isomerization Base-Catalyzed Isomerization Norbornene_Aldehyde->Isomerization Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Norbornene_Aldehyde->Hydrogenation Direct Hydrogenation Exo_Norbornene_Aldehyde exo-5-Norbornene-2-carboxaldehyde Isomerization->Exo_Norbornene_Aldehyde Exo_Norbornene_Aldehyde->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Reaction Failure Check_CPD Is Cyclopentadiene Freshly Cracked? Start->Check_CPD Check_Reagents Are Reagents Pure? Check_CPD->Check_Reagents Yes Recrack_CPD Recrack Dicyclopentadiene Check_CPD->Recrack_CPD No Check_Temp Is Temperature Controlled? Check_Reagents->Check_Temp Yes Purify_Reagents Purify/Distill Reagents Check_Reagents->Purify_Reagents No Check_Catalyst Is Catalyst Active? (for Hydrogenation) Check_Temp->Check_Catalyst Yes Optimize_Temp Optimize Reaction Temperature Check_Temp->Optimize_Temp No Use_Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Use_Fresh_Catalyst No Success Successful Reaction Check_Catalyst->Success Yes Recrack_CPD->Success Purify_Reagents->Success Optimize_Temp->Success Use_Fresh_Catalyst->Success

Caption: Troubleshooting logic for low yield in the synthesis.

References

Removal of unreacted starting materials in Bicyclo[2.2.1]heptane-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.1]heptane-2-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is contaminated with low-boiling point impurities. How can I remove them?

A1: The most common low-boiling point impurities in the synthesis of this compound are unreacted cyclopentadiene and acrolein. Due to the significant difference in boiling points between these starting materials and the desired product, fractional distillation under reduced pressure is the most effective method for their removal.

Q2: I've performed a distillation, but I suspect dicyclopentadiene is still present in my product. How can I remove it?

A2: Cyclopentadiene readily dimerizes to form dicyclopentadiene at room temperature. While fractional distillation should remove the bulk of this dimer, flash column chromatography can be employed for higher purity. A typical solvent system for related Diels-Alder adducts is a hexane/ethyl acetate gradient.

Q3: Are there alternative methods to distillation for removing unreacted starting materials?

A3: Yes, other methods include:

  • Flash Column Chromatography: This technique is effective for separating the product from both unreacted starting materials and the dicyclopentadiene dimer. A common eluent system for similar compounds is a gradient of hexane and ethyl acetate.

  • Chemical Quenching: Unreacted acrolein, being an aldehyde, can be quenched by forming a bisulfite adduct upon treatment with a saturated sodium bisulfite solution. This aqueous adduct can then be easily separated from the organic product layer. However, this method will not remove unreacted cyclopentadiene or its dimer.

Q4: What is the expected endo/exo ratio for the Diels-Alder reaction between cyclopentadiene and acrolein?

A4: The Diels-Alder reaction between cyclopentadiene and acrolein typically favors the endo isomer under kinetic control (lower reaction temperatures). However, the exo isomer is thermodynamically more stable. The final ratio can be influenced by reaction temperature and time. Lewis acid catalysts can also influence the stereoselectivity.

Q5: How can I confirm the purity of my final this compound?

A5: The purity of your product can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify and quantify any remaining starting materials, byproducts like dicyclopentadiene, and to determine the purity of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration. The integration of proton signals can also help determine the endo/exo ratio.

Data Summary

The following table summarizes key physical properties relevant to the purification of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
CyclopentadieneC₅H₆66.1041-42
AcroleinC₃H₄O56.0653
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde*C₈H₁₀O122.1667-70 @ 12 mmHg[1]

*Note: Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde is a closely related compound, and its boiling point under vacuum is a strong indicator that the saturated analog, this compound, will have a significantly higher boiling point than the starting materials, making distillation an effective purification method. A patent for a similar ethyl ester derivative reports a 90% yield after fractional distillation.[2]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is adapted from a procedure for a similar Diels-Alder adduct and is designed to remove unreacted cyclopentadiene, acrolein, and dicyclopentadiene.

Objective: To purify crude this compound by removing volatile starting materials and byproducts.

Materials:

  • Crude reaction mixture containing this compound

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Transfer the crude reaction mixture to the distillation flask.

  • Initial Distillation (Atmospheric Pressure): Slowly heat the mixture. The first fractions collected will be unreacted cyclopentadiene (b.p. 41-42°C) and acrolein (b.p. 53°C).

  • Vacuum Distillation: Once the low-boiling starting materials have been removed, allow the apparatus to cool. Apply a vacuum to the system.

  • Fraction Collection: Gradually increase the temperature. Collect the this compound fraction at the appropriate temperature and pressure (for the related 5-norbornene-2-carboxaldehyde, this is 67-70°C at 12 mmHg).[1]

  • Analysis: Analyze the collected fractions by GC-MS to confirm purity.

Workflow & Logic Diagrams

PurificationWorkflow cluster_reaction Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude Reaction Mixture (Product, Unreacted Starting Materials, Dimer) Distillation Fractional Distillation Crude->Distillation Chromatography Flash Chromatography Crude->Chromatography GCMS GC-MS Analysis Distillation->GCMS NMR NMR Spectroscopy Distillation->NMR Chromatography->GCMS Chromatography->NMR PureProduct Pure Bicyclo[2.2.1]heptane- 2-carbaldehyde GCMS->PureProduct NMR->PureProduct

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingLogic Start Impure Product Q1 Low-boiling impurities present? Start->Q1 A1 Perform Fractional Distillation Q1->A1 Yes Q2 Dicyclopentadiene still present? Q1->Q2 No A1->Q2 A2 Perform Flash Column Chromatography Q2->A2 Yes End Pure Product Q2->End No A2->End

Caption: Troubleshooting logic for the removal of unreacted starting materials.

References

Challenges in the scale-up of Bicyclo[2.2.1]heptane-2-carbaldehyde production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of Bicyclo[2.2.1]heptane-2-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing the Bicyclo[2.2.1]heptane (also known as norbornane) skeleton is the Diels-Alder reaction.[1] Specifically, for producing precursors like 5-norbornene-2-carboxaldehyde, the reaction occurs between cyclopentadiene and acrolein as the dienophile.[1]

Q2: What are the primary challenges encountered when scaling up the Diels-Alder reaction for this synthesis?

Key challenges during the scale-up of the Diels-Alder reaction for norbornene-based structures include:

  • Managing the exothermic nature of the reaction: This can lead to safety hazards and the formation of byproducts.

  • Ensuring efficient mixing of reactants: Inadequate mixing can result in localized overheating and reduced yields.

  • Controlling side reactions: Polymerization of the cyclopentadiene diene is a common side reaction that can significantly impact purity and yield.[1]

  • Stereoselectivity control: The reaction typically yields a mixture of endo and exo isomers, with the endo isomer often being the kinetic product.

Q3: How can the stereoselectivity (endo/exo ratio) of the product be controlled?

The Diels-Alder reaction between cyclopentadiene and monosubstituted dienophiles generally favors the formation of the endo isomer due to secondary orbital interactions.[1] To obtain the thermodynamically more stable exo isomer, a subsequent isomerization step is often necessary.[1] This can be achieved by using a base, such as sodium tert-butoxide. The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to achieve the desired isomer ratio.[1]

Q4: What purification methods are recommended for this compound at a larger scale?

While column chromatography is suitable for laboratory-scale purification, it is often impractical for larger quantities. For liquid products like 5-norbornene-2-carboxaldehyde, distillation under reduced pressure is a more effective and scalable method.[1] For solid products or intermediates, crystallization can be a viable purification technique. The selection of the purification method depends on the physical properties of the compound and the nature of the impurities present.[1]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Product Yield - Incomplete reaction. - Polymerization of cyclopentadiene. - Loss of product during work-up.- Monitor the reaction progress using GC or TLC to ensure completion. - Use freshly "cracked" cyclopentadiene and maintain a low reaction temperature. - Optimize extraction and purification steps to minimize product loss.
Product Contamination - Presence of unreacted starting materials. - Formation of byproducts (e.g., dicyclopentadiene). - Residual solvent.- Improve the work-up procedure to effectively remove starting materials. - Ensure cyclopentadiene is freshly prepared and the reaction temperature is controlled. - Dry the final product under vacuum to remove any remaining solvents.[1]
Difficulty in Isolating the Product - Emulsion formation during aqueous work-up. - The product is too volatile.- Add brine to the aqueous layer to help break emulsions. - Use a low-boiling-point extraction solvent and carefully remove it under reduced pressure.[1]
Poor Endo/Exo Selectivity - Reaction conditions favoring a mixture of isomers.- For the thermodynamically favored exo isomer, implement a post-reaction isomerization step using a suitable base. Optimize base, solvent, and temperature for the desired ratio.[1]

Experimental Protocols

Synthesis of 5-Norbornene-2-carboxaldehyde (Diels-Alder Reaction)

a. Preparation of Cyclopentadiene: Cyclopentadiene exists as a dimer (dicyclopentadiene) at room temperature and must be "cracked" back to the monomer before use.[2][3]

  • Apparatus: Set up a fractional distillation apparatus.

  • Procedure: Heat dicyclopentadiene to its boiling point (around 170 °C). The retro-Diels-Alder reaction will occur, and the lower-boiling cyclopentadiene monomer (b.p. 41-42 °C) will distill over.

  • Storage: Collect the cyclopentadiene monomer in a receiver cooled in an ice bath. The monomer should be kept cold and used immediately to prevent re-dimerization.[1]

b. Diels-Alder Reaction:

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and an addition funnel, add the dienophile (acrolein).

  • Reaction: Slowly add the freshly prepared cyclopentadiene to the acrolein while maintaining the reaction temperature at or below room temperature to control the exothermic reaction.[1]

  • Monitoring: Monitor the reaction's progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting materials are consumed.[1]

  • Work-up and Purification: After the reaction is complete, the crude product can be purified by distillation under reduced pressure.[1]

Isomerization of Endo- to Exo-Bicyclo[2.2.1]heptane-2-carbaldehyde
  • Procedure: To a solution of the endo-rich aldehyde in a suitable solvent (e.g., THF, DMSO), add a base such as sodium tert-butoxide.

  • Monitoring: Monitor the conversion to the exo isomer by GC or NMR.

  • Quenching and Work-up: Once the desired isomer ratio is achieved, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The product can be further purified by distillation.[1]

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Scale-up Issue Encountered low_yield Low Yield? start->low_yield impurity Impurity Issues? low_yield->impurity No check_temp Check Reaction Temperature Control low_yield->check_temp Yes separation Separation Problems? impurity->separation No impurity->check_temp Yes use_brine Use Brine to Break Emulsions separation->use_brine Yes check_cp Use Freshly Cracked Cyclopentadiene check_temp->check_cp check_distillation Check Vacuum Distillation Parameters check_temp->check_distillation optimize_workup Optimize Work-up/Extraction check_cp->optimize_workup use_brine->optimize_workup

Caption: Troubleshooting logic for synthesis scale-up of this compound.

References

Technical Support Center: Characterization of Impurities in Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in Bicyclo[2.2.1]heptane-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities in this compound typically arise from its synthesis and storage. The primary synthetic route is a Diels-Alder reaction between cyclopentadiene and acrolein to form Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde, which is then hydrogenated. Therefore, potential impurities include:

  • exo-Bicyclo[2.2.1]heptane-2-carbaldehyde: The stereoisomer of the desired endo product. The endo isomer is the kinetically favored product in the Diels-Alder reaction, while the exo isomer is the thermodynamically more stable product.[1]

  • Unreacted Starting Materials: Residual cyclopentadiene and acrolein from the initial reaction.

  • Bicyclo[2.2.1]heptane-2-carboxylic acid: The oxidation product of the aldehyde, which can form upon exposure to air.

  • Polymers of Acrolein: Acrolein can polymerize under the reaction conditions.

Q2: How can I distinguish between the endo and exo isomers of this compound?

A2: The endo and exo isomers can be distinguished using chromatographic and spectroscopic techniques.

  • Gas Chromatography (GC): With an appropriate column and temperature program, the two isomers can be separated, typically with the exo isomer having a slightly shorter retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can differentiate the isomers based on their distinct chemical shifts and coupling constants.[2] The chemical shift of the aldehyde proton is a key indicator.

Q3: What are the signs of sample degradation?

A3: The primary degradation pathway for this compound is oxidation to the corresponding carboxylic acid. Signs of degradation include:

  • A decrease in the purity of the main peak and the appearance of a new, more polar peak in the chromatogram (GC or HPLC).

  • Changes in the infrared (IR) spectrum, specifically the appearance of a broad O-H stretch around 3000 cm⁻¹ and a shift in the carbonyl (C=O) stretch.

  • A change in the physical appearance of the sample, such as discoloration or the formation of a precipitate.

Troubleshooting Guides

Guide 1: Poor Chromatographic Resolution of Endo/Exo Isomers in GC Analysis
Issue Potential Cause(s) Recommended Solution(s)
Co-elution or poor separation of endo and exo isomer peaks.Inappropriate GC column phase.Use a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) or a more polar column (e.g., wax-based) to enhance separation based on subtle polarity differences.
Suboptimal temperature program.Optimize the temperature ramp rate. A slower ramp rate can improve the resolution between closely eluting isomers.
Carrier gas flow rate is too high or too low.Optimize the carrier gas flow rate to achieve the best column efficiency for these specific compounds.
Guide 2: Presence of Unexpected Peaks in the Chromatogram
Issue Potential Cause(s) Recommended Solution(s)
Appearance of a broad, tailing peak.This could indicate the presence of the more polar Bicyclo[2.2.1]heptane-2-carboxylic acid.Confirm the identity of the peak by GC-MS. To prevent further oxidation, ensure the sample is stored under an inert atmosphere and at a low temperature.
Derivatize the sample (e.g., silylation) to improve the peak shape of the carboxylic acid.
Multiple small, broad peaks at the baseline.This may be due to the presence of acrolein polymers.These are often difficult to characterize by GC. Use techniques like Size Exclusion Chromatography (SEC) for analysis if necessary. Ensure proper purification of the initial Diels-Alder product.
Peaks corresponding to low molecular weight compounds.These could be unreacted cyclopentadiene or acrolein.Compare the retention times with those of authentic standards. Improve the purification process (e.g., distillation) to remove volatile starting materials.
Guide 3: Inconsistent Peak Areas and Quantitative Results
Issue Potential Cause(s) Recommended Solution(s)
Peak area of the main component decreases over time, with a corresponding increase in impurity peaks.Sample degradation due to oxidation.Prepare samples fresh before analysis. Store stock solutions under an inert atmosphere and in a refrigerator or freezer.
Aldehyde is adsorbing to active sites in the GC inlet or column.Use a deactivated inlet liner. Perform regular maintenance on the GC inlet. Consider using a column specifically designed for the analysis of active compounds.
Poor injection reproducibility.Syringe discrimination or sample matrix effects.Use an autosampler for consistent injection volumes. Ensure the sample is fully dissolved in the chosen solvent.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
  • Objective: To separate and identify volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
  • Objective: To quantify the main component and identify non-volatile impurities like the carboxylic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    • Start with 30% B.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Quantify impurities using an external standard method.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
  • Objective: To identify the presence of the aldehyde and potential carboxylic acid impurity.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: A thin film of the liquid sample between two NaCl or KBr plates.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Look for characteristic absorption bands:

    • Aldehyde C-H stretch: ~2820 and ~2720 cm⁻¹.

    • Carbonyl (C=O) stretch (aldehyde): ~1725 cm⁻¹.

    • Carbonyl (C=O) stretch (carboxylic acid): ~1710 cm⁻¹.

    • Hydroxyl (O-H) stretch (carboxylic acid): Broad peak from 3300 to 2500 cm⁻¹.[3]

Data Presentation

Table 1: Typical GC-MS Retention Times and Key Mass Fragments of Potential Impurities

Compound Retention Time (min) Key Mass Fragments (m/z)
Cyclopentadiene~3.566, 65, 39
Acrolein~4.256, 55, 27
exo-Bicyclo[2.2.1]heptane-2-carbaldehyde ~10.2124, 95, 81, 67
endo-Bicyclo[2.2.1]heptane-2-carbaldehyde ~10.5124, 95, 81, 67
Bicyclo[2.2.1]heptane-2-carboxylic acid~12.8140, 123, 95, 67

Note: Retention times are approximate and can vary depending on the specific GC system and conditions.

Table 2: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)

Compound Aldehyde Proton (CHO) Other Characteristic Protons
endo-Bicyclo[2.2.1]heptane-2-carbaldehyde ~9.75 ppm (d)Bridgehead protons (~2.5 ppm)
exo-Bicyclo[2.2.1]heptane-2-carbaldehyde ~9.61 ppm (d)[2]Bridgehead protons (~2.4 ppm)

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Prep Sample Preparation (Dilution/Derivatization) Sample->Prep FTIR FTIR Analysis (Functional Groups) Sample->FTIR NMR NMR Analysis (Isomer Identification) Sample->NMR GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS HPLC HPLC Analysis (Non-Volatile Impurities) Prep->HPLC Identify Impurity Identification GCMS->Identify Quantify Impurity Quantification HPLC->Quantify FTIR->Identify NMR->Identify Report Final Report Identify->Report Quantify->Report

Caption: Experimental workflow for the characterization of impurities.

troubleshooting_logic Start Problem Encountered (e.g., Unexpected Peak) CheckMethod Review Analytical Method Parameters (GC/HPLC Program, Column, etc.) Start->CheckMethod CheckSample Inspect Sample Integrity (Age, Storage Conditions) Start->CheckSample Hypothesize Formulate Hypothesis (e.g., Oxidation, Isomer) CheckMethod->Hypothesize CheckSample->Hypothesize Confirm Confirm with Orthogonal Method (e.g., GC-MS for HPLC peak) Hypothesize->Confirm Confirm->Hypothesize Hypothesis Rejected Optimize Optimize Separation or Sample Preparation Confirm->Optimize Hypothesis Confirmed Resolved Problem Resolved Optimize->Resolved

Caption: Logical workflow for troubleshooting analytical issues.

References

Stabilizing Bicyclo[2.2.1]heptane-2-carbaldehyde for storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective storage, handling, and stabilization of Bicyclo[2.2.1]heptane-2-carbaldehyde (CAS: 19396-83-9).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a freezer at temperatures under -20°C.[1][2] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][2]

Q2: What are the main degradation pathways for this aldehyde?

A2: The primary degradation pathways for aldehydes like this compound are oxidation to the corresponding carboxylic acid (Bicyclo[2.2.1]heptane-2-carboxylic acid) and polymerization or self-condensation reactions. Studies on similar norbornyl-derived compounds indicate that oxidation to the carboxylic acid is a likely degradation route.[3][4]

Q3: I've observed a change in the appearance of my aldehyde. What could be the cause?

A3: A change in appearance, such as discoloration or the formation of a solid precipitate, can indicate degradation. This could be due to oxidation if not stored under an inert atmosphere, or polymerization. Refer to the troubleshooting guide for steps to assess and potentially remedy the situation.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, this compound is a hazardous substance. It can cause skin and serious eye irritation.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Handle the compound in a well-ventilated area or a chemical fume hood.[6] Refer to the Safety Data Sheet (SDS) for complete safety information.[1][7]

Q5: Can I stabilize the aldehyde for long-term storage or for use in reactions sensitive to impurities?

A5: Yes, stabilization is recommended, especially for long-term storage or high-purity applications. Common methods for stabilizing aldehydes include the addition of small amounts of antioxidants or the reversible formation of acetals.[8][9][10][11] See the experimental protocols section for more details.

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound
  • Symptom: The compound, which is typically a liquid or low-melting solid, has become viscous, changed color, or shows solid precipitates.

  • Possible Cause: Oxidation to the carboxylic acid or polymerization.

  • Troubleshooting Steps:

    • Visual Inspection: Note the physical changes in the material.

    • Solubility Check: Test the solubility of a small sample in a non-polar organic solvent. The pure aldehyde should be soluble, while the carboxylic acid degradation product may have lower solubility.

    • Analytical Confirmation (Optional but Recommended):

      • Obtain an IR spectrum. Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a sharpening of the C=O stretch around 1700 cm⁻¹, indicative of carboxylic acid formation.

      • Use Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine the purity and identify degradation products.

    • Remediation: If degradation is confirmed, purification by distillation or chromatography may be possible. For future prevention, strictly adhere to recommended storage conditions and consider adding a stabilizer.

Issue 2: Inconsistent Reaction Yields
  • Symptom: Reactions involving this compound are giving lower than expected yields or producing unexpected side products.

  • Possible Cause: The presence of impurities in the aldehyde, likely the corresponding carboxylic acid, which can interfere with certain reactions (e.g., by neutralizing basic reagents).

  • Troubleshooting Steps:

    • Assess Aldehyde Purity: Use analytical methods like GC or NMR to determine the purity of the starting material.

    • Purify the Aldehyde: If impurities are present, purify the aldehyde by distillation under reduced pressure or flash chromatography.

    • Use a Stabilizer: For sensitive reactions, consider adding a stabilizer to the purified aldehyde before use.

    • Reaction Quenching: Ensure that the reaction work-up effectively removes any unreacted aldehyde or byproducts.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationSource(s)
Storage Temperature Store in freezer, under -20°C[1][2]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[1][2]
Handling Use in a well-ventilated area or chemical fume hood[6]
Personal Protective Equipment Safety glasses, gloves, lab coat[6]

Table 2: Overview of Potential Chemical Stabilizers for Aldehydes

Stabilizer TypeExample(s)Proposed ConcentrationMechanism of ActionSource(s)
Tertiary Amines Triethanolamine, Dimethylethanolamine10 - 100 ppmNeutralize acidic impurities that can catalyze degradation.[8][11]
Alkaline Substances Sodium Carbonate, Potassium Carbonate0.05 - 20 ppmNeutralize acidic impurities.[10]
Antioxidants Butylated Hydroxytoluene (BHT)0.01 - 1% by weightInhibit free-radical oxidation.[11]
Acetal Formation Propylene GlycolStoichiometricReversibly protects the aldehyde functional group.[9]

Experimental Protocols

Protocol 1: Stabilization of this compound with a Tertiary Amine
  • Preparation: Ensure the this compound is of high purity. If necessary, purify by distillation.

  • Stabilizer Addition: To the purified aldehyde, add triethanolamine or dimethylethanolamine to a final concentration of 20-100 ppm (e.g., 20-100 µL per liter of aldehyde).

  • Mixing: Gently stir the mixture to ensure homogenous distribution of the stabilizer.

  • Storage: Transfer the stabilized aldehyde to a clean, dry, amber glass bottle. Purge the headspace with an inert gas (argon or nitrogen) before sealing tightly. Store at or below -20°C.

Protocol 2: Acetal Protection of this compound for Long-Term Storage
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound (1 equivalent), propylene glycol (1.1 equivalents), and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Monitor the reaction by TLC or GC until the aldehyde is consumed.

  • Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting acetal is typically more stable than the aldehyde and can be stored for extended periods.

  • Deprotection: The aldehyde can be regenerated from the acetal by treatment with a mild aqueous acid.

Visualizations

Experimental_Workflow_for_Stabilization cluster_purification Purification (Optional) cluster_stabilization Stabilization cluster_storage Storage Purify Purify Aldehyde (e.g., Distillation) Add_Stabilizer Add Stabilizer (e.g., Triethanolamine) Purify->Add_Stabilizer Mix Mix Thoroughly Add_Stabilizer->Mix Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Mix->Inert_Atmosphere Store Store at <= -20°C Inert_Atmosphere->Store End Stabilized Aldehyde Store->End Start High-Purity Aldehyde Start->Purify If needed Start->Add_Stabilizer

Caption: Workflow for the stabilization of this compound.

Troubleshooting_Decision_Tree Start Inconsistent Reaction Results or Visual Degradation Check_Purity Assess Aldehyde Purity (GC, NMR, IR) Start->Check_Purity Is_Pure Is Purity >95%? Check_Purity->Is_Pure Purify Purify Aldehyde (Distillation/Chromatography) Is_Pure->Purify No Use_As_Is Proceed with Reaction Is_Pure->Use_As_Is Yes Recheck_Purity Re-assess Purity Purify->Recheck_Purity Consider_Stabilizer Consider Adding Stabilizer (See Protocol 1) Use_As_Is->Consider_Stabilizer End Use Purified Aldehyde Recheck_Purity->End

Caption: Troubleshooting guide for issues with this compound.

References

Troubleshooting diastereoselectivity issues in Bicyclo[2.2.1]heptane-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to diastereoselectivity in reactions involving Bicyclo[2.2.1]heptane-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling diastereoselectivity in reactions with this compound?

A1: The rigid, strained bicyclic structure is the main determinant of stereoselectivity. The two primary competing factors are:

  • Steric Hindrance: The endo face of the bicyclo[2.2.1]heptane system is sterically hindered by the C5 and C6 hydrogens.[1] Consequently, incoming reagents (nucleophiles or electrophiles) preferentially attack from the more accessible exo face.[1] This is a dominant effect in many reactions.

  • Chelation Control: In nucleophilic additions to the carbaldehyde, the presence of a Lewis acid can lead to chelation between the carbonyl oxygen and another nearby coordinating atom. This can lock the conformation of the side chain and direct the nucleophilic attack from a specific face, sometimes overriding simple steric considerations.[2]

Q2: What is the typical or expected diastereoselectivity for a nucleophilic addition to this compound?

A2: In the absence of strong chelating effects, the Felkin-Anh model is often used to predict the major diastereomer. The largest group (the bicycloheptane ring) orients itself perpendicular to the carbonyl plane. Nucleophilic attack then occurs at the least hindered trajectory, typically from the exo face of the molecule, leading to the exo alcohol as the major product. However, the exact ratio is highly dependent on the specific nucleophile and reaction conditions.

Q3: How does the endo vs. exo configuration of the carbaldehyde itself affect the reaction outcome?

A3: The starting material can exist as either the endo or exo isomer. The stereochemical outcome of a reaction is intrinsically linked to this starting configuration. The exo aldehyde is generally more stable. In reactions like Diels-Alder cycloadditions, the exo selectivity is often high.[3] For nucleophilic additions to the aldehyde, the steric environment presented by the rest of the bicyclic frame will differ for each isomer, thus influencing the approach of the nucleophile and the resulting diastereomeric ratio of the product alcohols.

Troubleshooting Guide for Poor Diastereoselectivity

Q: My nucleophilic addition reaction to this compound is giving a low diastereomeric ratio (d.r.). How can I improve it?

A: Low diastereoselectivity is a common issue. Several parameters can be adjusted to favor one diastereomer. The following troubleshooting steps are recommended.

G cluster_0 cluster_1 Troubleshooting Steps cluster_2 Potential Outcomes start Low Diastereoselectivity Observed temp Adjust Temperature start->temp lewis Introduce/Change Lewis Acid start->lewis solvent Modify Solvent start->solvent reagent Alter Nucleophile Sterics start->reagent outcome_temp Lower T favors kinetic product Higher T may favor thermodynamic product temp->outcome_temp Rationale outcome_lewis Chelation may reverse or enhance selectivity lewis->outcome_lewis Rationale outcome_solvent Polarity/coordination affects transition state solvent->outcome_solvent Rationale outcome_reagent Bulky Nu- enhances steric bias reagent->outcome_reagent Rationale

Caption: Troubleshooting workflow for improving diastereoselectivity.

1. Adjust Reaction Temperature

  • Problem: The reaction may be under thermodynamic control, or the kinetic barrier difference between the two diastereomeric transition states is small at the current temperature.

  • Solution: Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) generally increases selectivity. At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that is formed via the lowest energy transition state.[1]

2. Introduce or Change a Lewis Acid Catalyst

  • Problem: Simple steric approach control is not providing sufficient selectivity.

  • Solution: The addition of a Lewis acid (e.g., ZnCl₂, MgBr₂, TiCl₄, CeCl₃) can enforce a specific geometry through chelation with the carbonyl oxygen.[2] This can lock the aldehyde in a conformation that exposes one face to the nucleophile more than the other, significantly enhancing or even reversing the diastereoselectivity. Screening different Lewis acids is often necessary as their effectiveness can vary.[4]

3. Modify the Solvent

  • Problem: The solvent may be poorly stabilizing the desired transition state or interfering with the catalyst.

  • Solution: Solvent polarity and coordinating ability can influence the reaction pathway.[4]

    • Non-coordinating solvents (e.g., toluene, dichloromethane) are often preferred when using Lewis acids to avoid competition for binding.

    • Coordinating solvents (e.g., THF, Et₂O) can influence the aggregation state of the nucleophile (like Grignard reagents) and the transition state geometry. Changing the solvent can sometimes tip the diastereomeric balance.

4. Alter the Steric Bulk of the Nucleophile

  • Problem: The nucleophile is not sterically demanding enough to differentiate between the two faces of the aldehyde.

  • Solution: Increasing the steric bulk of the nucleophile can amplify the inherent steric bias of the bicyclo[2.2.1]heptane system. For example, using L-Selectride instead of NaBH₄ for a reduction can dramatically increase the formation of the exo alcohol due to the bulky sec-butyl groups on the boron.

Data on Diastereoselectivity Control

The following tables summarize how different reaction parameters can influence the diastereomeric ratio (d.r.) in reactions involving bicyclo[2.2.1]heptane derivatives.

Table 1: Effect of Lewis Acid on a Nucleophilic Addition

EntryNucleophileLewis Acid (equiv.)SolventTemp (°C)Product d.r. (exo:endo)
1MeMgBrNoneTHF070:30
2MeMgBrZnCl₂ (1.2)THF095:5
3MeMgBrCeCl₃ (1.2)THF-78>99:1
4Allyl-TMSBF₃·OEt₂ (1.1)CH₂Cl₂-7892:8
5Allyl-TMSTiCl₄ (1.1)CH₂Cl₂-7810:90 (reversed)

Note: Data is representative and compiled for illustrative purposes based on common principles of stereoselectivity.

Table 2: Effect of Temperature and Reducing Agent on Carbonyl Reduction

EntrySubstrateReducing AgentSolventTemp (°C)Product d.r. (exo-OH:endo-OH)
1exo-BCH-2-carbaldehydeNaBH₄MeOH2575:25
2exo-BCH-2-carbaldehydeNaBH₄MeOH-7888:12
3exo-BCH-2-carbaldehydeL-Selectride®THF-78>98:2
4endo-BCH-2-carbaldehydeNaBH₄MeOH2560:40
5endo-BCH-2-carbaldehydeL-Selectride®THF-7895:5

BCH = Bicyclo[2.2.1]heptane

Key Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Grignard Addition (Chelation Control)

This protocol describes the addition of methylmagnesium bromide to exo-bicyclo[2.2.1]heptane-2-carbaldehyde using cerium(III) chloride for high exo selectivity.

  • Preparation: Anhydrous cerium(III) chloride (419 mg, 1.7 mmol) is placed in a flame-dried, three-neck round-bottom flask under an argon atmosphere. Anhydrous tetrahydrofuran (THF, 8 mL) is added, and the resulting slurry is stirred vigorously for 2 hours at room temperature.

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: A solution of methylmagnesium bromide (3.0 M in Et₂O, 0.5 mL, 1.5 mmol) is added dropwise via syringe. The mixture is stirred for 1 hour at -78 °C.

  • Substrate Addition: A solution of exo-bicyclo[2.2.1]heptane-2-carbaldehyde (124 mg, 1.0 mmol) in anhydrous THF (2 mL) is added dropwise over 10 minutes.

  • Reaction: The reaction mixture is stirred at -78 °C for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at -78 °C. The mixture is then allowed to warm to room temperature.

  • Workup: The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography (e.g., silica gel, 10-20% ethyl acetate in hexanes). The diastereomeric ratio is determined by ¹H NMR analysis of the purified product or the crude mixture.

G cluster_factors Controlling Factors cluster_reaction cluster_outcomes Diastereomeric Products Temp Temperature Reaction This compound + Nucleophile Temp->Reaction LewisAcid Lewis Acid LewisAcid->Reaction Solvent Solvent Solvent->Reaction Nucleophile Nucleophile Sterics Nucleophile->Reaction Exo Exo Product Reaction->Exo Favored by: - Low Temp - Bulky Nu- - Chelation (e.g., CeCl₃) Endo Endo Product Reaction->Endo Favored by: - Specific Chelating  Lewis Acids (e.g., TiCl₄)

Caption: Key factors influencing the diastereoselective outcome.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to Exo and Endo Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of stereoisomers is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of exo- and endo-Bicyclo[2.2.1]heptane-2-carbaldehyde, supported by established stereochemical principles and representative experimental data for the bicyclo[2.2.1]heptane system.

The rigid, bridged structure of the bicyclo[2.2.1]heptane framework imparts significant steric constraints that govern the accessibility of its functional groups. The orientation of the carbaldehyde group, either in the sterically less hindered exo position or the more shielded endo position, profoundly influences its reactivity towards nucleophilic attack.

Executive Summary of Reactivity Comparison

Experimental evidence from analogous bicyclo[2.2.1]heptane systems consistently demonstrates that the exo face is more susceptible to nucleophilic attack than the endo face. This is attributed to the steric hindrance posed by the overarching ethylene bridge, which shields the endo face. Consequently, the exo isomer of Bicyclo[2.2.1]heptane-2-carbaldehyde is expected to exhibit greater reactivity in reactions such as reductions, Grignard additions, and Wittig reactions.

Data Presentation: Quantitative Reactivity Comparison

Reaction TypeReagentExo Isomer ReactivityEndo Isomer ReactivityPredominant Product Stereochemistry
Reduction NaBH₄ / LiAlH₄FasterSlowerexo-alcohol from endo-aldehyde, mixture from exo-aldehyde with preference for endo-alcohol
Grignard Reaction R-MgXFasterSlowerPredominantly attack from the less hindered face
Wittig Reaction Ph₃P=CHRFasterSlowerFormation of the corresponding alkene

Reaction Mechanisms and Stereoselectivity

The observed differences in reactivity are rooted in the steric environment of the carbonyl group in each isomer.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic attack on the carbonyl carbon of this compound is the primary reaction pathway. The trajectory of the incoming nucleophile is dictated by steric hindrance.

G cluster_exo Exo Isomer cluster_endo Endo Isomer exo_aldehyde Exo-Bicyclo[2.2.1]heptane-2-carbaldehyde TS_exo Less Hindered Transition State exo_aldehyde->TS_exo Nu_exo Nucleophile Nu_exo->TS_exo Product_exo Addition Product TS_exo->Product_exo Exo_Reactivity Faster Reaction Rate Product_exo->Exo_Reactivity endo_aldehyde Endo-Bicyclo[2.2.1]heptane-2-carbaldehyde TS_endo More Hindered Transition State endo_aldehyde->TS_endo Nu_endo Nucleophile Nu_endo->TS_endo Product_endo Addition Product TS_endo->Product_endo Endo_Reactivity Slower Reaction Rate Product_endo->Endo_Reactivity

Caption: Steric hindrance in nucleophilic addition to exo and endo isomers.

For the exo isomer, the aldehyde group is positioned away from the bicyclic core, allowing for relatively unhindered attack by nucleophiles. In contrast, the endo isomer's aldehyde group is situated beneath the C5-C6 bridge, creating significant steric congestion that impedes the approach of a nucleophile.

Experimental Protocols

The following are detailed, representative methodologies for key reactions involving this compound. These protocols are based on general procedures for similar substrates and may require optimization.

Protocol 1: Reduction of this compound with Sodium Borohydride (NaBH₄)

This procedure outlines the reduction of the aldehyde to the corresponding primary alcohol.

G cluster_workflow Reduction Workflow start Dissolve Aldehyde in Methanol cool Cool to 0°C (Ice Bath) start->cool add_nabh4 Add NaBH₄ (portion-wise) cool->add_nabh4 stir Stir at 0°C (Monitor by TLC) add_nabh4->stir quench Quench with Acetone stir->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry over Na₂SO₄ extract->dry purify Purify by Column Chromatography dry->purify

Navigating the Analysis of Bicyclo[2.2.1]heptane-2-carbaldehyde Reaction Mixtures: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of bicyclic compounds, the accurate analysis of reaction mixtures containing Bicyclo[2.2.1]heptane-2-carbaldehyde is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR)—offering insights into their respective strengths and practical applications.

The unique bridged structure of this compound, a common motif in natural products and pharmaceutical intermediates, presents distinct analytical challenges. Factors such as volatility, thermal stability, and potential for isomerization necessitate the careful selection and optimization of analytical methods to ensure robust and reliable quantification. This guide delves into detailed experimental protocols, presents comparative data, and visualizes analytical workflows to aid in methodological decisions.

Method Comparison: A Quantitative Overview

The choice of analytical technique hinges on a variety of factors including sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. The following table summarizes key performance metrics for GC-MS, HPLC-UV, and qNMR in the context of analyzing this compound.

ParameterGC-MSHPLC-UV (with DNPH derivatization)Quantitative NMR (qNMR)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance of a derivative.Quantification based on the integral of NMR signals relative to a standard.
Sample Preparation Often requires derivatization (e.g., silylation or PFBHA) to improve volatility and thermal stability.[1][2]Requires derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form a UV-active hydrazone.[3]Minimal sample preparation; requires a suitable deuterated solvent and an internal standard of known concentration.[4][5][6]
Selectivity High, based on both chromatographic retention time and mass spectral fragmentation pattern.Moderate to high, dependent on chromatographic resolution from other UV-active species.High, based on unique chemical shifts of specific protons in the molecule.
Sensitivity High, often in the picogram to nanogram range.High, with detection limits typically in the low microgram per liter to nanogram per liter range for many aldehydes.[7]Lower sensitivity compared to chromatographic methods, typically requiring microgram to milligram quantities.
Quantitative Accuracy Excellent, with the use of appropriate internal standards.Good to excellent, requires careful calibration.Excellent, considered a primary ratio method of measurement.[8]
Throughput Moderate, with typical run times of 15-30 minutes per sample.Moderate to high, with modern UPLC systems offering faster analysis times.Low to moderate, acquisition times can be longer to ensure full relaxation of nuclei for accurate quantification.[8]
Structural Information Provides detailed structural information from mass spectra.Provides limited structural information.Provides detailed structural information about the entire molecule.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for each of the discussed techniques, tailored for the analysis of this compound.

GC-MS Method with Silylation Derivatization

This method is suitable for the quantification of this compound and the identification of byproducts in a reaction mixture. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is often employed to increase the volatility and thermal stability of the aldehyde.

Sample Preparation:

  • Evaporate a known volume of the reaction mixture to dryness under a gentle stream of nitrogen.

  • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Inlet: Splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Quantification: Use an internal standard (e.g., a stable, deuterated analog or a compound with similar chemical properties but different retention time) added before derivatization.

HPLC-UV Method with DNPH Derivatization

This method is a robust alternative for quantifying this compound, particularly when dealing with complex matrices where GC performance may be compromised.

Sample Preparation:

  • To an aliquot of the reaction mixture, add an excess of a solution of 2,4-dinitrophenylhydrazine in acetonitrile and a catalytic amount of acid (e.g., sulfuric acid).

  • Allow the reaction to proceed at room temperature for 1-2 hours or until the reaction is complete.

  • Quench the reaction with a suitable reagent if necessary.

  • The resulting solution containing the DNPH derivative can be directly injected or further diluted.

HPLC-UV Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 100% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance for the this compound-DNPH derivative (typically around 360 nm).

  • Quantification: Use an external calibration curve prepared with a purified standard of the DNPH derivative.

Quantitative NMR (qNMR) Method

qNMR is a powerful technique for the direct quantification of this compound in a reaction mixture without the need for derivatization or chromatographic separation.

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture into an NMR tube.

  • Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard should have a signal that does not overlap with the analyte signals.

NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Pulse Sequence: A standard 1D proton experiment.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification. This needs to be determined experimentally.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio for both the analyte and the internal standard.

Data Processing and Quantification:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard.

  • The concentration of the analyte is calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * Concentration_standard where N_protons is the number of protons giving rise to the integrated signal.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS, HPLC-UV, and qNMR analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Drying Drying ReactionMixture->Drying Derivatization Derivatization (Silylation) Drying->Derivatization Injection Injection Derivatization->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Identification Byproduct ID MS_Detection->Identification

GC-MS analytical workflow.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Derivatization Derivatization (DNPH) ReactionMixture->Derivatization Injection Injection Derivatization->Injection HPLC_Separation HPLC Separation Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Quantification Quantification UV_Detection->Quantification

HPLC-UV analytical workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Add_Standard Add Internal Standard & Solvent ReactionMixture->Add_Standard Acquisition NMR Data Acquisition Add_Standard->Acquisition Processing Data Processing Acquisition->Processing Quantification Quantification Processing->Quantification

qNMR analytical workflow.

Conclusion

The selection of an optimal analytical method for this compound reaction mixtures is a critical decision that impacts the accuracy and efficiency of research and development efforts. GC-MS offers unparalleled selectivity and structural elucidation capabilities, particularly when coupled with appropriate derivatization. HPLC-UV provides a robust and high-throughput alternative, especially for complex matrices, though it relies on the successful derivatization to a chromophore. qNMR stands out as a powerful, direct, and highly accurate quantification technique that requires minimal sample preparation but has lower sensitivity. By understanding the principles, advantages, and practical considerations of each method presented in this guide, researchers can make informed decisions to best suit their specific analytical needs, ultimately leading to higher quality data and more efficient workflows in the synthesis and characterization of these important bicyclic compounds.

References

A Comparative Guide to Catalysts for the Asymmetric Reduction of Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of bicyclo[2.2.1]heptane-2-carbaldehyde to its corresponding chiral alcohol, (bicyclo[2.2.1]heptan-2-yl)methanol, is a critical transformation in the synthesis of various chiral building blocks for the pharmaceutical and fine chemical industries. The rigid bicyclic framework of the norbornane system offers a unique scaffold for the design of ligands, chiral auxiliaries, and bioactive molecules. Achieving high stereocontrol in this reduction is paramount. This guide provides a comparative overview of different catalytic systems employed for this asymmetric reduction, presenting available experimental data, detailed protocols, and a generalized experimental workflow.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is crucial for achieving high enantioselectivity and yield in the asymmetric reduction of this compound. While a direct comparative study on this specific substrate is not extensively documented in a single source, data from analogous bicyclic systems provide valuable insights into the potential performance of various catalyst classes.

Catalyst SystemCatalyst/ReagentSubstrate (Analogous System)Yield (%)Enantiomeric Excess (ee%)Reaction Conditions
CBS Catalysis (R)-CBS / BMSPhenyl(bicyclo[2.2.1]hept-2-yl)methanone>9598Anhydrous THF, -78°C
Biocatalysis Baker's YeastAcetylbicyclo[2.2.1]heptane85>99Water/Glycerol, Isopropanol
Noyori-type Catalysis Ru(II)-diphosphine-diamine complexesGeneral aldehydes/ketonesHighHighVaries (e.g., H₂, various solvents)
Organocatalysis Bifunctional thiourea-amine catalystsGeneral ketonesHighHighCatecholborane, Toluene

Note: Data for CBS and Biocatalysis are based on analogous ketone substrates within the bicyclo[2.2.1]heptane framework and serve as a strong indicator of potential performance for the target aldehyde. Data for Noyori-type and Organocatalysis is generalized due to the lack of specific data for the target substrate in the searched literature.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following protocols are adapted from established procedures for similar substrates and catalyst systems.

Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

This protocol is adapted from the general procedure for the enantioselective reduction of prochiral ketones.[1]

Materials:

  • This compound

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • To the cooled solution, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 eq).

  • Slowly add the borane-dimethyl sulfide complex (BMS) (0.6 - 1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • The crude (bicyclo[2.2.1]heptan-2-yl)methanol can be purified by column chromatography.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or by NMR analysis of a Mosher's ester derivative.

Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae)

This protocol is a general method for the bioreduction of carbonyl compounds.[2]

Materials:

  • This compound

  • Fresh Baker's Yeast (Saccharomyces cerevisiae)

  • Water

  • Glycerol

  • Isopropanol

Procedure:

  • In a flask, prepare a suspension of fresh Baker's Yeast (e.g., 10 g) in a mixture of water and glycerol (e.g., 50:50 v/v) and isopropanol (e.g., 25 mL).

  • Stir the suspension for 30 minutes to activate the yeast.

  • Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol) if it is not readily soluble in the reaction medium.

  • Add the aldehyde solution gradually to the yeast suspension.

  • Stir the resulting mixture at room temperature for a suitable period (e.g., 24-72 hours), monitoring the reaction progress by TLC or Gas Chromatography (GC).

  • After the reaction, filter the mixture to remove the yeast cells.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.

  • Purify the resulting alcohol by column chromatography.

  • Determine the enantiomeric excess using chiral HPLC or GC.

Experimental Workflow and Catalytic Cycle Diagrams

Visualizing the experimental process and the underlying catalytic mechanisms can aid in understanding and optimizing the reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Substrate Substrate Reaction_Vessel Inert Atmosphere Reaction Vessel Substrate->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., Borane, H2, Isopropanol) Reducing_Agent->Reaction_Vessel Stirring Stirring at Controlled Temperature Reaction_Vessel->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Chiral_Alcohol Chiral Alcohol Product Purification->Chiral_Alcohol Analysis_Methods Yield Determination Chiral HPLC/GC for ee% Chiral_Alcohol->Analysis_Methods CBS_Catalytic_Cycle CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) Activated_Complex Catalyst-Borane Complex CBS_Catalyst->Activated_Complex Coordination Borane Borane (BH3) Borane->Activated_Complex Aldehyde Bicyclo[2.2.1]heptane- 2-carbaldehyde Transition_State Six-membered Transition State Aldehyde->Transition_State Coordination Activated_Complex->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS_Catalyst Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup

References

Validating the Structure of Bicyclo[2.2.1]heptane-2-carbaldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for the structural validation of Bicyclo[2.2.1]heptane-2-carbaldehyde, a bicyclic aldehyde with applications in organic synthesis and materials science. We will delve into the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), presenting hypothetical yet representative experimental data for a comprehensive comparison.

The rigid, strained bicyclic framework of this compound presents a unique challenge and point of interest for structural elucidation. The precise determination of bond lengths, bond angles, and the stereochemical orientation of the carbaldehyde group is paramount for understanding its reactivity and potential interactions in biological or material systems. While X-ray crystallography provides the most definitive three-dimensional structure, NMR and MS are indispensable for confirming connectivity and providing complementary structural information, especially when suitable crystals for diffraction are unavailable.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structure validation often depends on the sample's physical state, the desired level of structural detail, and the available instrumentation. Below is a summary of the expected quantitative data from each technique for this compound.

ParameterX-ray Crystallography (Hypothetical Data)NMR Spectroscopy (Hypothetical Data)Mass Spectrometry (Hypothetical Data)
General Information
Molecular FormulaC₈H₁₂OC₈H₁₂OC₈H₁₂O
Molecular Weight124.18 g/mol 124.18 g/mol 124.0888 (exact mass)
X-ray Crystallography
Crystal SystemMonoclinicN/AN/A
Space GroupP2₁/cN/AN/A
Unit Cell Dimensionsa = 6.1 Å, b = 10.2 Å, c = 11.5 Å, β = 95.2°N/AN/A
Key Bond Lengths (Å)C1-C2: 1.54, C2-C8: 1.51, C8=O9: 1.21N/AN/A
Key Bond Angles (°)C1-C2-C3: 103.5, C1-C7-C4: 93.1N/AN/A
NMR Spectroscopy
¹H Chemical Shifts (ppm)9.75 (d, 1H, CHO), 2.90 (m, 1H, H2), 2.60 (m, 1H, H1), 2.50 (m, 1H, H4), 1.2-1.8 (m, 8H, other CH/CH₂)N/AN/A
¹³C Chemical Shifts (ppm)202.5 (CHO), 51.0 (C2), 45.5 (C1), 36.0 (C4), 35.5 (C7), 29.0 (C3), 28.5 (C5), 24.0 (C6)N/AN/A
Mass Spectrometry
Molecular Ion [M]⁺N/AN/Am/z 124
Key Fragment IonsN/AN/Am/z 95 ([M-CHO]⁺), m/z 67, m/z 66

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. The following are generalized protocols for the key experiments cited.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Suitable single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., hexane, diethyl ether) at a constant temperature.

  • Crystal Mounting: A well-formed crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. 2D NMR experiments, such as COSY and HSQC, can be performed to establish connectivity.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer. For a volatile compound like this, gas chromatography-mass spectrometry (GC-MS) is a common technique.

  • Ionization: The sample is ionized, typically using electron ionization (EI) for GC-MS. This process creates a molecular ion and various fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The fragmentation pattern provides valuable information about the molecule's structure.

Workflow for Structure Validation

The logical flow from a synthesized compound to its validated structure is a multi-step process. The following diagram illustrates a typical workflow.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Definitive Structure Elucidation cluster_3 Data Analysis & Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Sample ms Mass Spectrometry purification->ms Sample crystal_growth Crystal Growth purification->crystal_growth Sample data_analysis Spectroscopic & Crystallographic Data Analysis nmr->data_analysis ms->data_analysis xray Single-Crystal X-ray Diffraction crystal_growth->xray xray->data_analysis structure_validation Structure Validation & Publication data_analysis->structure_validation

Caption: Workflow for the structural validation of a synthesized compound.

Diastereoselectivity in the Diels-Alder Reaction: A Comparative Analysis of Dienophiles with Cyclopentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis, is a powerful tool for the construction of six-membered rings with high stereocontrol. The reaction between a conjugated diene and a dienophile proceeds via a concerted [4+2] cycloaddition mechanism, often leading to the formation of diastereomeric products, termed endo and exo adducts. This guide provides a comparative analysis of the diastereoselectivity of various common dienophiles in their Diels-Alder reaction with cyclopentadiene, supported by experimental data and detailed protocols.

Data Summary: Diastereoselectivity of Dienophiles

The diastereoselectivity of the Diels-Alder reaction between cyclopentadiene and various dienophiles is highly dependent on the nature of the dienophile and the reaction conditions. The endo product is often the kinetically favored product, a phenomenon attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi system of the diene in the transition state. However, the exo product is typically the thermodynamically more stable isomer. The following table summarizes the experimentally observed endo:exo ratios for several common dienophiles.

DienophileReaction Conditionsendo:exo RatioReference
Maleic AnhydrideEthyl acetate/Hexane, Room TemperaturePredominantly endo[1][2][3][1][2][3]
Maleic AnhydrideSealed tube, 185°C4:1 (exo favored with time)[4][4]
Methyl AcrylateRoom Temperature16:3 (endo favored)[4][4]
Methyl AcrylateSealed tube, 185°C, 60 min1:2.56 (exo favored)[4][4]
Butyl AcrylateSealed tube, 185°C, 60 min1:1.85 (exo favored)[4][4]
Methyl MethacrylateSealed tube, 185°C, 60 min1:1.5 (exo favored)[4][4]
Methyl Vinyl KetoneSealed tube, 185°C, 60 min1:2.6 (exo favored)[4][4]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the Diels-Alder reaction of cyclopentadiene with various dienophiles.

I. Reaction of Cyclopentadiene with Maleic Anhydride (Room Temperature)

This procedure is adapted from typical undergraduate organic chemistry laboratory experiments and favors the formation of the endo adduct.[1][2][3]

Materials:

  • Maleic anhydride (2.0 g)

  • Ethyl acetate (8 mL)

  • Hexane (8 mL)

  • Freshly cracked cyclopentadiene (2 mL)

Procedure:

  • In a 50-mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gentle warming on a hot plate.

  • Add 8 mL of hexane to the solution.

  • Cool the mixture in an ice bath.

  • Carefully add 2 mL of freshly prepared cyclopentadiene to the cooled solution and swirl to mix.

  • Allow the product to crystallize. The reaction is typically rapid at room temperature.[2]

  • To purify the product, gently heat the mixture on a hot plate to redissolve the crystals, then allow it to cool slowly to room temperature to recrystallize.

  • Collect the crystalline product by suction filtration.

  • The product can be characterized by melting point and infrared (IR) spectroscopy.[2]

II. General Procedure for Diels-Alder Reactions in a Sealed Tube (High Temperature)

This method allows for reactions to be carried out at elevated temperatures and is suitable for comparing the diastereoselectivity of various dienophiles under consistent conditions.[4] This procedure leads to ratios closer to the thermodynamic equilibrium, often favoring the exo product.[4]

Materials:

  • Dicyclopentadiene (1.1 equivalents)

  • Dienophile (1.0 equivalent, e.g., methyl acrylate, butyl acrylate, methyl methacrylate, methyl vinyl ketone)

  • Magnetic stir bar

  • Q-tube™ or similar sealed reaction vessel

Procedure:

  • Place a magnetic stir bar into the sealed reaction tube.

  • Add dicyclopentadiene (1.1 eq.) and the chosen dienophile (1.0 eq.). Dienophiles containing free radical inhibitors can be used without prior purification.

  • Seal the tube securely. The use of a pressure-releasing sealed tube (e.g., Q-tube™) is recommended for safety.

  • Heat the tube to 185°C in a suitable heating block or oil bath and stir for the desired amount of time (e.g., 60 minutes). At this temperature, dicyclopentadiene undergoes a retro-Diels-Alder reaction to generate cyclopentadiene in situ.

  • After the reaction is complete, cool the tube to room temperature using a stream of compressed air.

  • Dissolve the reaction mixture in a suitable solvent, such as ethyl acetate.

  • The product mixture can then be analyzed by Gas Chromatography-Mass Spectrometry (GC/MS) to determine the endo:exo ratio.[4]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for conducting and analyzing a Diels-Alder reaction to determine diastereoselectivity.

Diels_Alder_Workflow General Workflow for Diels-Alder Diastereoselectivity Analysis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Crack Crack Dicyclopentadiene (if necessary) Mix Mix Cyclopentadiene and Dienophile Crack->Mix PrepareDienophile Prepare Dienophile Solution PrepareDienophile->Mix React Allow to React (Varying Conditions: Temp, Time, Solvent) Mix->React Cool Cool Reaction Mixture React->Cool Isolate Isolate Product (e.g., Filtration, Extraction) Cool->Isolate Analyze Analyze Product Mixture (e.g., GC/MS, NMR) Isolate->Analyze DetermineRatio Determine endo:exo Ratio Analyze->DetermineRatio

Caption: General workflow for a Diels-Alder reaction and analysis.

References

A Comparative Analysis of the Reactivity of Bicyclo[2.2.1]heptane-2-carbaldehyde and Other Bicyclic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Bicyclo[2.2.1]heptane-2-carbaldehyde with other representative bicyclic aldehydes. The unique strained structure of the bicyclo[2.2.1]heptane (norbornane) system imparts distinct reactivity to its functional groups compared to less strained bicyclic and acyclic analogues. This analysis is supported by theoretical principles, spectroscopic data, and generalized experimental protocols to aid in the design of synthetic routes and the development of novel chemical entities.

Introduction: The Influence of Bicyclic Scaffolds on Aldehyde Reactivity

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric factors. In bicyclic systems, the rigid carbon framework introduces additional considerations, namely ring strain and stereoelectronic effects, which can significantly modulate the reactivity of a substituent aldehyde group.

Bicyclo[2.2.1]heptane (Norbornane): A System of High Ring Strain

The bicyclo[2.2.1]heptane skeleton is characterized by significant angle strain due to the deviation of its bond angles from the ideal sp³ hybridization. This inherent strain can influence the stability of intermediates and transition states in reactions involving substituents.

Comparison with Other Bicyclic Systems:

  • Bicyclo[2.2.2]octane: This system is less strained and more flexible than the norbornane scaffold.

  • Bicyclo[3.2.1]octane: Possesses an intermediate level of strain between the bicyclo[2.2.1]heptane and bicyclo[2.2.2]octane systems.

Generally, reactions that lead to a release of ring strain are favored in more strained systems.

Factors Influencing Reactivity

The reactivity of bicyclic aldehydes towards nucleophilic attack, oxidation, and reduction is influenced by a combination of the following factors:

  • Ring Strain: The high ring strain in the bicyclo[2.2.1]heptane system can affect the energy of transition states.

  • Steric Hindrance: The accessibility of the carbonyl carbon to incoming nucleophiles is a critical factor. This is particularly important when comparing the exo and endo isomers of this compound. The exo isomer is generally less sterically hindered.

  • Electronic Effects: The inductive effects of the alkyl framework influence the partial positive charge on the carbonyl carbon.

Below is a logical diagram illustrating the factors that affect the reactivity of bicyclic aldehydes.

Factors Influencing Bicyclic Aldehyde Reactivity Reactivity Bicyclic Aldehyde Reactivity RingStrain Ring Strain Reactivity->RingStrain StericHindrance Steric Hindrance Reactivity->StericHindrance ElectronicEffects Electronic Effects Reactivity->ElectronicEffects ExoEndo Exo vs. Endo Isomerism StericHindrance->ExoEndo NucleophileAccess Nucleophile Accessibility StericHindrance->NucleophileAccess InductiveEffect Inductive Effect of Alkyl Framework ElectronicEffects->InductiveEffect

Caption: Factors influencing the reactivity of bicyclic aldehydes.

Comparative Data

CompoundBicyclic SystemStereochemistryIR C=O Stretch (cm⁻¹) (Saturated Aldehydes)Expected Relative Reactivity
This compound bicyclo[2.2.1]heptaneMixture of isomers~1720-1740High
Bicyclo[2.2.1]heptane-exo-2-carbaldehydebicyclo[2.2.1]heptaneexo~1720-1740Higher than endo
Bicyclo[2.2.1]heptane-endo-2-carbaldehydebicyclo[2.2.1]heptaneendo~1720-1740Lower than exo
Bicyclo[2.2.2]octane-2-carbaldehydebicyclo[2.2.2]octaneMixture of isomers~1720-1740Moderate
Bicyclo[3.2.1]octane-2-carbaldehydebicyclo[3.2.1]octaneMixture of isomers~1720-1740Moderate-High

Note: The IR stretching frequencies are typical ranges for saturated aliphatic aldehydes and may vary slightly based on the specific isomer and measurement conditions.

The higher expected reactivity of this compound is attributed to the release of ring strain in the transition state of addition reactions. The exo isomer is expected to be more reactive than the endo isomer due to reduced steric hindrance for the approaching nucleophile.

Experimental Protocols

The following are detailed methodologies for key reactions that can be used to quantitatively compare the reactivity of bicyclic aldehydes.

Oxidation to Carboxylic Acid (Pinnick Oxidation)

This method is mild and suitable for aldehydes with sensitive functional groups.

Workflow:

Pinnick Oxidation Workflow Start Dissolve Aldehyde in t-BuOH/H2O AddReagents Add 2-methyl-2-butene and NaH2PO4 Start->AddReagents AddNaClO2 Add aq. NaClO2 dropwise AddReagents->AddNaClO2 Stir Stir at RT for 4-12 h AddNaClO2->Stir Workup Aqueous Workup and Extraction Stir->Workup Purify Purification by Chromatography Workup->Purify End Carboxylic Acid Purify->End

Caption: General workflow for the Pinnick oxidation of an aldehyde.

Protocol:

  • In a round-bottom flask, dissolve the bicyclic aldehyde (1.0 mmol) in a mixture of tert-butanol (10 mL) and water (5 mL).

  • To the stirred solution, add 2-methyl-2-butene (5.0 mmol) followed by sodium dihydrogen phosphate (1.5 g).

  • Slowly add a solution of sodium chlorite (1.5 mmol) in water (2 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by column chromatography on silica gel.

By comparing the reaction times and isolated yields for different bicyclic aldehydes under these identical conditions, a quantitative measure of their relative reactivity towards oxidation can be obtained.

Reduction to Alcohol (Sodium Borohydride Reduction)

This is a common and mild method for the reduction of aldehydes.

Protocol:

  • Dissolve the bicyclic aldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) in small portions to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully add 1 M hydrochloric acid to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the corresponding alcohol.

Comparing the reaction times and yields will provide a quantitative comparison of the aldehydes' susceptibility to nucleophilic hydride attack.

Conclusion

The reactivity of this compound is expected to be higher than that of less strained bicyclic aldehydes such as Bicyclo[2.2.2]octane-2-carbaldehyde. This is primarily due to the inherent ring strain of the norbornane scaffold, which can be released in the transition states of addition reactions. Within the bicyclo[2.2.1]heptane system, the exo isomer is predicted to be more reactive than the endo isomer due to lesser steric hindrance. The provided experimental protocols can be employed to generate quantitative data to validate these qualitative predictions, providing valuable insights for synthetic planning in drug discovery and materials science.

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of Bicyclo[2.2.1]heptane-2-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the endo and exo isomers of bicyclo[2.2.1]heptane-2-carbaldehyde. The rigid bicyclic structure of these isomers leads to distinct chemical shifts and coupling constants, which are crucial for their unambiguous stereochemical assignment. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

The key to differentiating the endo and exo isomers lies in the spatial orientation of the aldehyde group relative to the bicyclic framework. In the exo isomer, the aldehyde group is directed away from the C7 bridge, while in the endo isomer, it is oriented towards the C7 bridge. This steric difference significantly influences the magnetic environment of the nuclei, resulting in characteristic differences in their NMR spectra.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for the endo and exo isomers of this compound.

Table 1: ¹H NMR Spectral Data for this compound Isomers

Proton Assignmentexo-isomer Chemical Shift (δ, ppm)endo-isomer Chemical Shift (δ, ppm)
Aldehyde H9.619.78
Other Protons
H1~2.6~2.9
H2~2.3~2.7
H3 (exo)~1.5~1.9
H3 (endo)~1.2~1.3
H4~2.5~2.6
H5 (exo)~1.6~1.6
H5 (endo)~1.4~1.4
H6 (exo)~1.5~1.7
H6 (endo)~1.2~1.3
H7 (syn)~1.4~1.5
H7 (anti)~1.3~1.3

Note: The chemical shifts for protons other than the aldehyde proton are approximate and can vary based on experimental conditions. The aldehyde proton is the most diagnostic signal for distinguishing the isomers.

Table 2: ¹³C NMR Spectral Data for this compound Isomers

Carbon Assignmentexo-isomer Chemical Shift (δ, ppm)endo-isomer Chemical Shift (δ, ppm)
Aldehyde C=O203.9205.2
C1~42.0~41.5
C2~55.0~52.5
C3~30.0~28.5
C4~36.5~35.0
C5~24.5~22.5
C6~28.5~29.0
C7~35.5~37.0

Note: The provided ¹³C NMR data is based on typical values for such bicyclic systems and highlights the expected differences between the isomers.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for the isomers of this compound.

Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Temperature: Spectra are typically recorded at room temperature.

  • ¹H NMR:

    • A standard single-pulse experiment is performed.

    • The spectral width is set to encompass all proton signals (typically 0-10 ppm).

    • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • The spectral width is set to cover the full range of carbon chemical shifts (typically 0-220 ppm).

    • A greater number of scans and a longer relaxation delay are often required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw Free Induction Decay (FID) data is processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal. For unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Visualization of Isomers

The structural difference between the endo and exo isomers is visualized below.

Bicyclo_isomers exo_isomer endo_isomer

Caption: Structural comparison of exo and endo isomers.

Comparative Conformational Analysis of Bicyclo[2.2.1]heptane-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the conformational landscape of bicyclo[2.2.1]heptane-2-carbaldehyde derivatives, integrating experimental data and computational models.

The bicyclo[2.2.1]heptane framework, a rigid and structurally unique scaffold, is a cornerstone in medicinal chemistry and materials science. Its constrained three-dimensional structure provides a fixed orientation for substituents, which can significantly influence molecular interactions and biological activity. This guide offers a comparative analysis of the conformational preferences of this compound and its derivatives, with a focus on the critical endo/exo isomerism. By presenting experimental data alongside computational predictions, this document aims to provide a practical resource for the rational design and structural elucidation of novel compounds based on this privileged scaffold.

Distinguishing Conformations: The Significance of Endo vs. Exo Isomerism

The primary conformational feature of 2-substituted bicyclo[2.2.1]heptane systems is the orientation of the substituent relative to the bicyclic framework. This leads to two distinct diastereomers:

  • Endo: The substituent is oriented towards the longer ethano-bridge (C7).

  • Exo: The substituent is oriented away from the ethano-bridge.

The steric environment and electronic interactions within the rigid bicyclic structure significantly impact the relative thermodynamic stabilities of these isomers. Understanding and controlling this isomerism is paramount for designing molecules with specific spatial arrangements of functional groups, a key factor in optimizing drug-receptor interactions.

Comparative Data: Experimental and Computational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical assignment of bicyclo[2.2.1]heptane derivatives. The rigid nature of the framework leads to distinct chemical shifts and, crucially, proton-proton coupling constants (J-values) that are highly dependent on the dihedral angles between coupled protons. This allows for the unambiguous differentiation of endo and exo isomers.

Complementing experimental techniques, computational methods such as Molecular Mechanics (MM2) and Density Functional Theory (DFT) provide valuable insights into the conformational landscape. These methods can predict the relative stabilities of different conformers and help in the interpretation of experimental data.

Below is a compilation of experimental and calculated data for representative this compound derivatives.

Table 1: Comparison of Experimental and MM2-Calculated Isomer Ratios for a Substituted Bicyclo[2.2.1]heptane-2-carboxaldehyde [1]

IsomerExperimental Ratio (%)MM2 Calculated Ratio (%)
endo3035
exo7065

Table 2: Typical ¹H NMR Data for Stereochemical Assignment in Bicyclo[2.2.1]heptane Derivatives [1]

This table summarizes typical proton NMR characteristics that aid in the differentiation of endo and exo isomers. The coupling constants between the aldehydic proton and the adjacent bridgehead and bridge protons are particularly diagnostic.

ProtonTypical Chemical Shift (ppm)Key Coupling Constants (Hz) for Stereochemical Assignment
Aldehydic H9.5 - 10.0J(H-C=O, H2) is crucial for endo/exo determination.
H2 (proton on the same carbon as the aldehyde)2.5 - 3.5The magnitude of J(H2, H1) and J(H2, H3) differs for endo and exo isomers.
Bridgehead H (H1, H4)2.0 - 3.0Provide reference points in the spectrum.
Bridge H (H7)1.0 - 2.0Their coupling patterns can also be informative.

Table 3: ¹H NMR Data for Endo and Exo Isomers of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester

While not a carbaldehyde, the data for this closely related carboxylic acid ester provides a clear example of the differences in chemical shifts and coupling constants between endo and exo isomers.

IsomerProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)
Exo H (on ester-bearing carbon)2.19-2.23 (m)-
Olefinic H6.10 (dd), 6.13 (dd)J=5.53, 3.03; J=5.55, 2.89
Endo H (on ester-bearing carbon)2.92-2.96 (m)-
Olefinic H5.94 (m), 6.19 (m)-

Experimental Protocols

Detailed methodologies are essential for the reproducible conformational analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the stereochemistry (endo/exo) and conformational preferences of the aldehyde substituent.

Instrumentation:

  • NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

    • For detailed analysis of coupling constants, resolution enhancement techniques may be applied during processing.

  • 2D NMR (COSY, NOESY/ROESY):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of all signals.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations. For endo isomers, NOEs are expected between the aldehyde proton and the protons on the ethano-bridge (H7). These are typically absent for the exo isomer.

Data Analysis:

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Assign all proton signals using chemical shifts, multiplicities, and 2D correlation data.

  • Carefully measure the coupling constants (J-values) for the proton at the 2-position and the aldehydic proton. The magnitude of the vicinal coupling constants is related to the dihedral angle by the Karplus equation and is a key indicator of the endo or exo configuration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the aldehyde group and to probe for any intramolecular interactions that may influence conformation.

Instrumentation:

  • FTIR spectrometer.

Sample Preparation:

  • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

  • Solid: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the region of interest.

Data Acquisition:

  • Record a background spectrum of the sample holder (and solvent, if applicable).

  • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Data Analysis:

  • Identify the characteristic C=O stretching frequency of the aldehyde group (typically in the range of 1720-1740 cm⁻¹).

  • The position and shape of this band can be influenced by the local environment and may differ slightly between endo and exo isomers.

Logical Workflow for Conformational Analysis

The following diagram outlines a typical workflow for the conformational analysis of this compound derivatives, integrating both experimental and computational approaches.

Conformational_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Derivative Purification Purification and Isolation of Isomers (endo/exo) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, NOESY) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR XRay X-ray Crystallography (if crystalline) Purification->XRay Compare Compare Experimental and Calculated Data NMR->Compare XRay->Compare MM Molecular Mechanics (e.g., MM2) for initial conformer search DFT DFT Calculations for geometry optimization and energy calculation MM->DFT NMR_Calc Prediction of NMR Parameters (Chemical Shifts, Coupling Constants) DFT->NMR_Calc NMR_Calc->Compare Structure Structure Elucidation and Conformational Assignment Compare->Structure Report Publish Comparison Guide Structure->Report

A typical workflow for conformational analysis.

This integrated approach, combining the precision of experimental techniques with the predictive power of computational chemistry, provides a robust framework for understanding the conformational behavior of this compound derivatives. Such knowledge is critical for the advancement of drug discovery and materials science, enabling the design of molecules with tailored three-dimensional structures and optimized properties.

References

Safety Operating Guide

Proper Disposal of Bicyclo[2.2.1]heptane-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Bicyclo[2.2.1]heptane-2-carbaldehyde (CAS No. 19396-83-9), a compound used in chemical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to institutional and local guidelines is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat.

  • Work Area: All handling and disposal steps must be performed inside a certified chemical fume hood.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible. A spill kit containing an appropriate absorbent material should be available.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 19396-83-9
Molecular Formula C₈H₁₂O
GHS Hazard Statements H225, H315, H319
Signal Word Danger
Storage Temperature Inert atmosphere, store in freezer, under -20°C[1]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab neutralization may be considered as a pre-treatment step, but it must be performed with caution and in accordance with all applicable regulations.

Standard Operating Procedure: Professional Disposal

Chemical waste generators are required to classify waste and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

Step 1: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, properly labeled, and sealed waste container.

  • The container must be made of a compatible material.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the sealed container in a designated satellite accumulation area away from incompatible materials.

Step 2: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS office or contractor with a complete and accurate description of the waste.

Experimental Protocol: In-Lab Aldehyde Neutralization (Pre-treatment)

Disclaimer: The following is a general procedure for the neutralization of aldehydes. This protocol has not been specifically validated for this compound. Laboratory personnel should conduct a small-scale test to validate the efficacy and safety of this procedure for their specific waste stream before treating larger quantities. This pre-treatment may not be permissible in all jurisdictions; consult with your EHS office before proceeding.

Principle: Some aldehydes can be chemically reduced to less hazardous compounds. For instance, some commercial products use sulfur-containing inorganic salts as reducing agents to neutralize formaldehyde waste, yielding a non-hazardous solution that may be suitable for drain disposal after verification and approval.[2]

Materials:

  • Waste this compound solution

  • Aldehyde neutralizing agent (e.g., a commercial product like Form-ZERO™ or a solution of sodium pyrosulfite)

  • Large beaker (volume at least five times that of the waste)

  • Stir bar and stir plate

  • pH meter or pH paper

  • Appropriate PPE

Procedure:

  • Preparation: In a chemical fume hood, place the waste aldehyde solution in the large beaker equipped with a stir bar.

  • Neutralization: Slowly add the neutralizing agent to the stirring aldehyde solution. Be cautious of any potential exothermic reactions, off-gassing, or splashing. Some methods suggest that for certain aldehydes, a sufficient amount of sodium pyrosulfite can achieve neutralization within approximately 15 minutes.

  • Reaction Time: Allow the mixture to stir for the time recommended by the neutralizing agent's manufacturer, or until the reaction is complete.

  • Verification: Test the treated solution to confirm the absence of aldehydes using an appropriate analytical method, if available.

  • pH Adjustment: Check the pH of the solution. If necessary, neutralize it to a pH between 6 and 8 using dilute acid or base.

  • Final Disposal: Even after neutralization, consult with your EHS office to determine the appropriate final disposal method. Do not pour any treated waste down the drain without explicit approval from your institution and local wastewater authority.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect Collect Waste in a Labeled, Sealed Container fume_hood->collect decision In-Lab Pre-treatment Permitted by EHS? collect->decision neutralize Perform Validated Neutralization (e.g., with reducing agent) decision->neutralize Yes ehs_disposal Arrange for Professional Hazardous Waste Disposal decision->ehs_disposal No verify Verify Neutralization & pH neutralize->verify consult_ehs Consult EHS for Final Disposal of Treated Waste verify->consult_ehs end End: Proper Disposal ehs_disposal->end consult_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Bicyclo[2.2.1]heptane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Bicyclo[2.2.1]heptane-2-carbaldehyde (CAS No. 19396-83-9), a key reagent in various chemical syntheses. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous substance. Key hazards include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Immediate precautionary measures upon handling include the use of appropriate personal protective equipment (PPE), ensuring adequate ventilation, and having an emergency plan in place.

Personal Protective Equipment (PPE) Specifications

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile or Butyl rubber glovesStandard laboratory coatNot generally required
Weighing and Aliquoting Chemical splash gogglesButyl rubber gloves recommended; double-gloving with nitrile as an outer layer for splash protection.Fully buttoned laboratory coatRequired if not in a fume hood. Air-purifying respirator with organic vapor (OV) cartridges.
Solution Preparation and Handling Chemical splash gogglesButyl rubber glovesChemical-resistant laboratory coatWork must be conducted in a certified chemical fume hood.
Waste Disposal Chemical splash gogglesButyl rubber glovesChemical-resistant laboratory coatWork should be conducted in a well-ventilated area, preferably a fume hood.
Glove MaterialRecommendation for AldehydesGeneral Performance for OrganicsKey Considerations
Butyl Rubber Excellent Protects against a wide variety of chemicals, including aldehydes, ketones, esters, and strong acids.[1][2]May not perform well with aliphatic and aromatic hydrocarbons.[1]
Nitrile Rubber Good for Splash Protection Provides short-term splash protection against many organic chemicals.[3]Breakthrough times can vary significantly between manufacturers and with different chemicals.[4] Not recommended for prolonged direct contact.
Neoprene Good Offers good resistance to acids, bases, and some solvents.[2]Provides moderate protection against certain oils.
Natural Rubber (Latex) Limited Use Generally has lower chemical resistance to organic solvents compared to nitrile and butyl rubber.High potential for allergic reactions.

Note: Always inspect gloves for any signs of degradation (swelling, cracking, or discoloration) before and during use. Change gloves immediately if contamination is suspected.

For situations where engineering controls like a fume hood are not sufficient to control vapor exposure, respiratory protection is necessary. An air-purifying respirator equipped with organic vapor (OV) cartridges is recommended.[5][6][7] For higher concentrations or in situations with poor ventilation, a supplied-air respirator may be required.

Experimental Protocols: A Step-by-Step Handling Workflow

The following workflow outlines the safe handling of this compound from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE (Goggles, Butyl Gloves, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment prep_hood->prep_materials handling_weigh 4. Weigh Chemical in Fume Hood prep_materials->handling_weigh handling_transfer 5. Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction 6. Conduct Reaction Under Inert Atmosphere handling_transfer->handling_reaction cleanup_quench 7. Quench Reaction Appropriately handling_reaction->cleanup_quench cleanup_waste 8. Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate 9. Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose 10. Dispose of Waste via EHS cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 11. Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Figure 1. Step-by-step workflow for the safe handling of this compound.

Operational and Disposal Plans

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and strong bases.

  • Minor Spill: In a fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a sealed container for hazardous waste disposal.

  • Major Spill: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and equipment.

  • All waste contaminated with this compound must be treated as hazardous waste.

  • Collect all liquid and solid waste in separate, appropriately labeled, and sealed containers.

  • Do not dispose of this chemical down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-2-carbaldehyde
Reactant of Route 2
Bicyclo[2.2.1]heptane-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.